molecular formula C6H6N2O3 B1197491 3-(1H-imidazol-5-yl)-2-oxopropanoic acid CAS No. 2504-83-8

3-(1H-imidazol-5-yl)-2-oxopropanoic acid

Cat. No.: B1197491
CAS No.: 2504-83-8
M. Wt: 154.12 g/mol
InChI Key: JEJNWEREQWMOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-5-yl)-2-oxopropanoic acid, also known as 4-Imidazolepyruvic Acid, is a biochemical building block with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is recognized by its CAS Registry Number 2504-83-8 . This compound is an intermediate of interest in various biochemical research pathways. As a specialist chemical, it is essential for researchers exploring the synthesis and metabolism of imidazole-containing compounds. Proper handling and storage are required to maintain stability; it is recommended to be stored in a refrigerator between 2-8°C . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3H,1H2,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJNWEREQWMOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274284
Record name 3-(1H-imidazol-5-yl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504-83-8
Record name α-Oxo-1H-imidazole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2504-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-imidazol-5-yl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Role and Function of Imidazolepyruvic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Imidazolepyruvic acid (IPA) is a pivotal, yet often overlooked, intermediate in the alternative catabolic pathway of histidine. While the primary route of histidine degradation proceeds via histidase, the transamination pathway yielding IPA becomes critically important in states of high histidine load or in genetic disorders such as histidinemia. This guide provides a comprehensive technical overview of the biological significance of imidazolepyruvic acid, delving into its metabolic synthesis and degradation, its role as a potential biomarker in metabolic diseases, and its emerging, albeit less understood, functions in neurological processes and oxidative stress. We will explore the enzymatic kinetics governing its turnover, detail robust analytical methodologies for its quantification in biological matrices, and discuss its prospective therapeutic implications. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating amino acid metabolism, inborn errors of metabolism, and novel therapeutic targets.

Introduction: Beyond the Canonical Pathway of Histidine Catabolism

Histidine, an essential amino acid, is primarily catabolized in the liver and skin through a well-established enzymatic pathway initiated by histidase, leading to the formation of urocanic acid. However, a secondary, alternative pathway involving transamination plays a crucial role, particularly when the primary pathway is saturated or compromised. This alternative route is initiated by the enzyme histidine-pyruvate aminotransferase, which catalyzes the transfer of an amino group from histidine to pyruvate, yielding alanine and the α-keto acid, imidazolepyruvic acid (3-(1H-imidazol-5-yl)-2-oxopropanoic acid)[1].

While often viewed as a minor metabolic shunt, the imidazolepyruvic acid pathway has significant physiological and pathological implications. Its activity is notably upregulated in the genetic disorder histidinemia, where a deficiency in histidase leads to an accumulation of histidine in the blood and tissues[2]. This results in an increased flux through the transamination pathway and a subsequent elevation of imidazolepyruvic acid and its downstream metabolites in urine. Understanding the biological role and function of imidazolepyruvic acid is therefore critical for elucidating the pathophysiology of histidinemia and other metabolic disorders. This guide will provide a detailed exploration of this intriguing molecule.

The Metabolic Crossroads: Synthesis and Degradation of Imidazolepyruvic Acid

The metabolic fate of imidazolepyruvic acid is governed by a series of enzymatic reactions that position it at a key intersection of amino acid and carbohydrate metabolism.

Enzymatic Synthesis: The Role of Histidine-Pyruvate Aminotransferase

The synthesis of imidazolepyruvic acid is catalyzed by histidine-pyruvate aminotransferase (EC 2.6.1.38), a pyridoxal-5'-phosphate (PLP)-dependent enzyme[1][3]. This enzyme facilitates the reversible transfer of the α-amino group from L-histidine to an α-keto acid acceptor, most commonly pyruvate or 2-oxoglutarate[1].

The reaction can be summarized as follows:

L-histidine + Pyruvate ⇌ Imidazolepyruvic acid + L-alanine

L-histidine + 2-Oxoglutarate ⇌ Imidazolepyruvic acid + L-glutamate[1]

Histidine-pyruvate aminotransferase exists as distinct cytosolic and mitochondrial isoenzymes, each with unique kinetic properties. Studies in rat liver have revealed differences in their optimal pH and Michaelis constants (Km) for their substrates[4].

Table 1: Kinetic Parameters of Rat Liver Histidine-Pyruvate Aminotransferase Isoenzymes [4]

IsoenzymeSubstrateApparent Km (mM)Optimal pH
Cytosolic L-Histidine3.7~8.5-9.0
Pyruvate17.0~8.5-9.0
Mitochondrial L-Histidine4.7~7.5-8.0
Pyruvate41.0~7.5-8.0

Note: These values were determined in rat liver and may vary across species and tissues.

The relatively high Km value for histidine compared to the typical physiological concentration of this amino acid suggests that this pathway becomes increasingly significant under conditions of histidine overload, as seen in histidinemia[2][5]. Interestingly, the enzyme also exhibits activity with other amino acids, and it has been suggested that the isoenzyme 1 of histidine-pyruvate aminotransferase is identical to serine-pyruvate aminotransferase[6].

Metabolic Fates of Imidazolepyruvic Acid

Once formed, imidazolepyruvic acid can undergo several transformations, leading to a variety of downstream metabolites. These include reduction, oxidative decarboxylation, and further metabolism by the gut microbiota.

  • Reduction to Imidazolelactic Acid: Imidazolepyruvic acid can be reduced to imidazolelactic acid.

  • Oxidative Decarboxylation to Imidazoleacetic Acid: This conversion is a significant step, as imidazoleacetic acid has known neuropharmacological properties[7][8][9].

  • Bacterial Metabolism to Imidazolepropionic Acid: Under anaerobic conditions, gut bacteria can convert imidazolepyruvic acid to imidazole propionate[2]. This metabolite has been linked to an increased risk of type 2 diabetes and cardiovascular disease[10][11][12].

The intricate network of these metabolic pathways underscores the importance of understanding the complete metabolic profile of histidine and its derivatives.

Histidine_Metabolism cluster_primary Primary Pathway (Histidase) cluster_alternative Alternative Pathway (Transamination) Histidine Histidine Urocanic_Acid Urocanic Acid Histidine->Urocanic_Acid Histidase Imidazolepyruvic_Acid Imidazolepyruvic Acid Histidine->Imidazolepyruvic_Acid Histidine-Pyruvate Aminotransferase Imidazolelactic_Acid Imidazolelactic Acid Imidazolepyruvic_Acid->Imidazolelactic_Acid Reduction Imidazoleacetic_Acid Imidazoleacetic Acid Imidazolepyruvic_Acid->Imidazoleacetic_Acid Oxidative Decarboxylation Imidazolepropionic_Acid Imidazolepropionic Acid Imidazolepyruvic_Acid->Imidazolepropionic_Acid Bacterial Metabolism

Figure 1: Simplified diagram of the primary and alternative histidine catabolism pathways.

Clinical Significance: Imidazolepyruvic Acid as a Biomarker

The accumulation of imidazolepyruvic acid and its metabolites in biological fluids serves as a key indicator of disruptions in histidine metabolism.

Histidinemia: The Primary Clinical Association

Histidinemia is an autosomal recessive inborn error of metabolism caused by a deficiency of the enzyme histidase. This leads to elevated levels of histidine in the blood and urine. Consequently, the transamination pathway becomes a major route for histidine catabolism, resulting in a significant increase in the urinary excretion of imidazolepyruvic acid, imidazolelactic acid, and imidazoleacetic acid[13]. The detection of these metabolites is a cornerstone in the diagnosis of histidinemia. In untreated individuals, plasma histidine levels can be markedly elevated, leading to a greater flux through the alternative pathway[2][5].

Phenylketonuria (PKU) and Other Metabolic Disorders

In phenylketonuria (PKU), a deficiency in phenylalanine hydroxylase leads to the accumulation of phenylalanine. This excess phenylalanine can be transaminated to phenylpyruvic acid. While the direct impact on imidazolepyruvic acid metabolism is not as pronounced as in histidinemia, the broader context of amino acid and α-keto acid imbalances in PKU warrants further investigation into potential cross-talk between these metabolic pathways.

Potential Role in Metabolic Syndrome

While the direct role of imidazolepyruvic acid in metabolic syndrome is still under investigation, its downstream metabolite, imidazole propionate, has been identified as a gut microbiota-derived metabolite that is elevated in individuals with type 2 diabetes[10][12]. This raises the possibility that altered flux through the imidazolepyruvic acid pathway, potentially influenced by gut microbiome composition, could contribute to the metabolic dysregulation seen in metabolic syndrome. Further research is needed to clarify the specific contribution of imidazolepyruvic acid as a biomarker in this context.

Biological Functions and Potential Therapeutic Applications

Beyond its role as a metabolic intermediate, imidazolepyruvic acid and its derivatives exhibit a range of biological activities that are of growing interest to researchers and drug developers.

Neurological Effects: An Indirect but Important Role

While direct evidence for the neuroactivity of imidazolepyruvic acid is limited, its metabolite, imidazoleacetic acid , has well-documented neuropharmacological properties[7]. Imidazoleacetic acid can act as a GABAA receptor agonist, and its administration has been shown to induce a state of cerebral metabolic depression[7][8][9]. Given that imidazolepyruvic acid is a direct precursor to imidazoleacetic acid, fluctuations in its concentration could indirectly influence neuronal function. Furthermore, the broader class of imidazole derivatives is being explored for therapeutic potential in neurodegenerative diseases like Alzheimer's disease, suggesting that this chemical scaffold is of significant interest in neuroscience[14][15][16][17]. Some imidazole-based compounds have been shown to promote the differentiation of stem cells into neurons, highlighting their potential in regenerative medicine[18].

Neurological_Effects Imidazolepyruvic_Acid Imidazolepyruvic Acid Imidazoleacetic_Acid Imidazoleacetic Acid Imidazolepyruvic_Acid->Imidazoleacetic_Acid Metabolic Conversion GABA_A_Receptor GABA-A Receptor Imidazoleacetic_Acid->GABA_A_Receptor Agonism Neuronal_Activity Modulation of Neuronal Activity GABA_A_Receptor->Neuronal_Activity Influences LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Spike_IS Spike with Internal Standard Urine_Sample->Spike_IS Acidify Acidify Sample Spike_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM Mode) ESI->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Acquisition & Processing

Sources

Introduction: The Biochemical Crossroads of Histidine Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of Imidazolepyruvic Acid

Imidazolepyruvic acid (ImPyA) is an α-keto acid that occupies a pivotal position in amino acid metabolism. Structurally, it is composed of a heterocyclic imidazole ring attached to a pyruvic acid moiety.[1] Its primary significance lies in it being a key metabolite in the alternative catabolic pathway of the essential amino acid L-histidine. While the principal route for histidine degradation in mammals is initiated by the enzyme histidase (histidine ammonia-lyase), a secondary pathway involving transamination leads to the formation of ImPyA.[1][2] The accumulation and subsequent excretion of imidazolepyruvic acid in urine is a hallmark biochemical indicator of the inborn error of metabolism known as histidinemia, a condition caused by a deficiency in the histidase enzyme.[3][4] An understanding of the nuanced chemical properties and structural dynamics of ImPyA is therefore critical for diagnosing this condition and for researchers investigating amino acid metabolism, enzymology, and related metabolic disorders.

Molecular Structure and Dynamic Isomerism

The chemical identity and reactivity of imidazolepyruvic acid are profoundly influenced by its capacity to exist in multiple isomeric and tautomeric forms.

Core Structure and Positional Isomerism

The systematic IUPAC name for the biologically relevant isomer is 3-(1H-imidazol-4-yl)-2-oxopropanoic acid . However, due to the tautomerism of the imidazole ring, it is often referred to as 3-(1H-imidazol-4(5)-yl)-2-oxopropanoic acid.[5] The molecule consists of a methylene bridge connecting the C4 (or C5) position of the imidazole ring to the C3 position of pyruvic acid.

Tautomerism: A Molecule in Flux

Imidazolepyruvic acid exhibits two primary forms of tautomerism, which are crucial to its chemical behavior in different physiological and experimental environments.

  • Annular Tautomerism: The imidazole ring itself undergoes prototropic tautomerism, where the N-H proton can reside on either of the two ring nitrogen atoms.[5] This results in an equilibrium between the 4-substituted and 5-substituted isomers. In solution, this exchange is typically rapid, leading to an averaged structure from an analytical perspective (e.g., NMR spectroscopy).[6][7]

  • Keto-Enol Tautomerism: The pyruvic acid side chain possesses an α-keto group, which is in equilibrium with its enol form (an alkene with a hydroxyl group).[8][9] For most simple α-keto acids in aqueous solution, the keto form is overwhelmingly favored thermodynamically.[10] However, the equilibrium can be influenced by solvent polarity, pH, and the potential for intramolecular hydrogen bonding, which is plausible in the enol form of ImPyA.[11]

The interplay of these two equilibria means that ImPyA can exist as a mixture of at least four different tautomers in solution.

Figure 1: Tautomeric Forms of Imidazolepyruvic Acid. This diagram illustrates the dynamic equilibrium between the keto and enol forms (side-chain) and the annular tautomers (imidazole ring).

Physicochemical Properties

A summary of the core chemical and physical properties of imidazolepyruvic acid is essential for its handling, analysis, and application in research.

PropertyValueSource(s)
IUPAC Name 3-(1H-imidazol-4-yl)-2-oxopropanoic acid[12]
Synonyms Imidazole-4-pyruvic acid, β-Imidazolylpyruvic acid[12]
CAS Number 2504-83-8[12]
Molecular Formula C₆H₆N₂O₃[12]
Molecular Weight 154.12 g/mol [12]
Appearance Assumed to be a solid at room temperature-
Boiling Point 466.2 °C (Predicted)[13]
Solubility Soluble in water-
pKa Values (See Section 2.1 below)-
Acidity and Basicity (pKa Values)
  • Carboxylic Acid (pKa₁): The pKa of pyruvic acid is ~2.5. The electron-withdrawing nature of the adjacent ketone and the nearby imidazole ring would likely maintain or slightly lower this pKa, making it a relatively strong organic acid.

  • Imidazole Ring (pKa₂ & pKa₃): The parent imidazole ring has two key pKa values: one around 7.0 for the protonation of the pyridine-like nitrogen (forming the imidazolium cation) and another around 14.5 for the deprotonation of the N-H proton.[14] The electron-withdrawing pyruvic acid substituent is expected to decrease the basicity of the ring (lowering the pKa of the conjugate acid below 7) and increase the acidity of the N-H proton (lowering its pKa from 14.5).

Therefore, ImPyA is an amphoteric molecule with at least three ionizable groups, existing as a cation at low pH, a zwitterion or neutral species at physiological pH, and an anion at higher pH.

Stability and Degradation

The stability of ImPyA is a critical consideration for its analysis and storage.

  • pH-Dependent Stability: Imidazole-containing compounds can be susceptible to degradation under strongly acidic or basic conditions.[15][16] In solution, ImPyA is likely most stable in a mildly acidic to neutral pH range.

  • Oxidative Degradation: Like many keto acids, ImPyA can undergo oxidative transformations, potentially leading to ring-opening or other degradation products.[1]

  • Chemical Reactivity: The presence of a ketone, a carboxylic acid, and an activated methylene group makes ImPyA chemically reactive. It can undergo decarboxylation (loss of CO₂), transamination (interconversion with histidine), and reduction of the keto group to form imidazolelactic acid, another metabolite found in the urine of patients with histidinemia.[1][17]

Spectroscopic and Analytical Characterization

While a publicly available, fully assigned experimental spectrum for ImPyA is elusive, its structural features allow for a confident prediction of its key spectroscopic characteristics.

Predicted ¹H and ¹³C NMR Spectra
  • ¹H NMR: In an aqueous solvent (D₂O), one would expect to observe:

    • Two distinct signals for the imidazole ring protons (H2 and H5/H4), likely appearing as singlets in the aromatic region (~7.0-8.5 ppm).[4][18]

    • A singlet for the methylene protons (-CH₂-) adjacent to the imidazole ring, likely in the range of ~3.5-4.5 ppm.

    • The carboxylic acid proton would typically exchange with D₂O and not be observed.

  • ¹³C NMR: The spectrum would be characterized by:

    • Three signals for the imidazole ring carbons (~115-140 ppm).[19]

    • A signal for the methylene carbon (-CH₂-) at ~30-40 ppm.

    • Two highly deshielded signals for the carbonyl carbons: the carboxylic acid (-COOH) around ~160-175 ppm and the ketone (C=O) at a significantly downfield shift, likely >190 ppm.[20][21]

Predicted Mass Spectrometry (MS) Fragmentation

In electrospray ionization mass spectrometry (ESI-MS), ImPyA would be readily detected in both positive ([M+H]⁺ at m/z 155.04) and negative ([M-H]⁻ at m/z 153.03) ion modes. Tandem MS (MS/MS) of the parent ion would likely reveal characteristic fragmentation patterns useful for its identification.

  • Primary Fragmentation: A dominant and diagnostic fragmentation pathway would be the facile loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, a common fragmentation for α-keto acids. This would result in a fragment ion at m/z 111.05 ([M+H-CO₂]⁺).

  • Other Fragments: Subsequent fragmentation could involve losses from the imidazole ring or cleavage of the side chain.

Experimental Protocol: Quantification of ImPyA in Urine by HPLC-MS/MS

This protocol outlines a robust method for the sensitive and specific quantification of imidazolepyruvic acid, a critical analysis for the diagnosis of histidinemia.[1][17]

1. Objective: To quantify the concentration of imidazolepyruvic acid in human urine samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

2. Materials:

  • HPLC system with a binary pump and autosampler.

  • Triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Imidazolepyruvic acid analytical standard.

  • Stable isotope-labeled internal standard (e.g., ¹³C₃-Imidazolepyruvic acid).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Urine samples, centrifuged to remove particulates.

3. Sample Preparation:

  • Thaw urine samples on ice.

  • Vortex each sample to ensure homogeneity.

  • In a clean microcentrifuge tube, combine 90 µL of urine with 10 µL of the internal standard solution.

  • Vortex briefly to mix.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and debris.

  • Transfer the supernatant to an HPLC vial for analysis.

4. HPLC-MS/MS Analysis:

  • HPLC Method:

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 2 min.

  • MS/MS Method (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive ESI.

    • MRM Transitions:

      • ImPyA: Precursor Ion (m/z 155.0) → Product Ion (m/z 111.0) (Loss of CO₂).

      • Internal Standard: Precursor Ion (m/z 158.0) → Product Ion (m/z 114.0).

    • Optimize cone voltage and collision energy for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both the ImPyA and the internal standard MRM transitions.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve using known concentrations of the analytical standard.

  • Determine the concentration of ImPyA in the urine samples by interpolating their area ratios from the calibration curve.

workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample IS Add Internal Standard Urine->IS Centrifuge Centrifuge (14,000 x g) IS->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS ESI-MS/MS Detection (MRM Mode) HPLC->MS Integrate Integrate Peak Areas MS->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Figure 2: Analytical Workflow for ImPyA Quantification. This diagram shows the key steps from sample preparation to final data analysis for determining ImPyA levels in a biological matrix.

Biochemical Significance and Metabolism

ImPyA is an indispensable molecule for understanding the full picture of histidine metabolism.

The Histidine Catabolic Pathways

L-histidine is catabolized via two main routes in mammals:

  • Primary (Histidase) Pathway: The enzyme histidase deaminates histidine to form urocanic acid . This is the dominant pathway in the liver and skin. A deficiency in histidase blocks this pathway, causing histidine to accumulate.[2][22]

  • Alternative (Transaminase) Pathway: With the primary pathway blocked or saturated, the excess histidine is shunted to the alternative pathway. The enzyme histidine-pyruvate aminotransferase catalyzes the transfer of the amino group from histidine to pyruvate. This reaction produces imidazolepyruvic acid and alanine.[23][24]

Role in Histidinemia

Histidinemia is an autosomal recessive disorder characterized by the absence or severe reduction of histidase activity.[22] The biochemical consequences are:

  • Elevated Histidine: Blood and urine levels of histidine are significantly increased.[3]

  • Excretion of ImPyA: The shunting of excess histidine through the aminotransferase pathway leads to the production and urinary excretion of ImPyA.[1][17]

  • Other Metabolites: ImPyA can be further metabolized (e.g., by reduction) to imidazolelactic and imidazoleacetic acids, which are also excreted.[17]

The detection of ImPyA in urine is a key diagnostic marker for this condition.[1] Although initially associated with developmental delays, histidinemia is now largely considered a benign metabolic variant in most individuals.[22]

Histidine_Metabolism cluster_primary Primary Pathway (Liver, Skin) cluster_alternative Alternative Pathway Histidine L-Histidine Histidase Histidase (Histidine Ammonia-Lyase) Histidine->Histidase HPT Histidine-Pyruvate Aminotransferase Histidine->HPT (Elevated) Urocanic Urocanic Acid Histidase->Urocanic Block Blocked in Histidinemia Histidase->Block ImPyA Imidazolepyruvic Acid ImLactic Imidazolelactic Acid ImPyA->ImLactic Reduction ImAcetic Imidazoleacetic Acid ImPyA->ImAcetic Oxidative Decarboxylation Urine Urinary Excretion ImPyA->Urine HPT->ImPyA Alanine Alanine HPT->Alanine Pyruvate Pyruvate Pyruvate->HPT ImLactic->Urine ImAcetic->Urine

Figure 3: L-Histidine Metabolic Pathways. This diagram contrasts the primary (histidase) and alternative (transaminase) pathways for histidine catabolism, highlighting the role of imidazolepyruvic acid in histidinemia.

Conclusion

Imidazolepyruvic acid, while a minor metabolite under normal physiological conditions, provides a critical window into the intricacies of amino acid metabolism. Its chemical properties are dominated by the dynamic interplay of keto-enol and annular tautomerism, which dictates its reactivity and behavior in biological systems. For researchers, a thorough understanding of its structure, stability, and analytical characteristics is paramount for the accurate diagnosis of histidinemia and for broader studies into metabolic regulation. As a key biomarker, ImPyA underscores the importance of alternative metabolic pathways and the profound biochemical consequences that arise from single enzymatic defects.

References

  • Histidinemia: Causes, Symptoms, Diagnosis, and Treatment. (2025). Drug Today Medical Times. [Link]

  • Ghadimi, H., Partington, M. W., & Hunter, A. (1961). A familial disturbance of histidine metabolism. New England Journal of Medicine.
  • Histidinemia. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Auerbach, V. H., DiGeorge, A. M., Baldridge, R. C., Tourtellotte, C. D., & Brigham, M. P. (1962). Histidinemia. A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid. The Journal of Pediatrics, 60(4), 487-497. [Link]

  • ANI neural network potentials for small molecule pKa prediction. (n.d.). CORE. [Link]

  • Baldridge, R. C., & Auerbach, V. H. (1964). The metabolism of histidine. VI. Histidinemia and imidazolepyruvic aciduria. The Journal of Biological Chemistry, 239, 1557-1559. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

  • Noguchi, T., Okuno, E., & Kido, R. (1976). Identity of isoenzyme 1 of histidine-pyruvate aminotransferase with serine-pyruvate aminotransferase. Biochemical Journal, 159(3), 607–613. [Link]

  • Rezaei-Sameti, M. (2011). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 23(12), 5727-5730.
  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 513-519. [Link]

  • Prediction of pKa values of small molecules via graph neural networks. (2022). TU Wien's reposiTUm. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000243). [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000243). [Link]

  • Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equation. (2025). ResearchGate. [Link]

  • 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). (n.d.). ResearchGate. [Link]

  • Noguchi, T., Minatogawa, Y., Okuno, E., & Kido, R. (1976). Organ Distribution of Rat Histidine-Pyruvate Aminotransferase Isoenzymes. Biochemical Journal, 151(2), 399–407. [Link]

  • Mäkelä, M., & Kolehmainen, E. (2006). Electrospray Ionization Mass Spectrometric Studies of Some Imidazole Amidoximes and Nitrolic Acids and Their Esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-6. [Link]

  • Samokhvalov, A., & Ramabhadran, R. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. ACS Omega, 5(47), 30739-30746. [Link]

  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate. [Link]

  • QM Assisted ML for 19F NMR Chemical Shift Prediction. (2022). ChemRxiv. [Link]

  • Mondal, S., et al. (2016). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 29-34. [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). ACS Central Science, 6(11), 2008-2016. [Link]

  • Santos, G. A. N., et al. (2020). Dereplication of Ambuic Acid Derivatives from the Fungus Pestalotiopsis sp. via UPLC-MS/MS-Based Molecular Networking. Journal of the Brazilian Chemical Society, 31(8), 1645-1654. [Link]

  • van der Kloet, F. M., et al. (2016). Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. Metabolomics, 12(9), 143. [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. New Journal of Chemistry, 27(3), 513-519. [Link]

  • Imidazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Ramos, C. I. V., et al. (2014). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. Journal of Mass Spectrometry, 49(11), 1137-1146. [Link]

  • The enol tautomer of indole-3-pyruvic acid as a biological switch in stress responses. (2003). Advances in Experimental Medicine and Biology, 527, 601-8. [Link]

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. (2016). RSC Advances, 6(10), 8345-8354. [Link]

  • 13 C NMR spectra of pyruvic acid (1, oxo form and its hydrate) at.... (n.d.). ResearchGate. [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

  • Imidazole binding to horse metmyoglobin: dependence upon pH and ionic strength. (1985). Journal of Biological Chemistry, 260(29), 15571-7. [Link]

  • 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

  • Imidazole. (n.d.). PubChem. [Link]

  • Imidazole pyruvic acid. (n.d.). PubChem. [Link]

  • Gas and Aqueous Phase Computations on the Keto-Enol Tautomerization of Pyruvic and Zymonic Acids: Implications for Prebiotic Enol Phosphates. (2015). The Journal of Physical Chemistry A, 119(28), 7287-7295. [Link]

  • Keto/Enol Tautomerization. (n.d.). Oregon State University. [Link]

Sources

Histidine metabolism to imidazolepyruvic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Metabolism of Histidine to Imidazolepyruvic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the metabolic conversion of L-histidine to imidazolepyruvic acid. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this biochemical pathway, its enzymatic basis, physiological relevance, and the analytical methodologies required for its investigation. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: Contextualizing the Imidazolepyruvic Acid Pathway

L-histidine, an essential amino acid, is a cornerstone for numerous biological functions due to the unique chemical properties of its imidazole side chain. Its metabolic fate is diverse, branching into several key pathways:

  • The Primary Catabolic Route (Histidase Pathway): In the liver and skin, the principal route for histidine degradation is initiated by the enzyme histidase (histidine ammonia-lyase or HAL). This enzyme catalyzes the non-oxidative deamination of histidine to form trans-urocanic acid and ammonia[1][2]. This pathway ultimately leads to the formation of glutamate, linking histidine catabolism to the citric acid cycle[2].

  • The Biogenic Amine Route (Decarboxylation): Through the action of histidine decarboxylase (HDC) , histidine is converted to histamine, a potent biogenic amine involved in immune responses, gastric acid secretion, and neurotransmission[2][3].

  • The Transamination Route: Under specific physiological or pathological conditions, histidine can be metabolized via a transamination reaction to yield 3-(imidazol-5-yl)pyruvate , more commonly known as imidazolepyruvic acid[1][4]. This pathway, while often considered minor, gains significant relevance in states of high histidine concentration.

This guide will focus explicitly on the transamination route, elucidating the enzymatic machinery, its regulation, and its implications in health and disease.

Visualizing the Major Histidine Metabolic Pathways

The following diagram illustrates the primary metabolic fates of L-histidine, highlighting the position of the imidazolepyruvic acid pathway.

Histidine_Metabolism His L-Histidine Urocanate trans-Urocanic Acid His->Urocanate Histidase (HAL) (Primary Pathway) Histamine Histamine His->Histamine Histidine Decarboxylase (HDC) ImPA Imidazolepyruvic Acid His->ImPA Histidine Aminotransferase (Minor Pathway) Glutamate Glutamate Urocanate->Glutamate Multi-step Hepatic Pathway

Caption: Major metabolic pathways of L-histidine.

The Enzymatic Conversion: Histidine Aminotransferase

The conversion of histidine to imidazolepyruvic acid is a classic transamination reaction. It involves the transfer of the α-amino group from L-histidine to an α-keto acid, typically 2-oxoglutarate (α-ketoglutarate).

L-histidine + 2-oxoglutarate ⇌ Imidazolepyruvic acid + L-glutamate [4]

The Catalyst: A Question of Specificity

In mammals, a dedicated, specific histidine aminotransferase has not been isolated[2]. Instead, this catalytic activity is performed by other aminotransferases with broad substrate specificity, such as glutamine transaminase and serine-pyruvate aminotransferase[2][5]. These enzymes exhibit a relatively high Michaelis constant (Km) for histidine, meaning they are inefficient at catalyzing this reaction at normal physiological histidine concentrations. Consequently, this pathway is typically dormant. However, when histidine concentrations become supraphysiological, this pathway is activated[2].

In contrast, certain bacterial species, such as Pseudomonas acidovorans, possess a more specific histidine transaminase (EC 2.6.1.38), highlighting an alternative route for histidine degradation distinct from the common histidase-mediated pathway[4][6].

Catalytic Mechanism

Like other aminotransferases, this reaction is dependent on the cofactor pyridoxal 5'-phosphate (PLP) , a derivative of vitamin B6. The mechanism proceeds via a "ping-pong" kinetic model involving the formation of a Schiff base intermediate.

  • The amino group of L-histidine attacks the PLP cofactor bound to the enzyme, forming an external aldimine (a Schiff base).

  • A proton is removed from the α-carbon of histidine, leading to a quinonoid intermediate.

  • Reprotonation at the aldehyde carbon of the original PLP and hydrolysis releases imidazolepyruvic acid and leaves the amino group on the cofactor, forming pyridoxamine 5'-phosphate (PMP).

  • The α-keto acid substrate (e.g., 2-oxoglutarate) enters the active site.

  • The process reverses: the keto group of 2-oxoglutarate reacts with the PMP, forming another Schiff base intermediate.

  • This intermediate is hydrolyzed to release the new amino acid (L-glutamate) and regenerate the PLP-enzyme complex, completing the catalytic cycle.

Clinical and Physiological Significance

The presence and concentration of imidazolepyruvic acid serve as a critical biomarker for specific metabolic states, ranging from inborn errors of metabolism to complex interactions with the gut microbiome.

Histidinemia: An Inborn Error of Metabolism

Histidinemia is an autosomal recessive disorder caused by a deficiency in the histidase (HAL) enzyme[7][8]. The blockage of the primary catabolic pathway leads to a significant accumulation of L-histidine in the blood, cerebrospinal fluid, and urine[8].

This high concentration of histidine overcomes the kinetic barrier of the non-specific aminotransferases, shunting the excess substrate down the transamination pathway. The resulting elevated production of imidazolepyruvic acid and its reduced form, imidazolelactic acid, leads to their excretion in the urine, a condition known as imidazolepyruvic aciduria[7][8][9]. Thus, the detection of imidazolepyruvic acid in urine is a key diagnostic indicator for histidinemia.

The Role of Gut Microbiota

Emerging research has highlighted the profound impact of the gut microbiota on histidine metabolism. Gut bacteria can catabolize dietary histidine that escapes absorption in the small intestine[10][11].

  • Dysbiosis and Disease: In healthy individuals, histidine is metabolized by gut microbiota into compounds like imidazole acetate. However, in dysbiotic states, such as those associated with type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), different metabolic profiles emerge[10][12]. Certain bacteria associated with these conditions can convert histidine into imidazole propionic acid (ImP), a downstream metabolite of imidazolepyruvic acid, which has been linked to impaired glucose tolerance and intestinal inflammation[10][13].

  • Therapeutic Potential: The interplay between the gut microbiome and histidine metabolism is a burgeoning area for therapeutic development. Studies have shown that oral histidine supplementation can modulate the gut microbiota, improve glycemic control in type 2 diabetes, and ameliorate NAFLD in animal models, suggesting that targeting this axis could offer novel treatment strategies[6][11][14].

Methodologies for Investigation

A robust investigation into this pathway requires precise and validated methods for quantifying its key metabolite, imidazolepyruvic acid, and for assaying the activity of the enzymes responsible for its production.

Quantification of Imidazolepyruvic Acid by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a reliable method for the quantification of imidazolepyruvic acid in biological matrices like urine or plasma.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma) Spike Spike with Internal Standard Sample->Spike Deproteinize Deproteinization (e.g., Acetonitrile) Spike->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 220 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify

Caption: Experimental workflow for imidazolepyruvic acid quantification.

Causality: This protocol uses a reversed-phase C18 column, which is standard for separating small polar molecules like imidazolepyruvic acid from complex biological matrices. Protein precipitation with acetonitrile is a crucial step to prevent column clogging and interference. An acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of imidazolepyruvic acid (CAS 2504-83-8) in a 50:50 mixture of acetonitrile and water[15][16].

    • Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • For urine samples, dilute 1:10 with ultrapure water to minimize matrix effects.

    • For plasma/serum samples, add 3 volumes of ice-cold acetonitrile to 1 volume of plasma to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions: [17][18][19]

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes may be used for initial method development, followed by optimization to an isocratic or shorter gradient method. A typical starting point could be an isocratic elution with 95% A and 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm, where the imidazole ring exhibits absorbance[17].

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Determine the concentration of imidazolepyruvic acid in the prepared samples by interpolating their peak areas on the calibration curve.

    • Adjust the final concentration based on the initial dilution and sample preparation factors.

Assay of Histidine Aminotransferase Activity

This spectrophotometric assay measures the rate of imidazolepyruvic acid formation.

Causality: The protocol relies on the direct measurement of the product, imidazolepyruvic acid, which has a distinct UV absorbance. The choice of a buffer at pH ~8.0 is a common starting point for aminotransferase assays, though the optimal pH should be determined empirically for the specific enzyme source. The reaction is initiated by adding the substrate (histidine) last to ensure all other components are at thermal equilibrium.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1 mM Pyridoxal 5'-phosphate (PLP).

    • Substrate 1: 200 mM L-histidine solution in Assay Buffer.

    • Substrate 2: 20 mM 2-oxoglutarate solution in Assay Buffer.

    • Enzyme Source: A tissue homogenate (e.g., liver or kidney) or a purified enzyme preparation. Prepare a suitable dilution in Assay Buffer.

  • Assay Procedure:

    • Set up a UV-transparent 96-well plate or cuvettes.

    • To each well, add:

      • 150 µL of Assay Buffer

      • 20 µL of 20 mM 2-oxoglutarate

      • 10 µL of the enzyme preparation

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of 200 mM L-histidine.

    • Immediately place the plate in a spectrophotometer capable of kinetic reads at 37°C.

    • Monitor the increase in absorbance at approximately 293 nm, which corresponds to the formation of the enol-borate complex of imidazolepyruvic acid in the presence of borates or can be measured directly, though a full spectral scan to find the absorbance maximum is recommended.

    • Include a "no enzyme" control and a "no histidine" control to account for background absorbance changes.

  • Calculation of Activity:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Convert this rate to µmol/min/mg of protein using the molar extinction coefficient (ε) of imidazolepyruvic acid under the specific assay conditions and the amount of protein added.

    • Enzyme activity (U/mg) = (ΔAbs/min * Total Volume) / (ε * Path Length * mg of protein).

ParameterHistidine AminotransferaseHistidase (for comparison)
EC Number 2.6.1.38 (bacterial)[4][20]4.3.1.3
Cofactor Pyridoxal 5'-phosphate (PLP)[4]Dehydroalanine[2]
Primary Substrates L-histidine, α-keto acid[4]L-histidine[2]
Primary Products Imidazolepyruvic acid, amino acid[4]trans-Urocanic acid, NH₃[2]
Typical Location Cytosol, Mitochondria[5][21]Cytosol (Liver, Skin)[2]
Physiological Role Minor pathway; active at high [His][2]Primary catabolic pathway[1][2]

Conclusion and Future Directions

The metabolic conversion of histidine to imidazolepyruvic acid, once considered a minor biochemical curiosity, is now recognized as a critical pathway at the intersection of genetics, metabolism, and microbiome science. Its role as a diagnostic marker for histidinemia is well-established, and its connection to gut dysbiosis in metabolic diseases like type 2 diabetes and NAFLD presents exciting new avenues for research and therapeutic intervention.

Future work should focus on the specific microbial enzymes responsible for imidazolepyruvic acid and imidazole propionic acid production in the human gut, the molecular mechanisms by which these metabolites influence host physiology, and the development of targeted interventions (e.g., probiotics, prebiotics, or small molecule inhibitors) to modulate this pathway for therapeutic benefit. The robust analytical methods detailed herein provide the foundational tools necessary to pursue these critical research questions.

References

  • Title: Gut microbiota regulation of histidine metabolism in health and... Source: ResearchGate URL: [Link]

  • Title: Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species Source: PubMed Central URL: [Link]

  • Title: Histidine transaminase - Grokipedia Source: Grokipedia URL: [Link]

  • Title: (PDF) Gut microbiota histidine catabolism is a key player in the NAFLD disease Source: ResearchGate URL: [Link]

  • Title: Oral histidine affects gut microbiota and MAIT cells improving glycemic control in type 2 diabetes patients Source: Amsterdam UMC Research Portal URL: [Link]

  • Title: Histidine Metabolism and Function Source: PubMed Central URL: [Link]

  • Title: Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetic acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro Source: PubMed URL: [Link]

  • Title: Histidinemia. A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid Source: PubMed URL: [Link]

  • Title: Potential therapeutic implications of histidine catabolism by the gut microbiota in NAFLD patients with morbid obesity Source: PubMed URL: [Link]

  • Title: THE METABOLISM OF HISTIDINE. VI. HISTIDINEMIA AND IMIDAZOLEPYRUVIC ACIDURIA Source: Journal of Biological Chemistry URL: [Link]

  • Title: Full article: Oral histidine affects gut microbiota and MAIT cells improving glycemic control in type 2 diabetes patients Source: Taylor & Francis Online URL: [Link]

  • Title: Histidine transaminase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The degradation of L-histidine in the rat. The formation of imidazolylpyruvate, imidazolyl-lactate and imidazolylpropionate Source: PubMed URL: [Link]

  • Title: Histidinemia | Pathway - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: The degradation of l-histidine in the rat. The formation of imidazolylpyruvate, imidazolyl-lactate and imidazolylpropionate Source: PubMed Central URL: [Link]

  • Title: Determination of histidine and related compounds in rumen fluid by liquid chromatography Source: PubMed URL: [Link]

  • Title: The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review Source: PubMed Central URL: [Link]

  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: ResearchGate URL: [Link]

  • Title: RP HPLC method for Imidazole Source: Chromatography Forum URL: [Link]

Sources

Enzymatic formation of imidazolepyruvic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enzymatic Formation of Imidazolepyruvic Acid

Executive Summary

Imidazolepyruvic acid (IPA) is a pivotal keto acid intermediate in the alternative catabolic pathway of L-histidine.[1] Unlike the canonical pathway initiated by histidase, the formation of IPA is catalyzed by specific aminotransferases or oxidases, representing a crucial metabolic junction. This guide provides a comprehensive technical overview of the primary enzymatic routes for IPA synthesis. We will delve into the catalytic mechanisms of Histidine-Pyruvate Aminotransferase and L-Amino Acid Oxidase, offering detailed, field-tested protocols for enzyme purification and activity assessment. This document is intended for researchers and drug development professionals, providing the foundational knowledge and practical methodologies required to investigate and leverage the enzymatic production of this significant biomolecule.

Chapter 1: Introduction to Imidazolepyruvic Acid (IPA)

Chemical and Biological Profile

Imidazolepyruvic acid (IUPAC name: 3-(1H-imidazol-5-yl)-2-oxopropanoic acid) is an alpha-keto acid analog of the amino acid L-histidine.[2] Its structure, featuring both a reactive keto group and an imidazole ring, positions it at a metabolic crossroads.[1] In biological systems, IPA is an intermediate in histidine degradation.[1][3] Beyond its role in amino acid catabolism, IPA has been implicated in nitrogen metabolism, and some studies suggest it may possess antioxidant and neurological activities.[1] The accumulation of IPA in urine is a key diagnostic marker for histidinemia, an inborn error of metabolism caused by a deficiency in the enzyme histidase.[4]

Metabolic Context: An Alternative Pathway

The degradation of L-histidine primarily proceeds via two distinct pathways. The most commonly studied route is initiated by the enzyme histidase (histidine ammonia-lyase), which deaminates histidine to form urocanic acid.[5] However, an alternative pathway exists that begins with the conversion of histidine to imidazolepyruvic acid. This transamination pathway is a critical alternative, particularly in tissues with low histidase activity or in organisms that lack the enzyme.[1][6] Understanding this enzymatic conversion is essential for a complete picture of histidine metabolism and its dysregulation in disease.

Chapter 2: The Transamination Pathway via Histidine Aminotransferase

The most direct and significant route for IPA formation is through the action of histidine aminotransferases, which catalyze the transfer of an amino group from L-histidine to an α-keto acid acceptor.

Enzyme Function and Mechanism

Histidine aminotransferases (EC 2.6.1.38), also known as histidine-pyruvate aminotransferases (HisPAT), are a class of enzymes that facilitate the reversible transfer of an amino group.[7] The reaction typically uses pyruvate or 2-oxoglutarate as the amino group acceptor, producing IPA and a new amino acid (alanine or glutamate, respectively).[1][8]

This catalysis is dependent on the cofactor pyridoxal 5'-phosphate (PLP) , a derivative of vitamin B6. The mechanism follows a classic Ping-Pong Bi-Bi kinetic model, which proceeds in two distinct half-reactions:

  • Schiff Base Formation: The amino group of L-histidine attacks the aldehyde group of the enzyme-bound PLP, forming an external aldimine (Schiff base) intermediate.

  • Tautomerization and Hydrolysis: The intermediate undergoes tautomerization to a quinonoid form, followed by hydrolysis. This releases imidazolepyruvic acid and leaves the amino group attached to the cofactor, forming pyridoxamine 5'-phosphate (PMP).

  • Regeneration: The PMP-enzyme complex then binds the keto acid acceptor (e.g., pyruvate). The process reverses, transferring the amino group to pyruvate to form alanine and regenerating the original PLP-enzyme complex, ready for another catalytic cycle.[1]

Transamination_Mechanism cluster_enzyme Histidine Aminotransferase E_PLP Enzyme-PLP IPA Imidazolepyruvic Acid E_PLP->IPA releases E_PLP->dummy1 Forms Schiff Base (Half-Reaction 1) E_PMP Enzyme-PMP L_Ala L-Alanine E_PMP->L_Ala releases E_PMP->dummy2 Reverse Schiff Base (Half-Reaction 2) L_His L-Histidine L_His->E_PLP binds Pyruvate Pyruvate Pyruvate->E_PMP binds dummy1->E_PMP dummy2->E_PLP

Figure 1: Ping-Pong mechanism of Histidine Aminotransferase.
Enzyme Kinetics and Isoforms

Multiple isoforms of histidine aminotransferase exist, often localized to different cellular compartments such as the cytosol and mitochondria.[8] These isoenzymes can exhibit distinct kinetic properties and substrate specificities. For instance, studies on rat liver have characterized two primary isoenzymes with different affinities for histidine and pyruvate.[8] Similarly, a highly specific L-histidine aminotransferase has been purified from the nikkomycin-producing bacterium Streptomyces tendae.[9]

Table 1: Comparative Kinetic Properties of Histidine Aminotransferases

Enzyme Source Isoform Optimal pH Km (L-Histidine) Km (Pyruvate) Other Substrates Reference
Rat Liver Isoenzyme 1 (Mitochondrial & Supernatant) 9.0 ~2.6 mM ~1.1 mM Phenylalanine > Tyrosine > Histidine [8]
Rat Liver Isoenzyme 2 (Mitochondrial & Supernatant) 9.3 ~0.51 mM ~4.7 mM Tyrosine = Phenylalanine > Histidine [8]

| S. tendae | HisAT | 7.0 - 7.2 | 25 mM | 10 mM | Highly specific for L-histidine |[9] |

Chapter 3: The Oxidative Deamination Pathway via L-Amino Acid Oxidase

An alternative, though generally less specific, route to α-keto acids from L-amino acids is through oxidative deamination catalyzed by L-Amino Acid Oxidases.

Enzyme Function and Mechanism

L-Amino Acid Oxidases (LAAO; EC 1.4.3.2) are flavoenzymes that catalyze the stereospecific oxidation of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide.[10][11][12]

L-Amino Acid + H₂O + O₂ ⇌ α-Keto Acid + NH₃ + H₂O₂

The catalytic cycle relies on the flavin adenine dinucleotide (FAD) cofactor.[12] The reaction proceeds via a reductive half-reaction where the amino acid substrate reduces FAD to FADH₂, forming an intermediate imino acid. This imino acid is then hydrolyzed to the final α-keto acid and ammonia. In the oxidative half-reaction, the FADH₂ is re-oxidized back to FAD by molecular oxygen, producing hydrogen peroxide (H₂O₂).[12] The production of H₂O₂ is a hallmark of this reaction and is central to both the biological effects of LAAOs and the methods used for their assay.[13]

LAAO_Mechanism cluster_laao L-Amino Acid Oxidase (LAAO) E_FAD Enzyme-FAD Imino_Acid Imino Acid Intermediate E_FAD->Imino_Acid Reductive Half-Reaction E_FADH2 Enzyme-FADH₂ E_FADH2->E_FAD H2O2 H₂O₂ E_FADH2->H2O2 Oxidative Half-Reaction L_His L-Histidine L_His->E_FAD IPA Imidazolepyruvic Acid + NH₃ Imino_Acid->IPA Hydrolysis O2 O₂ O2->E_FADH2

Figure 2: Catalytic cycle of L-Amino Acid Oxidase (LAAO).
Substrate Specificity

LAAOs from different sources, such as snake venom, bacteria, and fungi, exhibit a wide range of substrate specificities.[10][14] While many LAAOs can act on a broad spectrum of L-amino acids, including hydrophobic and aromatic ones, their efficiency with histidine can vary.[10][14] Therefore, while LAAO can theoretically produce IPA from histidine, its physiological contribution relative to specific aminotransferases depends on the enzyme source and the metabolic context.

Chapter 4: Methodologies for Studying Enzymatic IPA Formation

A robust investigation of enzymatic IPA formation requires reliable methods for enzyme purification and activity measurement. This section provides validated protocols for these core experimental workflows.

Enzyme Source and Purification

The choice of enzyme source—native tissue or a recombinant expression system—dictates the purification strategy. Recombinant expression is often preferred for its scalability and the ability to introduce affinity tags for simplified purification.

Protocol 4.1.1: Expression and Purification of Recombinant His-Tagged Enzyme

This protocol describes a general workflow for purifying a protein engineered with a polyhistidine tag (His-tag) using Immobilized Metal Affinity Chromatography (IMAC).[15]

Rationale: The imidazole side chains of the His-tag chelate transition metal ions (commonly Ni²⁺ or Co²⁺) that are immobilized on a chromatography resin.[15][16] This provides a highly specific interaction for separating the tagged protein from a complex cell lysate.

Step-by-Step Methodology:

  • Cell Lysis: Resuspend the cell pellet from your expression culture (e.g., E. coli) in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells using sonication or a high-pressure homogenizer on ice.

  • Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant, which contains the soluble His-tagged protein.

  • IMAC Column Equilibration: Equilibrate a pre-packed Ni-NTA or similar IMAC column with 5-10 column volumes (CV) of lysis buffer.

  • Sample Loading: Load the clarified lysate onto the equilibrated column at a flow rate recommended by the manufacturer.

  • Wash Step: Wash the column with 10-20 CV of a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM imidazole). This step is critical for removing weakly and non-specifically bound contaminant proteins.[15]

  • Elution: Elute the bound His-tagged protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM imidazole), which competitively displaces the His-tag from the resin.[15][16] Collect the eluate in fractions.

  • Purity Analysis: Analyze the collected fractions using SDS-PAGE to identify those containing the pure protein and assess the success of the purification.

  • Buffer Exchange (Optional): If the high imidazole concentration interferes with downstream applications, perform buffer exchange into a suitable storage buffer (e.g., Tris-HCl, NaCl, glycerol) using dialysis or a desalting column.

Figure 3: Workflow for His-tagged enzyme purification via IMAC.
Enzyme Activity Assays

Accurate determination of enzyme activity is paramount for kinetic characterization. The choice of assay depends on the enzyme and the specific reaction products.

Protocol 4.2.1: Coupled Spectrophotometric Assay for Histidine Aminotransferase

This assay quantifies aminotransferase activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which consumes NADH.[17]

Principle: The rate of ALT (or in this case, HisPAT) activity is directly proportional to the rate of pyruvate production. Lactate dehydrogenase (LDH) in the reaction mixture immediately converts the generated pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored as a decrease in absorbance at 340 nm.[17]

Step-by-Step Methodology:

  • Prepare Reaction Reagent: Create a master mix in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing:

    • L-Histidine (e.g., 10-50 mM final concentration)

    • α-Ketoglutarate or Pyruvate (if not the product being measured)

    • NADH (e.g., 0.2-0.3 mM final concentration)

    • Lactate Dehydrogenase (LDH) (e.g., >10 units/mL)

    • Pyridoxal 5'-Phosphate (PLP) (e.g., 0.1 mM)

  • Setup Reaction: In a 96-well UV-transparent plate or quartz cuvettes, add your enzyme sample (e.g., purified protein or cell lysate).

  • Initiate Reaction: Add the Reaction Reagent to the wells/cuvettes to start the reaction.

  • Kinetic Measurement: Immediately place the plate/cuvette in a spectrophotometer set to 37°C. Measure the absorbance at 340 nm kinetically (e.g., every 15-30 seconds for 5-10 minutes).

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into the amount of NADH consumed, which corresponds to the amount of pyruvate produced.

Coupled_Assay reaction1 L-Histidine + α-Ketoglutarate Imidazolepyruvic Acid + L-Glutamate reaction2 Pyruvate + NADH + H⁺ Lactate + NAD⁺ enzyme1 Histidine Aminotransferase (Enzyme of Interest) enzyme2 Lactate Dehydrogenase (Coupling Enzyme) measurement Measure Decrease in Absorbance at 340 nm laao_reaction L-Histidine + O₂ IPA + NH₃ + H₂O₂ peroxidase_reaction H₂O₂ + o-Dianisidine (colorless) Oxidized o-Dianisidine (colored) laao_reaction:p1->peroxidase_reaction:r2 H₂O₂ Product color_measurement Measure Increase in Absorbance at 436 nm peroxidase_reaction:p2->color_measurement laao L-Amino Acid Oxidase (Enzyme of Interest) laao->laao_reaction:n peroxidase Horseradish Peroxidase (Coupling Enzyme) peroxidase->peroxidase_reaction:s

Sources

Discovery of 3-(1H-imidazol-5-yl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Significance of 3-(1H-imidazol-5-yl)-2-oxopropanoic Acid

Foreword: A Molecule at the Crossroads of Metabolism

The discovery of this compound, more commonly known as imidazolepyruvic acid, was not a singular event marked by the synthesis of a novel compound. Instead, its identification emerged from the meticulous dissection of fundamental biochemical pathways. This guide eschews a simple chronological history, instead focusing on the logical and experimental journey that established imidazolepyruvic acid as a critical intermediate in L-histidine metabolism. For researchers in drug development and metabolic diseases, understanding the context of its discovery provides a foundational framework for appreciating its diagnostic and therapeutic potential.

I. Biochemical Discovery: Unraveling the Metabolic Pathways of L-Histidine

The existence of imidazolepyruvic acid was first postulated and later confirmed through the study of enzymes responsible for the breakdown of the essential amino acid L-histidine. Its discovery is intrinsically linked to the elucidation of two distinct enzymatic routes that convert L-histidine into its corresponding α-keto acid.

A. Pathway I: Oxidative Deamination by L-Amino Acid Oxidases (LAAOs)

The earliest insights into this pathway came from the characterization of L-amino acid oxidases (LAAOs), flavoenzymes known for their ability to catalyze the stereospecific oxidative deamination of L-amino acids.[1][2]

  • Mechanistic Underpinnings : LAAOs (EC 1.4.3.2) are FAD-dependent enzymes.[1] The catalytic cycle involves the reduction of the FAD cofactor to FADH₂, the formation of an imino acid intermediate from the L-amino acid substrate, and subsequent hydrolysis of this intermediate to the final α-keto acid, ammonia, and hydrogen peroxide.[2] The reoxidation of FADH₂ by molecular oxygen to regenerate FAD produces the hydrogen peroxide byproduct.[3]

  • Substrate Specificity and Experimental Rationale : The discovery that LAAOs act on histidine was a crucial step.[4] These enzymes, found in sources ranging from snake venom to bacteria, exhibit a preference for hydrophobic and aromatic L-amino acids.[1][4] The imidazole side chain of histidine provides sufficient aromatic character for it to be recognized as a substrate. Early experiments by Zeller and Maritz in the 1940s first identified this enzymatic activity.[2] The choice to test LAAO activity against a broad panel of amino acids, including histidine, was driven by the scientific imperative to define the enzyme's substrate scope, a fundamental aspect of enzymology. This systematic approach revealed that the oxidative deamination pathway was a viable route for generating imidazolepyruvic acid in biological systems.

B. Pathway II: Transamination via Histidine-Pyruvate Aminotransferase

A second, parallel pathway was uncovered through the study of aminotransferases (also known as transaminases), enzymes that shuttle amino groups between molecules.

  • Mechanistic Underpinnings : In the 1970s, researchers isolated and characterized soluble and mitochondrial forms of histidine-pyruvate aminotransferase (EC 2.6.1.21) from rat liver.[5][6] This enzyme catalyzes the transfer of the α-amino group from L-histidine to an α-keto acid acceptor, most notably pyruvate. This reaction yields L-alanine and this compound.

  • Experimental Rationale and Self-Validation : The discovery relied on classic protein purification and characterization techniques. Researchers used chromatography on DEAE-cellulose to separate different enzyme forms.[5][6] To validate the enzyme's function, its activity was tested against various amino acids and keto-acids. The finding that the enzyme had a broad specificity, also acting on L-phenylalanine and L-tyrosine, but not on 2-oxoglutarate, was a key piece of evidence distinguishing it from other well-known aminotransferases like aspartate or alanine aminotransferase.[5][6] This self-validating protocol—testing against both expected substrates and predicted non-substrates—is a hallmark of rigorous biochemical investigation, ensuring that the observed activity is unique and specific.

Biosynthetic Pathways to Imidazolepyruvic Acid cluster_histidine L-Histidine cluster_product Product cluster_enzymes Enzymatic Conversion Histidine L-Histidine LAAO L-Amino Acid Oxidase (LAAO) EC 1.4.3.2 Histidine->LAAO O₂, H₂O NH₃, H₂O₂ HPA Histidine-Pyruvate Aminotransferase EC 2.6.1.21 Histidine->HPA Pyruvate L-Alanine IPA 3-(1H-imidazol-5-yl)- 2-oxopropanoic acid (Imidazolepyruvic Acid) LAAO->IPA HPA->IPA

Caption: Biosynthetic pathways to Imidazolepyruvic Acid.

II. Chemical Properties and Synthesis

While first identified as a biological product, the chemical characterization and synthesis of imidazolepyruvic acid were necessary for creating analytical standards and enabling further research.

A. Physicochemical Characteristics

Quantitative data, essential for analytical method development, has been established for imidazolepyruvic acid.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃PubChem[7]
Molecular Weight 154.12 g/mol PubChem[7]
IUPAC Name This compoundPubChem[7]
CAS Number 2504-83-8PubChem[7]
Monoisotopic Mass 154.03784206 DaPubChem[7]
XLogP3-AA -0.6PubChem[7]
B. Synthetic Approaches

Chemical synthesis provides a reliable source of imidazolepyruvic acid, independent of enzymatic methods. General strategies include:

  • Synthesis from Imidazole Derivatives : This approach involves reacting a suitable imidazole derivative with pyruvate or a pyruvate derivative under conditions that facilitate the formation of the C-C bond between the imidazole ring and the propanoic acid chain.[8]

  • Enzymatic Synthesis : For biotechnological applications, whole-cell biocatalysts expressing enzymes like L-amino acid deaminase can be used to convert L-histidine into imidazolepyruvic acid in a controlled bioreactor setting.[9]

III. Analytical Methodologies: Detection and Quantification

The ability to accurately measure imidazolepyruvic acid in biological matrices is paramount to understanding its role in health and disease. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

A. Validated HPLC-UV Protocol

A robust method for the simultaneous quantification of histidine and its metabolites, including imidazolepyruvic acid, has been developed and validated for use in complex biological fluids.[10]

Protocol: HPLC-UV Analysis of Imidazolepyruvic Acid

  • Sample Preparation:

    • Centrifuge the biological sample (e.g., rumen fluid, plasma, urine) to pellet proteins and debris.

    • Collect the supernatant.

    • Perform a direct injection of the deproteinized fluid. The rationale for direct injection is to minimize sample manipulation and potential analyte loss, streamlining the workflow.

  • Chromatographic Separation:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: LiChrospher 100 NH2 (Amino) column. An amino column is chosen for its ability to separate polar compounds under reversed-phase or HILIC-like conditions, which is ideal for retaining and resolving small, polar metabolites like imidazolepyruvic acid.

    • Mobile Phase: An acetonitrile gradient in 63 mM potassium phosphate buffer (monobasic) at pH 3.0. The acidic pH ensures that the carboxylic acid group is protonated, leading to more consistent retention and peak shape.

    • Detection: UV absorbance at 220 nm. The imidazole ring possesses a chromophore that absorbs light in the low UV range, providing a reliable signal for detection.

  • Quantification:

    • Generate a standard curve using a pure, synthesized standard of imidazolepyruvic acid.

    • Calculate the concentration in the unknown sample by comparing its peak area to the standard curve.

ParameterConditionRationale
Technique Reversed-Phase HPLCProvides excellent resolution for polar analytes.
Column LiChrospher 100 NH2Optimal for retaining and separating polar imidazole compounds.[10]
Mobile Phase Acetonitrile gradient in 63 mM KH₂PO₄ (pH 3.0)Acidic pH ensures consistent protonation and good peak shape.[10]
Detection UV at 220 nmThe imidazole chromophore allows for sensitive UV detection.[10]
Detection Limit 4.7 µMDemonstrates sufficient sensitivity for biological samples.[10]
B. Advanced Techniques: Mass Spectrometry (MS)

For higher sensitivity and specificity, particularly in complex metabolomics studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. The use of an electrospray ionization (ESI) source in positive ion mode allows for the sensitive detection of the protonated molecule, and tandem MS (MS/MS) provides structural confirmation through fragmentation patterns.

IV. Biological Significance and Downstream Fate

The discovery of imidazolepyruvic acid was not an end-point but rather the identification of a key metabolic node with significant biological implications.

A. Further Metabolism

Once formed, imidazolepyruvic acid is a substrate for further enzymatic conversion.

  • Reduction to Imidazolyl-lactate : Liver preparations contain lactate dehydrogenase, which can reduce the α-keto group of imidazolepyruvate to a hydroxyl group, forming imidazolyl-lactate, particularly in the presence of NADH.[5][6]

  • Microbial Metabolism : In the gut, microbiota can utilize imidazolepyruvic acid. For instance, some ruminal bacteria can perform the reverse reaction—reductive amination—to synthesize histidine from imidazolepyruvic acid, highlighting its role in microbial amino acid economy.

Metabolic Fate of Imidazolepyruvic Acid cluster_products Metabolic Products cluster_enzymes Enzymatic Conversion IPA 3-(1H-imidazol-5-yl)- 2-oxopropanoic acid (Imidazolepyruvic Acid) LDH Lactate Dehydrogenase (EC 1.1.1.27) IPA->LDH NADH NAD⁺ ReductiveAminase Reductive Aminases (Rumen Bacteria) IPA->ReductiveAminase NH₃, NADH NAD⁺, H₂O ImLactate Imidazolyl-lactate Histidine_regen L-Histidine (Microbial Synthesis) LDH->ImLactate ReductiveAminase->Histidine_regen

Caption: Metabolic Fate of Imidazolepyruvic Acid.

B. Clinical Relevance: Histidinemia

The clinical significance of this metabolic pathway is underscored by the inborn error of metabolism known as histidinemia. This condition is often associated with a deficiency in the enzyme histidase (also known as histidine ammonia-lyase), which catalyzes the primary pathway of histidine catabolism to urocanic acid. When this main pathway is blocked, histidine levels rise, forcing metabolism through the alternative transamination pathway. This results in an increased production and subsequent urinary excretion of imidazolepyruvic acid, making it a key diagnostic biomarker for the condition.

V. Conclusion

The story of this compound is a compelling example of how a molecule's "discovery" is often a process of elucidating its context within a larger biological system. Identified through the rigorous characterization of parallel metabolic pathways, its importance lies in its position as a central intermediate. For researchers today, imidazolepyruvic acid is not merely a catalog chemical but a critical analyte for diagnosing metabolic disorders, a probe for studying enzyme kinetics, and a window into the complex interplay between host and microbial metabolism. Its journey from a hypothetical intermediate to a quantifiable biomarker is a testament to the power of systematic biochemical investigation.

References

  • Onodera, R., & Kandatsu, M. (1973). Determination of histidine and related compounds in rumen fluid by liquid chromatography. Journal of Chromatography A, 87(2), 485-492. [Link]

  • Taylor, R. G., Lambert, M. A., & McInnes, A. G. (1985). Histidase-mediated conversion of histidine into urocanic acid (UCA) and functions of UCA in epidermal keratinocytes. Biochemical Journal, 225(3), 615-624. [Link]

  • Wikipedia contributors. (2023, December 2). Histidine ammonia-lyase. In Wikipedia, The Free Encyclopedia. [Link]

  • Baden, H. P., & Pathak, M. A. (1967). The metabolism and function of urocanic acid in skin. Journal of Investigative Dermatology, 48(1), 11-17. [Link]

  • Consevage, M. W., & Phillips, A. T. (1985). In vivo synthesis of histidine by a cloned histidine ammonia-lyase in Escherichia coli. Journal of Bacteriology, 162(1), 138-146. [Link]

  • Grokipedia. (n.d.). L-amino-acid oxidase. [Link]

  • Koopman, B. J., et al. (2021). Kinetics of imidazole propionate from orally delivered histidine in mice and humans. The Journal of Clinical Investigation, 131(1), e141750. [Link]

  • Emes, A. V., & Hassall, H. (1973). The degradation of L-histidine in the rat. The formation of imidazolylpyruvate, imidazolyl-lactate and imidazolylpropionate. The Biochemical journal, 136(3), 649–658. [Link]

  • Emes, A. V., & Hassall, H. (1973). The degradation of L-histidine in the rat. The formation of imidazolylpyruvate, imidazolyl-lactate and imidazolylpropionate. PubMed Central (PMC). [Link]

  • Wikipedia contributors. (2024, May 2). L-amino-acid oxidase. In Wikipedia, The Free Encyclopedia. [Link]

  • Bou-Abdallah, F., et al. (2017). An Overview of l-Amino Acid Oxidase Functions from Bacteria to Mammals: Focus on the Immunoregulatory Phenylalanine Oxidase IL4I1. Journal of Immunology Research, 2017, 9085217. [Link]

  • Taylor & Francis. (n.d.). L amino acid oxidase – Knowledge and References. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 794, alpha-Oxo-1H-imidazole-5-propanoic acid. PubChem. [Link]

  • Smith, R. A., et al. (2009). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Molecules, 14(1), 312-320. [Link]

  • Onodera, R., & Miura, K. (1998). Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetic acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro. The Journal of general and applied microbiology, 44(2), 123–131. [Link]

  • Xu, Q., et al. (2022). The metabolic pathway of imidazole propionate. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23615390, 3-(Imidazol-5-yl)pyruvate. PubChem. [Link]

  • Wang, Y., et al. (2018). Time profile for the production of imidazole-4-pyruvic acid (IPA) from L-histidine. ResearchGate. [Link]

  • Meyer, M. D., et al. (1996). Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. Journal of Medicinal Chemistry, 39(20), 4116-4119. [Link]

Sources

A Technical Guide to the Physicochemical Characteristics of Imidazolepyruvic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazolepyruvic acid (IPA) is a crucial α-keto acid metabolite of the essential amino acid L-histidine. Its accumulation in biological fluids is a hallmark of the inborn error of metabolism known as histidinemia, making it a vital biomarker for clinical diagnostics. The unique chemical architecture of IPA, featuring a reactive pyruvic acid moiety and a versatile imidazole ring, also positions it as a molecule of interest for researchers in metabolic pathways and drug development. This technical guide provides a comprehensive, in-depth exploration of the core physicochemical characteristics of imidazolepyruvic acid. We synthesize field-proven insights with established scientific principles, detailing the causality behind experimental choices for its synthesis, purification, and analysis. This document is structured to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in work involving this important biomolecule.

Introduction: The Central Role of Imidazolepyruvic Acid in Histidine Metabolism

Imidazolepyruvic acid (systematically named 3-(1H-imidazol-4-yl)-2-oxopropanoic acid) occupies a pivotal junction in amino acid metabolism. Under normal physiological conditions, L-histidine is primarily catabolized via the histidase-dependent pathway to form urocanic acid. However, a secondary route, involving a transamination reaction, converts L-histidine into IPA.[1] In the genetic disorder histidinemia, a deficiency in the histidase enzyme obstructs the primary pathway, causing a metabolic shift that significantly increases the production and subsequent excretion of IPA.[2] This elevation makes IPA a definitive biomarker for the condition. Understanding the fundamental properties of IPA is therefore not only of academic interest but is essential for the development of accurate diagnostic tools and for investigating the broader pathophysiological implications of its accumulation.

Core Physicochemical Properties

A molecule's behavior in both biological and experimental systems is dictated by its physicochemical properties. For IPA, the interplay between its carboxylic acid, ketone, and imidazole functional groups defines its characteristics.

Chemical Identity and Structure
  • Molecular Formula: C₆H₆N₂O₃[2]

  • Molecular Weight: 154.12 g/mol [2]

  • IUPAC Name: 3-(1H-imidazol-4-yl)-2-oxopropanoic acid

  • CAS Number: 2504-83-8[2][3]

  • Synonyms: Imidazole-4-pyruvic acid, β-Imidazolylpyruvic acid

The structure features a pyruvic acid core, which is an α-keto acid, linked to an imidazole ring. This structure confers both acidic and basic properties to the molecule.

Tabulated Physicochemical Data
PropertyValue / DescriptionRationale & Key ConsiderationsSource
Appearance White to off-white crystalline powder.Assumes high purity solid form.General Knowledge
pKa₁ (Carboxylic Acid) ~2.5 - 3.5 (Estimated)The α-keto group is electron-withdrawing, increasing the acidity (lowering the pKa) of the adjacent carboxyl group compared to a simple carboxylic acid. This value is estimated based on pyruvic acid's pKa.[4]
pKa₂ (Imidazole N-H) ~14 (Estimated)The N-H proton of the imidazole ring is weakly acidic.[5]
pKa₃ (Imidazole N) ~6.0 - 7.0 (Estimated Conjugate Acid)The lone pair on the sp² nitrogen of the imidazole ring acts as a base, readily accepting a proton. This pKa is for the resulting imidazolium ion.[5][6][7]
Solubility Soluble in water and polar solvents.The polar functional groups (carboxylic acid, ketone, imidazole) allow for extensive hydrogen bonding with water. Solubility is pH-dependent.General Knowledge
UV Absorbance Maxima ~217 nm and ~282 nm (Estimated)These absorbance peaks are characteristic of substituted imidazole compounds and are attributed to π→π* transitions within the aromatic ring system.[8]
Storage Store at 2-8°C, desiccated.As a polar, multi-functional molecule, it is susceptible to degradation, particularly in solution. Solid-state storage under cool, dry conditions is recommended.General Knowledge
Spectroscopic Profile
  • ¹H NMR: The spectrum would show characteristic signals for the two protons on the imidazole ring (typically in the aromatic region, ~7-8 ppm), and the methylene (-CH₂-) protons adjacent to the ring. The exact chemical shifts would be pH-dependent.

  • ¹³C NMR: Distinct signals would be expected for the three carbons of the pyruvic acid moiety (carbonyl, keto, and carboxyl carbons) and the carbons of the imidazole ring.[4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would readily ionize the molecule, showing a parent ion corresponding to its molecular weight (e.g., [M-H]⁻ at m/z 153.03 or [M+H]⁺ at m/z 155.04).

  • UV-Visible Spectroscopy: In aqueous solution, IPA is expected to exhibit strong UV absorbance maxima characteristic of the imidazole ring, likely near 217 nm and 282 nm.[8] The absorbance profile is useful for detection in HPLC analysis.

Synthesis and Characterization

While commercially available, understanding the synthesis of IPA is valuable for custom isotope labeling or production when commercial sources are unavailable. Enzymatic synthesis is a highly specific and relevant method.

Enzymatic Synthesis Workflow

The most biologically relevant synthesis route is the conversion from L-histidine, mimicking the metabolic pathway. This is achieved using an L-amino acid deaminase or aminotransferase.[1][9]

Caption: Enzymatic synthesis of Imidazolepyruvic Acid via transamination of L-Histidine.

Generalized Enzymatic Synthesis Protocol

This protocol describes a general workflow for the biocatalytic conversion of L-histidine to IPA. Optimization of pH, temperature, and enzyme concentration is critical for maximizing yield.

  • Enzyme Preparation: Obtain or prepare a whole-cell biocatalyst expressing a suitable L-amino acid deaminase or aminotransferase (e.g., from Proteus vulgaris or E. coli).[9] Alternatively, use a purified enzyme.

  • Reaction Buffer Preparation: Prepare a suitable reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0-8.0). The optimal pH is enzyme-dependent.

  • Reaction Setup: In a temperature-controlled vessel, combine the L-histidine substrate, an amino group acceptor (like α-ketoglutarate for aminotransferases), and the required cofactor (pyridoxal phosphate) in the reaction buffer.

  • Initiation: Initiate the reaction by adding the enzyme or whole-cell catalyst. Maintain the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation.

  • Monitoring: Monitor the conversion of L-histidine to IPA over time using HPLC-UV. A time-course analysis can determine the optimal reaction time.[9]

  • Termination and Purification: Terminate the reaction by removing the catalyst (e.g., centrifugation for whole cells) or by acidification, which denatures the enzyme. The resulting supernatant can be purified using techniques such as ion-exchange chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized IPA using NMR and Mass Spectrometry as described in Section 2.3.

Analytical Methodologies for Quantification in Biological Fluids

Accurate quantification of IPA in urine is the cornerstone of diagnosing histidinemia. Due to the complexity of the urine matrix, robust sample preparation and a sensitive, specific analytical technique are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10]

LC-MS/MS Analysis Workflow

lcms_workflow Urine_Sample Urine Sample IS_Spike Spike with Isotope-Labeled Internal Standard Urine_Sample->IS_Spike Centrifuge Centrifugation (Remove Particulates) IS_Spike->Centrifuge Dilute Dilute with Mobile Phase Centrifuge->Dilute Inject Inject into LC-MS/MS System Dilute->Inject LC_Separation Reversed-Phase HPLC Separation Inject->LC_Separation MS_Detection ESI-MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantify Quantification (Peak Area Ratio) MS_Detection->Quantify

Caption: A typical "Dilute-and-Shoot" workflow for LC-MS/MS quantification of IPA in urine.

Detailed LC-MS/MS Protocol for Urine Analysis

This protocol provides a self-validating system through the use of an internal standard, ensuring trustworthiness and accuracy.

  • Patient and Sample Preparation:

    • Rationale: To minimize variability, a standardized collection procedure is essential. First morning void is often preferred due to its concentration.[11] Dietary restrictions (e.g., avoiding fruits 48 hours prior) can reduce interfering compounds.[11]

    • Procedure: Collect a first-morning mid-stream urine sample.[11] If not analyzed immediately, store frozen at -20°C or lower.[12]

  • Sample Pre-treatment:

    • Rationale: A "dilute-and-shoot" method is often sufficient for urine and minimizes sample manipulation, reducing potential analyte loss. Centrifugation removes cellular debris and particulates that could clog the LC system.[13] An isotope-labeled internal standard (e.g., ¹³C₆-IPA) is critical for correcting variations in sample preparation and instrument response.

    • Procedure: a. Thaw urine samples and vortex to ensure homogeneity. b. Transfer 100 µL of urine to a microcentrifuge tube. c. Add 10 µL of an internal standard working solution (a known concentration of ¹³C₆-IPA in methanol/water). d. Add 890 µL of a precipitation/dilution solvent (e.g., 0.1% formic acid in acetonitrile/water 10:90 v/v). e. Vortex for 30 seconds. f. Centrifuge at >10,000 x g for 10 minutes to pellet proteins and particulates.[13] g. Transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Rationale: Reversed-phase chromatography separates IPA from other polar urine components. An acidic mobile phase (using formic acid) ensures the carboxylic acid is protonated, leading to better retention and peak shape. Tandem MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition.

    • Procedure: a. LC System: A standard HPLC or UHPLC system. b. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient: A typical gradient would start at low %B, ramp up to elute IPA, then ramp to high %B to wash the column, and re-equilibrate. f. MS System: A triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source. g. Ionization Mode: ESI positive or negative mode. h. MRM Transitions: Monitor at least two transitions for both IPA and its labeled internal standard to ensure confident identification and quantification.

Biological Context and Clinical Significance

histidine_pathways cluster_normal Primary Pathway (Normal) cluster_alternative Alternative Pathway Histidine L-Histidine Histidase Histidase Histidine->Histidase Aminotransferase Aminotransferase Histidine->Aminotransferase Urocanic_Acid Urocanic Acid Histidase->Urocanic_Acid Block DEFICIENT in Histidinemia Histidase->Block IPA Imidazolepyruvic Acid Aminotransferase->IPA IPA_Accumulation IPA Accumulates and is Excreted in Urine IPA->IPA_Accumulation

Caption: Metabolic fate of L-Histidine, highlighting the enzymatic block in histidinemia.

In healthy individuals, the histidase pathway is dominant. However, when this enzyme is deficient, L-histidine levels rise, forcing metabolism through the alternative aminotransferase pathway.[1] This results in the overproduction of IPA, which, along with its downstream metabolites imidazolelactic acid and imidazoleacetic acid, is excreted in the urine at high concentrations, serving as the key diagnostic indicator for histidinemia.[2] While now considered a largely benign condition, the accurate measurement of IPA remains crucial for differential diagnosis in newborn screening programs.

References

  • Onisawa, J., et al. (2001). Studies on the possibility of histidine biosynthesis from histidinol, imidazolepyruvic acid, imidazoleacetic acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro. Journal of nutritional science and vitaminology, 47(4), 299–307. Available at: [Link]

  • Zhang, X., et al. (2018). An efficient biocatalytic synthesis of imidazole-4-acetic acid. Biotechnology Letters, 40(7), 1149–1154. Available at: [Link]

  • Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Retrieved from [Link]

  • Vibrant Wellness. (2023). How Should Patients Prepare for the Organic Acids Test?. Retrieved from [Link]

  • Al-Dirbashi, O. Y., et al. (2024). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 14(1), 35. Available at: [Link]

  • Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]

  • Diagnostic Solutions Laboratory. (n.d.). Organic Acids Profile Collection Instructions. Retrieved from [Link]

  • Fàbrega, C., et al. (2003). Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines. Genome Biology, 4(10), R66. Available at: [Link]

  • Schmidt am Busch, M., & Knapp, E.-W. (2007). Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. ChemPhysChem, 8(15), 2240-2248. Available at: [Link]

  • Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...). Retrieved from [Link]

  • QIAGEN. (n.d.). How does imidazole affect my quantitation of protein?. Retrieved from [Link]

  • Kenny, P. W., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry, 94(22), 7856–7862. Available at: [Link]

  • Ren, Y., et al. (2019). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere, 10(11), 679. Available at: [Link]

  • Estevan, C., et al. (2022). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International Journal of Environmental Research and Public Health, 19(24), 16909. Available at: [Link]

  • Caballero, C., et al. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(17), 7852–7861. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(23), 5767. Available at: [Link]

  • Karlberg, A. T., et al. (2014). A Quantitative LC/MS Method Targeting Urinary 1-methyl-4-imidazoleacetic Acid for Safety Monitoring of the Global Histamine Turnover in Clinical Studies. Analytical Chemistry, 86(4), 2048–2055. Available at: [Link]

  • Räsänen, M., et al. (2020). Absorption Spectra of Pyruvic Acid in Water: Insights from Calculations for Small Hydrates and Comparison to Experiment. Physical Chemistry Chemical Physics, 22(20), 11256-11268. Available at: [Link]

  • ABO. (n.d.). Pyruvic acid, UV method. Retrieved from [Link]

  • ZIVAK. (n.d.). Organic Acid Urine LC-MS/MS Analysis Kit User Manual. Retrieved from [Link]

  • Bui, S., et al. (2012). Unusual Spectroscopic and Ligand Binding Properties of the Cytochrome P450-Flavodoxin Fusion Enzyme XplA. The Journal of biological chemistry, 287(18), 14630–14642. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5345. Available at: [Link]

  • Pérez-Lourido, P., et al. (2016). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Journal of the Brazilian Chemical Society, 27(11), 2098-2105. Available at: [Link]

  • Yilmaz, H., et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. North Clin Istanbul, 9(5), 481-487. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000096 Imidazole. Retrieved from [Link]

  • Jamey, C., et al. (2024). Evaluation of biochemical assays and optimization of LC-MS-MS analysis for the detection of synthetic urine. Drug testing and analysis, 16(5), 552-561. Available at: [Link]

  • de Oliveira, G. G., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Reactions, 5(1), 1-13. Available at: [Link]

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Imidazolepyruvic Acid (CAS 2504-83-8)

This guide provides a comprehensive technical overview of Imidazolepyruvic acid (CAS 2504-83-8), a pivotal molecule at the intersection of amino acid metabolism and clinical diagnostics. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, biological significance, synthesis, and analytical methodologies, offering field-proven insights into its study and application.

Core Identity and Physicochemical Properties

Imidazolepyruvic acid, also known as 3-(1H-imidazol-5-yl)-2-oxopropanoic acid, is a key intermediate in the metabolic pathway of histidine.[1] Its structure uniquely combines an imidazole ring with a pyruvic acid moiety, positioning it as a critical node in various biochemical processes.[2] This dual functionality dictates its chemical behavior and biological roles.

The compound's physical and chemical characteristics are essential for its handling, storage, and application in experimental settings. It is typically a powder and should be stored at refrigerated temperatures (2-8°C or 10-25°C) under inert gas, as it can be sensitive to air and light.[3]

Table 1: Physicochemical Properties of Imidazolepyruvic Acid

PropertyValueSource(s)
CAS Number 2504-83-8[1][3][4]
Molecular Formula C₆H₆N₂O₃[2][3]
Molecular Weight 154.12 g/mol [3]
IUPAC Name This compound[1]
Appearance Powder
Boiling Point 466.20 °C (calculated)[3]
Flash Point 235.80 °C (calculated)[3]
Density 1.510 g/cm³ (calculated)[4]
Solubility 77 g/L in water at 25 °C (calculated)[4]
Storage Temperature 2-8°C[5]
SMILES C1=C(NC=N1)CC(=O)C(=O)O[1][3]
InChI Key JEJNWEREQWMOHB-UHFFFAOYSA-N[1]

Biological Significance and Metabolic Context

Imidazolepyruvic acid holds a central position in histidine metabolism, primarily as the product of an alternative degradation route to the more common histidase-mediated pathway.[2] Its formation is a clear indicator of specific enzymatic activity and metabolic flux.

Role in Histidine Catabolism

The primary route to Imidazolepyruvic acid formation is through the transamination of L-histidine.[2] This reaction is catalyzed by the enzyme histidine-pyruvate aminotransferase, which requires pyridoxal phosphate as an essential cofactor.[2] The enzyme transfers the amino group from histidine to pyruvate, yielding Imidazolepyruvic acid and alanine.[2] This pathway represents a crucial intersection in amino acid metabolism, as the aminotransferase can also process other aromatic amino acids like phenylalanine and tyrosine, allowing for metabolic flexibility based on substrate availability.[2]

Histidine_Metabolism Histidine Histidine ImPA ImPA Histidine->ImPA ImLA ImLA ImPA->ImLA ImAA ImAA ImPA->ImAA

Clinical Relevance: Histidinemia

The clinical significance of Imidazolepyruvic acid is most pronounced in the context of histidinemia, one of the more common inborn errors of metabolism. This condition results from a deficiency in the enzyme histidase, which blocks the primary histidine degradation pathway. Consequently, histidine accumulates and is shunted through the alternative transamination pathway, leading to a significant increase in the urinary excretion of Imidazolepyruvic acid. Its detection in urine is therefore a key diagnostic marker for this disorder.

Other Biological Activities

Beyond its role in established metabolic pathways, research suggests Imidazolepyruvic acid may possess other biological functions. Studies have indicated potential antioxidant properties, which could protect cells from oxidative stress, and possible effects on neurological functions, though these areas require more extensive investigation.[2]

Synthesis and Production Strategies

The generation of Imidazolepyruvic acid for research and commercial purposes can be achieved through both chemical and biological methods. The choice of method depends on the desired purity, scale, and economic feasibility.

Chemical Synthesis

Chemical synthesis typically involves multi-step routes starting from readily available imidazole derivatives and pyruvate precursors.[2] While specific proprietary methods vary, a general approach involves the condensation of an imidazole-containing starting material with a pyruvate derivative under controlled conditions that facilitate the formation of the final product.[2] General imidazole synthesis strategies, such as the Debus–Radziszewski reaction, provide a foundational framework for creating the core imidazole ring, which can then be further modified.[6][7]

Biocatalytic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods.[2] A notable example is the use of whole-cell biocatalysts, such as Escherichia coli engineered to express membrane-bound L-amino acid deaminase (mL-AAD) from Proteus vulgaris.[8] This system efficiently converts L-histidine directly into Imidazolepyruvic acid.[8] Biocatalytic routes are advantageous due to their high specificity, mild reaction conditions, and reduced environmental impact.

Synthesis_Workflow PurifyC PurifyC Final_Product Imidazolepyruvic Acid PurifyC->Final_Product High Purity ImPA PurifyB PurifyB PurifyB->Final_Product High Purity ImPA

Analytical Methodologies for Detection and Quantification

Accurate and sensitive detection of Imidazolepyruvic acid is crucial for both metabolic research and clinical diagnostics. Various analytical techniques can be employed, with chromatographic methods being the most common.

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing Imidazolepyruvic acid.[9] Due to the polar and basic nature of the imidazole group, retaining the compound on standard reversed-phase (e.g., C18) columns can be challenging, often resulting in very early elution times.[10]

Method Development Insights:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is highly suitable for polar compounds like imidazoles and often provides better retention and separation.[10]

  • Ion-Pairing Chromatography: Adding an ion-pairing agent (e.g., octane sulfonic acid) to the mobile phase can enhance retention on reversed-phase columns.[11]

  • Mobile Phase pH: Adjusting the pH of the mobile phase is critical. For basic compounds, using a buffered mobile phase at a higher pH (e.g., 8-10) with a pH-stable column can improve peak shape and retention.[10]

Protocol: General LC-MS/MS Method for Imidazole Compounds

  • Sample Preparation: For biological fluids like urine or rumen fluid, a simple deproteinization or direct injection after filtration may be sufficient.[9] For more complex matrices, Solid-Phase Extraction (SPE) can be used for cleanup and concentration.[12]

  • Chromatographic Separation:

    • System: A high-performance liquid chromatography system.[12]

    • Column: A reversed-phase C18 or a HILIC column.[10][12]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[12][13]

    • Detection: UV absorbance at 220 nm or coupling to a mass spectrometer.[9]

  • Mass Spectrometry (MS) Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective.[12]

    • Acquisition: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.[12]

LCMS_Workflow Sample Biological Sample (Urine, Plasma) Prep Sample Preparation (Filtration, SPE) Sample->Prep HPLC HPLC Separation (Reversed-Phase or HILIC) Prep->HPLC Ion Electrospray Ionization (ESI+) HPLC->Ion MS Mass Spectrometry (e.g., Triple Quadrupole) Ion->MS Detect Detection & Quantification (MRM Mode) MS->Detect

Other Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for volatile imidazole compounds. For non-volatile molecules like Imidazolepyruvic acid, a derivatization step is required to increase volatility before analysis.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of synthesized Imidazolepyruvic acid and for studying its tautomeric forms in solution.[14]

Applications in Research and Drug Development

The unique properties of Imidazolepyruvic acid make it a valuable tool across several scientific disciplines.

  • Biochemistry Research: It serves as a critical standard and intermediate for studying amino acid metabolism, enzyme kinetics (especially aminotransferases), and nitrogen assimilation pathways.[2]

  • Clinical Diagnostics: As previously mentioned, it is a primary biomarker for diagnosing histidinemia. Its presence in urine has also been explored as a potential biomarker for other conditions, such as certain types of cancer.[5]

  • Pharmaceutical Development: Given its potential antioxidant properties and involvement in metabolic regulation, Imidazolepyruvic acid and its derivatives are considered candidates for drug development, particularly for treating conditions related to oxidative stress or metabolic disorders.[2]

  • Environmental Science: The compound has been investigated for its role in environmental pollution and its potential to cause allergic reactions.[3]

Conclusion

Imidazolepyruvic acid (CAS 2504-83-8) is far more than a simple metabolic intermediate. It is a diagnostically relevant biomarker, a tool for fundamental biochemical research, and a molecule of interest for therapeutic development. Its unique chemical structure, born from the transamination of histidine, places it at a metabolic crossroads. A thorough understanding of its physicochemical properties, synthesis routes, and analytical methodologies—as outlined in this guide—is essential for any scientist or researcher looking to explore its full potential in the laboratory and the clinic.

References

  • Smolecule. (n.d.). Buy Imidazolepyruvic acid.
  • Biosynth. (n.d.). Imidazole-4-pyruvic acid | 2504-83-8 | FI157399.
  • J&K Scientific LLC. (n.d.). Imidazole Pyruvic acid | 2504-83-8.
  • chemBlink. (n.d.). CAS # 2504-83-8, Imidazole-4-pyruvic acid, beta-Imidazolylpyruvic acid.
  • Sigma-Aldrich. (n.d.). 4-IMIDAZOLEPYRAVIC ACID AldrichCPR.
  • PubMed. (n.d.). Determination of histidine and related compounds in rumen fluid by liquid chromatography.
  • Pharmaffiliates. (n.d.). CAS No : 2504-83-8 | Product Name : 4-Imidazolepyravic Acid.
  • ResearchGate. (n.d.). Time profile for the production of imidazole-4-pyruvic acid (IPA) from l-histidine....
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Imidazolepyruvic acid hydrobromide hydrate ≥97.0% (GC).
  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Sigma-Aldrich. (n.d.). Imidazolepyruvic acid hydrobromide hydrate ≥97.0% (GC).
  • Sigma-Aldrich. (n.d.). Imidazolepyruvic acid hydrobromide hydrate ≥97.0% (GC).
  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c.
  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE.
  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
  • Chromatography Forum. (2013). RP HPLC method for Imidazole.
  • MDPI. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
  • MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.

Sources

Methodological & Application

Quantitative Analysis of Imidazolepyruvic Acid in Human Urine: A Guide for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed overview of the principles and methodologies for the accurate quantification of imidazolepyruvic acid in human urine. It is designed for researchers, scientists, and drug development professionals investigating metabolic disorders, particularly those related to histidine metabolism. This document delves into the clinical significance of imidazolepyruvic acid, explores the intricacies of its biochemical pathway, and presents detailed protocols for its analysis using advanced analytical techniques.

Introduction: The Clinical Relevance of Imidazolepyruvic Acid

Imidazolepyruvic acid is a key keto acid intermediate in the alternative catabolic pathway of the essential amino acid, histidine.[1][2][3] While typically present in low concentrations, elevated levels of imidazolepyruvic acid in urine are a significant biochemical marker for histidinemia, an inborn error of metabolism. This autosomal recessive disorder is caused by a deficiency of the enzyme histidase, which catalyzes the primary step in histidine degradation.[2] Consequently, histidine accumulates and is shunted into the alternative transamination pathway, leading to the overproduction and subsequent excretion of imidazolepyruvic acid and other imidazole derivatives in the urine. Accurate and precise quantification of urinary imidazolepyruvic acid is therefore crucial for the diagnosis and monitoring of histidinemia.

The Biochemical Landscape: Histidine Catabolism

The major pathway for histidine degradation involves the non-oxidative deamination of histidine to urocanic acid, catalyzed by the enzyme histidase. A deficiency in this enzyme leads to the accumulation of histidine, which is then primarily metabolized through a transamination reaction, forming imidazolepyruvic acid. This metabolic shift is the biochemical basis for the diagnostic utility of urinary imidazolepyruvic acid.

dot graph "Histidine Catabolism Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Histidine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urocanic_Acid [label="Urocanic Acid"]; FIGLU [label="Formiminoglutamate"]; Glutamate [fillcolor="#34A853", fontcolor="#FFFFFF"]; Imidazolepyruvic_Acid [label="Imidazolepyruvic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imidazolelactic_Acid [label="Imidazolelactic Acid"]; Imidazoleacetic_Acid [label="Imidazoleacetic Acid"];

Histidine -> Urocanic_Acid [label="Histidase\n(Deficient in Histidinemia)"]; Urocanic_Acid -> FIGLU [label="Urocanase"]; FIGLU -> Glutamate [label="Glutamate\nformiminotransferase"]; Histidine -> Imidazolepyruvic_Acid [label="Histidine-Pyruvate\nAminotransferase"]; Imidazolepyruvic_Acid -> Imidazolelactic_Acid [label="Lactate Dehydrogenase"]; Imidazolepyruvic_Acid -> Imidazoleacetic_Acid [label="Oxidative\nDecarboxylation"];

{rank=same; Histidine;} {rank=same; Urocanic_Acid; Imidazolepyruvic_Acid;} {rank=same; FIGLU; Imidazolelactic_Acid; Imidazoleacetic_Acid;} {rank=same; Glutamate;} } A simplified diagram of the major and alternative histidine catabolism pathways.

Analytical Methodologies for Imidazolepyruvic Acid Quantification

The quantification of organic acids like imidazolepyruvic acid in a complex biological matrix such as urine presents several analytical challenges. These include the need for high sensitivity and specificity, as well as robust sample preparation to remove interfering substances. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has traditionally been a cornerstone for the analysis of urinary organic acids.[4] However, due to the low volatility and polar nature of imidazolepyruvic acid, a crucial derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Principle of Derivatization: Derivatization chemically modifies the analyte to enhance its analytical properties. For keto acids like imidazolepyruvic acid, a two-step derivatization is often employed:

  • Oximation: The keto group is reacted with an oximation reagent, such as O-ethylhydroxylamine hydrochloride, to form an oxime. This step is critical as it prevents the formation of multiple peaks due to keto-enol tautomerism.

  • Silylation: The carboxylic acid and any other active hydrogens are then reacted with a silylating agent, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form trimethylsilyl (TMS) esters and ethers.

dot graph "GC-MS Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

Urine_Sample [label="Urine Sample"]; Internal_Standard [label="Add Internal\nStandard"]; Extraction [label="Liquid-Liquid\nExtraction"]; Derivatization [label="Oximation &\nSilylation"]; GC_MS_Analysis [label="GC-MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis &\nQuantification"];

Urine_Sample -> Internal_Standard; Internal_Standard -> Extraction; Extraction -> Derivatization; Derivatization -> GC_MS_Analysis; GC_MS_Analysis -> Data_Analysis; } A general workflow for the GC-MS analysis of urinary organic acids.

Protocol: GC-MS Quantification of Imidazolepyruvic Acid

This protocol provides a general framework for the analysis of imidazolepyruvic acid by GC-MS. Optimization of specific parameters may be required based on the instrumentation and reagents available.

1. Sample Preparation and Extraction: a. Thaw frozen urine samples to room temperature and vortex thoroughly. b. To 1 mL of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled imidazolepyruvic acid or a structurally similar compound not present in urine). c. Acidify the urine to a pH of approximately 1-2 with hydrochloric acid. d. Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes. e. Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process twice more, pooling the organic extracts. f. Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: a. To the dried extract, add 50 µL of a 2% O-ethylhydroxylamine hydrochloride solution in pyridine. b. Cap the vial tightly and heat at 60°C for 30 minutes. c. Cool the sample to room temperature. d. Add 100 µL of BSTFA with 1% TMCS. e. Cap the vial and heat at 60°C for 45 minutes. f. Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
  • Oven Temperature Program: A typical program might start at 80°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 5 minutes.
  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized imidazolepyruvic acid and the internal standard.

4. Data Analysis:

  • Identify the peak corresponding to the derivatized imidazolepyruvic acid based on its retention time and mass spectrum.
  • Quantify the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with a certified reference standard of imidazolepyruvic acid.
Parameter Typical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 µmol/L
Limit of Quantification (LOQ) 0.5 - 5 µmol/L
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Typical performance characteristics for a validated GC-MS method for urinary organic acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers several advantages over GC-MS for the analysis of imidazolepyruvic acid, including higher sensitivity, greater specificity, and the elimination of the need for derivatization.[4] This technique is becoming the method of choice for targeted metabolomics and the quantification of specific biomarkers in clinical laboratories.

Principle of LC-MS/MS: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated from other components in the sample by the LC system and then ionized. The mass spectrometer selects the precursor ion of the analyte, fragments it, and then detects specific product ions. This multiple reaction monitoring (MRM) provides a high degree of specificity and reduces chemical noise.

dot graph "LC-MS/MS Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

Urine_Sample [label="Urine Sample"]; Internal_Standard [label="Add Internal\nStandard"]; Dilution [label="Dilute with\nMobile Phase"]; LC_MS_MS_Analysis [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis &\nQuantification"];

Urine_Sample -> Internal_Standard; Internal_Standard -> Dilution; Dilution -> LC_MS_MS_Analysis; LC_MS_MS_Analysis -> Data_Analysis; } A streamlined workflow for the LC-MS/MS analysis of urinary imidazolepyruvic acid.

Protocol: LC-MS/MS Quantification of Imidazolepyruvic Acid

This protocol outlines a "dilute-and-shoot" approach, which is a rapid and simple sample preparation method for LC-MS/MS analysis.

1. Sample Preparation: a. Thaw frozen urine samples to room temperature and vortex thoroughly. b. Centrifuge the urine at 10,000 x g for 10 minutes to pellet any particulate matter. c. In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard solution (e.g., a stable isotope-labeled imidazolepyruvic acid in mobile phase). d. Vortex the mixture for 10 seconds. e. Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A UHPLC system is recommended for optimal resolution and speed. A reversed-phase C18 column is typically used.
  • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of an acid modifier like formic acid, is common.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode is generally suitable for the analysis of acidic compounds.
  • MRM Transitions: Specific precursor-to-product ion transitions for both imidazolepyruvic acid and the internal standard must be determined and optimized.

3. Data Analysis:

  • Integrate the peak areas for the specified MRM transitions of imidazolepyruvic acid and the internal standard.
  • Calculate the peak area ratio and determine the concentration of imidazolepyruvic acid using a calibration curve prepared with a certified reference standard.
Parameter Typical Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 - 0.5 µmol/L
Limit of Quantification (LOQ) 0.2 - 2 µmol/L
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 10%
Accuracy (% Recovery) 90 - 110%
Expected performance characteristics for a validated LC-MS/MS method for urinary imidazolepyruvic acid.

Sample Handling and Stability

The integrity of the analytical results is highly dependent on proper sample collection, handling, and storage.

  • Collection: A first-morning or a 24-hour urine collection is preferred to minimize diurnal variations.

  • Storage: Urine samples should be stored at -80°C for long-term stability. For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is acceptable.[5] Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of certain metabolites.[5]

  • Preservatives: While some preservatives can be used to inhibit microbial growth, their impact on the stability of imidazolepyruvic acid should be validated.

Reference Ranges

The establishment of accurate reference ranges for urinary imidazolepyruvic acid is essential for the correct interpretation of patient results. These ranges can vary with age and are typically expressed relative to creatinine concentration to account for variations in urine dilution. While extensive data for imidazolepyruvic acid is not widely published, typical reference ranges for many organic acids in a pediatric population have been established.[6] For a definitive diagnosis, results should be interpreted in the context of the patient's clinical presentation and other biochemical findings.

Conclusion

The quantification of imidazolepyruvic acid in urine is a valuable tool for the diagnosis and management of histidinemia. Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing accurate and reliable results. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and available instrumentation. Adherence to validated protocols, proper sample handling, and the use of certified reference materials are paramount to ensuring the quality and integrity of the analytical data. This guide provides a solid foundation for researchers and clinicians to develop and implement robust methods for the quantification of this important metabolic biomarker.

References

  • Reactome. Histidine catabolism. [Link]

  • Bowman, D. B., & W. L. Zaidel. (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology.
  • IUBMB. Histidine Catabolism. [Link]

  • PubChem. Histidine catabolism | Pathway. [Link]

  • Schütze, A., & L. L. Voll. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology.
  • Breier, M., M. Wahl, S. Preindl, F. M. R. Tumani, C. F. C. Lehner, and J. M. D. T. G. Neumann. (2016). Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics.
  • Wikipedia. Histidine. [Link]

  • ResearchGate. Catabolic pathways of histidine[7]. [Link]

  • Shrivastava, A., & V. Gupta. (2011). Linearity, Limit of Detection (LOD) and Limit of Quantitation (LOQ). International Journal of Pharmaceutical and Life Sciences.
  • Wang, D., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Schütze, A., & L. L. Voll. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology.
  • Bowman, D. B., & W. L. Zaidel. (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology.
  • Lee, S. H., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids.
  • Wrobel, M., et al. (2023).
  • Science.gov. quantification limit loq: Topics by Science.gov. [Link]

  • Kumar, A., et al. (2023).
  • Armbruster, D. A., & T. Pry. (2008). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Biochemistry.
  • Chen, Y.-H., et al. (2025). Stability of 22 Sedative-Type Drugs and Metabolites in Human Urine under Variable pH, Temperature, and Freeze-Thaw Conditions. Journal of Analytical Toxicology.
  • Curcio, F. R., et al. (2015). Reference intervals for 24 laboratory parameters determined in 24-hour urine collections.
  • Kolmert, J., et al. (2014). A Quantitative LC/MS Method Targeting Urinary 1-methyl-4-imidazoleacetic Acid for Safety Monitoring of the Global Histamine Turnover in Clinical Studies. Analytical and Bioanalytical Chemistry.
  • Das, S., et al. (2013). A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran.
  • Jensen, M. D., et al. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
  • Schmidtkunz, C., et al. (2021). A validated LC-MS/MS method for the quantification of climbazole metabolites in human urine.
  • Curcio, F. R., et al. (2015). Reference intervals for 24 laboratory parameters determined in 24-hour urine collections.
  • Schmidtkunz, C., et al. (2021). A validated LC-MS/MS method for the quantification of climbazole metabolites in human urine. SciSpace.
  • Giske, C. G., et al. (2013). Influence of Freezing and Storage Procedure on Human Urine Samples in NMR-Based Metabolomics. PLoS One.
  • Terajima, S., et al. (2009). Evaluation Study for Reference Intervals of Urine Sediments Using UF-1000i in Medical Checkup Population.
  • Ercan, M., et al. (2015). Stability of urine specimens stored with and without preservatives at room temperature and on ice prior to urinalysis. Clinical Biochemistry.
  • Agarwal, S., et al. (2020). Normal reference ranges for urinary δ-aminolevulinic acid and porphobilinogen levels. JIMD Reports.
  • Chen, D., et al. (2022). High-Coverage Quantitative Metabolomics of Human Urine: Effects of Freeze-Thaw Cycles on the Urine Metabolome and biomarker Discovery. Analytical Chemistry.
  • Coene, K. L. M., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease.
  • ResearchGate. LOD, LOQ, linearity, accuracy and precision at two concentration levels (2 × LOQ and 10 × LOQ). Recovery (%R) and relative standard deviation (RSD%).. [Link]

  • ResearchGate. Linearity (low level) data for LOD and LOQ. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 3-(1H-imidazol-5-yl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(1H-imidazol-5-yl)-2-oxopropanoic acid, also known as imidazolepyruvic acid. This compound is a key metabolite in the histidine degradation pathway and its quantification is crucial in various biochemical and clinical research settings.[1] The developed method utilizes reversed-phase chromatography coupled with UV detection, providing a specific, accurate, and precise system for the determination of this analyte in both pure form and complex biological matrices. This document provides a comprehensive guide covering the scientific rationale for method development, detailed experimental protocols, and guidelines for method validation and system suitability.

Introduction and Scientific Rationale

This compound is an alpha-keto acid containing a polar imidazole ring.[2][3][4] Its structure presents a unique challenge for chromatographic separation due to its high polarity and pH-dependent charge states. The imidazole moiety has a pKa of approximately 7.0 for the protonated ring and a much higher pKa for the N-H proton, while the carboxylic acid group has a pKa typical of organic acids (estimated ~2-3).[5][6] This amphoteric nature requires careful control of the mobile phase pH to ensure consistent retention and sharp peak shapes.

Methodology Choice: A reversed-phase HPLC (RP-HPLC) method was selected as it is a versatile and widely used technique. To overcome the challenge of retaining a polar analyte, this method employs a C18 stationary phase with careful mobile phase pH control. By operating at a pH well below the pKa of the carboxylic acid (e.g., pH 2.5-3.0), the carboxyl group is protonated, reducing its polarity and promoting retention on the nonpolar stationary phase. The imidazole ring will be positively charged at this pH, but consistent protonation ensures a single, well-defined species for analysis. UV detection is chosen due to the presence of the imidazole ring, which acts as a chromophore.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms Imidazole-4-pyruvic acid, Imidazolepyruvic acid[1][3][7]
Chemical Formula C₆H₆N₂O₃[1][2]
Molecular Weight ~154.12 g/mol [1][2][4][8]
Appearance White to off-white crystalline powder[9]
Solubility Soluble in polar solvents (e.g., water)[7][9]
Key Functional Groups Imidazole ring, Carboxylic acid, α-Keto group[2][3][4]
Known pKa Values Imidazole ring: ~7.0 (for protonated form)[6]
Instrumentation and Materials
3.1 Instrumentation

A standard laboratory HPLC system equipped with:

  • Binary or Quaternary Solvent Delivery Pump

  • Degasser

  • Autosampler with temperature control (optional)

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

3.2 Materials and Reagents
  • Analyte: this compound reference standard (≥95% purity)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm)

  • Phosphoric Acid (H₃PO₄): ACS grade or higher

  • Potassium Phosphate Monobasic (KH₂PO₄): ACS grade or higher

3.3 Recommended HPLC Column
  • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm or equivalent L1 packing.

  • Rationale: A standard C18 column provides a good balance of hydrophobicity for retaining the partially nonpolar backbone of the molecule. A column with good end-capping is recommended to minimize peak tailing from interactions with the charged imidazole ring.

Detailed Protocols and Method Parameters
4.1 Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 25 mM potassium phosphate buffer. Dissolve approximately 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using concentrated phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): HPLC grade Acetonitrile.

  • Diluent: Mobile Phase A.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the Diluent. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the Diluent.

4.2 Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0B: AcetonitrileThe low pH suppresses the ionization of the carboxylic acid, enhancing retention.
Gradient 0-2 min: 5% B2-10 min: 5% to 30% B10-12 min: 30% to 5% B12-15 min: 5% BA gradient elution ensures the elution of the polar analyte with a good peak shape while cleaning the column of any less polar contaminants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures retention time reproducibility.
Detection Wavelength 210 nmThe imidazole ring exhibits strong absorbance at low UV wavelengths. A PDA detector should be used initially to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Run Time 15 minutesAllows for elution and column re-equilibration.
4.3 Sample Preparation Protocol (Urine)

For the analysis of the analyte in a biological matrix like urine, a sample cleanup step is essential.

  • Thaw: Bring frozen urine samples to room temperature.

  • Centrifuge: Centrifuge the sample at 5,000 x g for 10 minutes to pellet any particulate matter.

  • Protein Precipitation: Transfer 500 µL of the supernatant to a new microcentrifuge tube. Add 1 mL of cold acetonitrile (pre-chilled to -20°C).

  • Vortex & Incubate: Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge Again: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Evaporate & Reconstitute: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 250 µL of the Diluent (Mobile Phase A).

  • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Method Validation and System Suitability

To ensure the trustworthiness of the results, the method must be validated according to ICH guidelines, and the system's performance must be verified before each run.[1][6][10][11][12][13]

5.1 System Suitability Testing (SST)

Before initiating any sample analysis, inject a working standard (e.g., 25 µg/mL) five or six times. The system is deemed ready for use if it meets the following criteria.[3][8]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
5.2 Method Validation Protocol

The following parameters should be assessed to validate the analytical method:

  • Specificity: Analyze blank samples (diluent, matrix) to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Analyze calibration standards across the desired range (e.g., 1-100 µg/mL). Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., low, medium, and high concentrations). The mean recovery should be within 90-110%.

  • Precision:

    • Repeatability (Intra-day): Analyze at least six preparations of the same sample or three concentrations in triplicate on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

    • The RSD for both should typically be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine experimentally based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[14]

Visual Workflows and Diagrams

G Cal Cal Inject Inject Cal->Inject Filt Filt Filt->Inject Acquire Acquire Integrate Integrate Acquire->Integrate

G Chosen_pH Chosen_pH COOH_State COOH_State Chosen_pH->COOH_State pH < pKa Imid_State Imid_State Chosen_pH->Imid_State pH < pKa

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The use of a buffered mobile phase at a controlled pH is critical for achieving reproducible retention and symmetrical peak shapes. The protocol is suitable for use in quality control, biochemical research, and clinical studies where accurate measurement of this histidine metabolite is required. Proper method validation and routine system suitability checks are essential to ensure the integrity of the generated data.

References
  • Solubility of Things. (n.d.). imidazolylpyruvic acid. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Oxo-1H-imidazole-5-propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Imidazol-1-yl-2-oxopropanoic acid. Retrieved from [Link]

  • Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...). Retrieved from [Link]

  • PubChem. (n.d.). Imidazole. Retrieved from [Link]

  • Taylor & Francis Online. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • MicroSolv. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Imidazolepyruvic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Imidazolepyruvic acid (IPA) is a key intermediate in the metabolic pathway of the amino acid histidine.[1][2] It is formed primarily through the transamination of histidine, an alternative route to the more common histidase-mediated pathway.[1] The concentration of IPA in biological fluids, such as urine and plasma, serves as a critical diagnostic biomarker for histidinemia, one of the more frequent inborn errors of metabolism. Beyond its diagnostic utility, IPA is gaining interest in broader research areas due to its position at the intersection of amino acid metabolism and other significant biochemical networks.[1]

The accurate and precise quantification of IPA in complex biological matrices presents significant analytical challenges. These include its inherent chemical reactivity, potential for degradation, and its existence in a keto-enol tautomeric equilibrium, which can complicate chromatographic separation and detection.[3]

This application note provides a comprehensive, field-proven guide for the robust quantification of imidazolepyruvic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind each methodological choice, from sample preparation to data analysis, and provide detailed, step-by-step protocols suitable for implementation in clinical research, academic, and drug development laboratories.

The Analytical Workflow: A Strategic Overview

The successful analysis of a reactive metabolite like IPA hinges on a well-designed workflow that preserves the analyte's integrity while effectively removing matrix interferences. Our approach integrates a streamlined sample preparation protocol with highly selective chromatographic separation and sensitive tandem mass spectrometry detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Serum, Urine) IS 2. Add Internal Standard Sample->IS Precipitate 3. Protein Precipitation (Ice-Cold Acetonitrile) IS->Precipitate Centrifuge 4. Centrifugation (16,000 x g, 4°C) Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject Extract Supernatant->Inject LC 7. Chromatographic Separation (Reversed-Phase C18) Inject->LC MS 8. Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate 9. Peak Integration MS->Integrate Calibrate 10. Calibration Curve Integrate->Calibrate Quantify 11. Quantify Concentration Calibrate->Quantify

Figure 1: High-level workflow for the quantitative analysis of Imidazolepyruvic Acid.

Experimental Design: Rationale and Optimization

As senior scientists, we understand that merely following steps is insufficient. True analytical robustness comes from understanding the causality behind each parameter. This section details the "why" behind our recommended approach.

Sample Preparation: The Foundation of Quality Data

The primary goal of sample preparation is to remove complex matrix components, primarily proteins and phospholipids, which can cause significant ion suppression in the electrospray ionization (ESI) source.[4]

Rationale for Protein Precipitation: We employ a simple yet highly effective "crash" protocol using ice-cold acetonitrile.[4] This method is favored for its speed and efficiency in denaturing and precipitating the majority of proteins from plasma or serum.[5][6] Using acetonitrile is deliberate; it is not only an excellent protein precipitant but is also a common mobile phase solvent in reversed-phase chromatography, ensuring compatibility with the subsequent LC-MS analysis. Performing this step at low temperatures (4°C) minimizes the risk of analyte degradation.

Liquid Chromatography: Achieving Specificity Through Separation

The liquid chromatography step is designed to separate IPA from isobaric interferences and its own tautomers, ensuring that the mass spectrometer analyzes a pure compound.

  • Column Chemistry: A reversed-phase C18 column is the workhorse for separating small polar molecules like IPA from biological extracts.[6][7] The nonpolar stationary phase retains the analyte, allowing for separation based on hydrophobicity as the polarity of the mobile phase is gradually changed.

  • Mobile Phase Composition: We utilize a gradient elution with water and methanol, both modified with 0.1% formic acid.[8]

    • Causality: The formic acid serves a dual purpose. It acidifies the mobile phase, which promotes the protonation of IPA ([M+H]+), a prerequisite for efficient positive mode electrospray ionization.[9] Secondly, it improves the chromatographic peak shape by minimizing analyte interactions with residual silanol groups on the silica-based column packing.

  • Gradient Elution: A gradient, which involves increasing the percentage of the organic solvent (methanol) over the course of the run, is critical. It ensures that more hydrophobic matrix components are washed from the column after IPA has eluted, preventing sample carryover and ensuring a clean analytical system for the next injection.

Mass Spectrometry: The Key to Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity by monitoring a specific fragmentation reaction of the target analyte.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected due to the basic nature of the imidazole ring, which readily accepts a proton to form a stable [M+H]+ ion.[5][6]

  • Multiple Reaction Monitoring (MRM): This is the core of the quantitative method. In the first quadrupole (Q1), we select only the protonated molecular ion of IPA (the precursor ion). This ion is then fragmented in the collision cell (Q2), and in the third quadrupole (Q3), we select and detect only a specific, characteristic fragment ion (the product ion). This two-stage filtering process virtually eliminates background noise.

Fragmentation Pathway of Imidazolepyruvic Acid: The fragmentation of protonated IPA (C₆H₆N₂O₃, exact mass [M+H]⁺ = 155.0455) is predictable and robust. The primary fragmentation occurs at the labile pyruvic acid side chain. The loss of carbon dioxide (CO₂) is a highly characteristic fragmentation for carboxylic acids, yielding a stable product ion.

IPA_Fragmentation cluster_Q1 Q1: Precursor Selection cluster_Q2 Q2: Collision-Induced Dissociation (CID) cluster_Q3 Q3: Product Ion Selection Precursor [M+H]⁺ Imidazolepyruvic Acid m/z 155.05 Fragments Fragmentation Precursor->Fragments Collision Energy Product1 Product Ion (Quantifier) [M+H-CO₂]⁺ m/z 111.04 Fragments->Product1 Loss of CO₂ (-44 Da) Product2 Product Ion (Qualifier) [M+H-H₂O]⁺ m/z 137.03 Fragments->Product2 Loss of H₂O (-18 Da)

Figure 2: Proposed fragmentation pathway for protonated Imidazolepyruvic Acid in the collision cell.

Based on this pathway, we can establish robust MRM transitions for quantification.

ParameterSettingRationale
Analyte Imidazolepyruvic AcidTarget molecule
Precursor Ion (Q1) m/z 155.1The protonated molecular ion [M+H]⁺.
Product Ion 1 (Quantifier) m/z 111.0Most intense and specific fragment, resulting from the neutral loss of CO₂. Used for calculating concentration.
Product Ion 2 (Qualifier) m/z 137.0A secondary fragment resulting from the loss of H₂O. Used to confirm analyte identity by maintaining a consistent intensity ratio with the quantifier ion.
Internal Standard Isotope-labeled IPA (e.g., ¹³C₃-IPA)Recommended for highest accuracy. Co-elutes with IPA and corrects for matrix effects and extraction variability.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems. Adherence to these steps ensures reproducibility and accuracy.

Protocol: Sample Preparation from Serum/Plasma

Materials:

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • Internal Standard (IS) stock solution (e.g., ¹³C₃-IPA at 1 µg/mL)

  • Refrigerated microcentrifuge (4°C)

  • Autosampler vials with inserts

Procedure:

  • Sample Thawing: Thaw frozen serum or plasma samples on ice until just liquefied. Vortex briefly to ensure homogeneity.

  • Aliquoting: In a clean 1.5 mL microcentrifuge tube, pipette 100 µL of the sample.

  • Internal Standard Spiking: Add 10 µL of the IS stock solution to the sample. The IS corrects for variability in sample recovery and potential ion suppression.[4]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the tube. The 4:1 ratio of solvent to sample ensures efficient protein precipitation.[4]

  • Vortexing: Immediately cap the tube and vortex vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Incubation: Place the tubes at 4°C for 20 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins and cellular debris.

  • Supernatant Transfer: Carefully pipette approximately 350 µL of the clear supernatant into a clean autosampler vial, being careful not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Methanol / 0.1% Formic Acid). This step concentrates the analyte and ensures the sample solvent matches the mobile phase, leading to better peak shapes.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol: LC-MS/MS Instrumental Method

Instrumentation:

  • A tandem quadrupole mass spectrometer (e.g., SCIEX Triple Quad, Waters Xevo TQ, Agilent 6400 series, or Thermo TSQ series) equipped with an ESI source.

  • A UHPLC or HPLC system.

LC Parameters:

Parameter Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient | 0-1 min (5% B), 1-5 min (5% to 95% B), 5-7 min (95% B), 7.1-9 min (5% B) |

MS Parameters:

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage +3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table in Section 3.3

| Dwell Time | 100 ms |

Expected Performance and Troubleshooting

A successfully implemented method should yield a sharp, symmetrical chromatographic peak for IPA, well-separated from early-eluting matrix components. The method should demonstrate excellent linearity (R² > 0.99) over the desired concentration range. Based on similar assays for tryptophan metabolites, Limits of Quantification (LOQs) in the low ng/mL range are achievable.[6]

Common Pitfall - Ion Suppression:

  • Symptom: Inconsistent results, poor sensitivity, non-linear calibration curves.

  • Cause: Co-eluting matrix components (especially phospholipids) compete with IPA for ionization in the ESI source.[4]

  • Solution: Ensure the chromatographic gradient effectively separates IPA from the "phospholipid zone" that typically elutes later in the run. If suppression persists, consider implementing a solid-phase extraction (SPE) cleanup step after protein precipitation for a cleaner sample extract.[4]

Conclusion

This application note provides a scientifically grounded and detailed protocol for the quantitative analysis of imidazolepyruvic acid in biological matrices. By explaining the rationale behind critical experimental choices in sample preparation, liquid chromatography, and mass spectrometry, this guide empowers researchers to not only replicate this method but also to troubleshoot and adapt it to their specific needs. The combination of a rapid protein precipitation protocol with the selectivity of LC-MS/MS offers a robust, sensitive, and reliable platform for investigating the role of IPA in health and disease.

References

  • Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. RSC Publishing. Available at: [Link]

  • LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice. PubMed. Available at: [Link]

  • LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. MDPI. Available at: [Link]

  • (PDF) LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. ResearchGate. Available at: [Link]

  • LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. National Institutes of Health (NIH). Available at: [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford, Mass Spectrometry Research Facility. Available at: [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. Wiley Online Library. Available at: [Link]

  • Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. PubMed. Available at: [Link]

  • LC-MS/MS Method Package for Primary Metabolites. Shimadzu UK. Available at: [Link]

  • Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity. PubMed. Available at: [Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. Available at: [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. National Institutes of Health (NIH). Available at: [Link]

  • Electrospray Ionization Mass Spectrometric Studies of Some Imidazole Amidoximes and Nitrolic Acids and Their Esters. PubMed. Available at: [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]

  • Showing metabocard for Imidazolepropionic acid (HMDB0002271). Human Metabolome Database. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • 1H-Imidazole. NIST WebBook. Available at: [Link]

  • Mass Spectrometry Imaging for Fungal Interaction Analysis: Classic versus Imprinting Methods. SciELO. Available at: [Link]

  • LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu Europe. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. MDPI. Available at: [Link]

  • How to PREPARE SAMPLES FOR MASS SPECTROMETRY. YouTube. Available at: [Link]

  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. Available at: [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Effective Sample Preparations in Imaging Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. MDPI. Available at: [Link]

  • Quantitative Evaluation of the Pyruvic Acid Content in Onion Samples with a Fully Validated HPLC Method. ResearchGate. Available at: [Link]

  • Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. National Institutes of Health (NIH). Available at: [Link]

  • Scientific Tools and Techniques for Qualitative and Quantitative Analysis of Bacterial Proteins. Acta Scientific Microbiology. Available at: [Link]

  • Qualitative and Quantitative Analysis of Tumor Cell Invasion Using Au Clusters. MDPI. Available at: [Link]

Sources

Application Notes and Protocols: Enzymatic Assay for Imidazolepyruvic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Imidazolepyruvic Acid

Imidazolepyruvic acid (IPA) is a key intermediate in the metabolic pathway of histidine, an essential amino acid.[1][2] It is formed through the transamination of histidine.[1] The levels of IPA can be indicative of various metabolic states and have been a subject of interest in clinical and research settings. For instance, altered levels of IPA and other histidine metabolites have been associated with certain metabolic disorders and gut microbiome dysbiosis.[3][4][5] Therefore, a reliable and sensitive method for the detection of IPA is crucial for researchers, scientists, and drug development professionals. This document provides a detailed guide to an enzymatic assay for the detection of imidazolepyruvic acid, leveraging the activity of flavin-containing monooxygenases (FMOs).

Principle of the Assay: Leveraging Flavin-Containing Monooxygenases (FMOs)

Flavin-containing monooxygenases are a family of NADPH-dependent enzymes that play a significant role in the metabolism of a wide range of compounds containing soft nucleophilic heteroatoms, such as nitrogen and sulfur.[6][7][8] The catalytic cycle of FMOs involves the reduction of the FAD cofactor by NADPH, followed by the binding of molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate.[8][9] This potent oxidizing agent then oxygenates a suitable substrate.

This assay is based on the principle that an FMO enzyme can utilize imidazolepyruvic acid as a substrate. The enzymatic reaction consumes NADPH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[10] The rate of NADPH oxidation is directly proportional to the concentration of IPA in the sample, allowing for its quantification.

Alternatively, the production of hydrogen peroxide (H2O2), a byproduct of uncoupled FMO activity or a direct product of certain oxidase reactions, can be measured using a sensitive fluorometric probe like Amplex Red.[11][12] In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H2O2 to produce the highly fluorescent compound resorufin, which can be detected with high sensitivity.

Diagram of the Enzymatic Reaction and Detection Principle

The following diagram illustrates the core enzymatic reaction and the two primary methods of detection.

Enzymatic_Assay_for_IPA cluster_reaction Enzymatic Reaction cluster_detection Detection Methods cluster_spectrophotometric Spectrophotometric cluster_fluorometric Fluorometric (Alternative) IPA Imidazolepyruvic Acid (IPA) (Substrate) FMO Flavin-Containing Monooxygenase (FMO) IPA->FMO Oxidized_IPA Oxidized IPA (Product) FMO->Oxidized_IPA NADP+ NADP+ FMO->NADP+ H2O H2O FMO->H2O H2O2 H2O2 (Byproduct) FMO->H2O2 uncoupled reaction NADPH NADPH NADPH->FMO O2 O2 O2->FMO Monitor_NADPH Monitor Decrease in Absorbance at 340 nm NADP+->Monitor_NADPH directly proportional to IPA concentration HRP Horseradish Peroxidase (HRP) H2O2->HRP Amplex_Red Amplex® Red (Non-fluorescent) Amplex_Red->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin

Caption: Enzymatic conversion of IPA by FMO and detection methods.

Experimental Protocols
PART A: Spectrophotometric Assay Protocol

This protocol details the measurement of IPA by monitoring NADPH consumption.

1. Materials and Reagents

  • Recombinant Human FMO Enzyme: (e.g., FMO1, FMO3, or FMO5, depending on substrate specificity for IPA).[6][7]

  • Imidazolepyruvic acid (IPA): Analytical grade.[13]

  • NADPH: (β-Nicotinamide adenine dinucleotide phosphate, reduced form).

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

2. Reagent Preparation

  • IPA Stock Solution (10 mM): Dissolve the appropriate amount of IPA in the potassium phosphate buffer. Prepare fresh daily.

  • NADPH Stock Solution (10 mM): Dissolve NADPH in the potassium phosphate buffer. Store on ice and protect from light.

  • FMO Enzyme Working Solution: Dilute the FMO enzyme stock to the desired concentration (e.g., 50-100 pmol/mL) in ice-cold potassium phosphate buffer. Keep on ice.

3. Assay Procedure

  • Prepare a standard curve for IPA: Dilute the 10 mM IPA stock solution to create a series of standards ranging from 0 to 500 µM.

  • Set up the reaction mixture: In each well of the 96-well microplate, add the following in order:

    • Potassium Phosphate Buffer (to a final volume of 200 µL)

    • IPA standard or unknown sample (20 µL)

    • FMO Enzyme Working Solution (20 µL)

  • Pre-incubate: Incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate the reaction: Add 20 µL of 2 mM NADPH solution to each well to start the reaction.

  • Kinetic measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C.

4. Data Analysis

  • Calculate the rate of NADPH consumption (ΔA340/min) for each well.

  • Subtract the rate of the blank (no IPA) from the rates of the standards and samples.

  • Plot the corrected rates of the standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of IPA in the unknown samples by interpolating their rates from the standard curve.

PART B: Fluorometric Assay Protocol (Alternative)

This protocol is a more sensitive alternative that measures the production of H2O2.

1. Materials and Reagents

  • All materials from the spectrophotometric assay.

  • Amplex® Red reagent.

  • Horseradish Peroxidase (HRP).

  • Dimethyl sulfoxide (DMSO).

  • 96-well black, clear-bottom microplate.

  • Microplate fluorometer (Excitation: 530-560 nm, Emission: ~590 nm).

2. Reagent Preparation

  • Amplex® Red/HRP Working Solution: Prepare a 100 µM Amplex® Red and 0.2 U/mL HRP working solution in potassium phosphate buffer. Protect from light.

3. Assay Procedure

  • Prepare an H2O2 standard curve: Create a series of H2O2 standards (0 to 10 µM) to correlate fluorescence with H2O2 concentration.

  • Set up the reaction mixture: In each well of the 96-well microplate, add the following:

    • Potassium Phosphate Buffer (to a final volume of 100 µL)

    • IPA standard or unknown sample (10 µL)

    • FMO Enzyme Working Solution (10 µL)

    • NADPH (final concentration 200 µM)

  • Initiate the reaction and detection: Add 50 µL of the Amplex® Red/HRP working solution to each well.

  • Incubate: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure fluorescence: Read the fluorescence using a microplate fluorometer.

4. Data Analysis

  • Subtract the fluorescence of the blank (no IPA) from the fluorescence of the standards and samples.

  • Plot the corrected fluorescence of the H2O2 standards against their concentrations to generate a standard curve.

  • Determine the concentration of H2O2 produced in the IPA samples. This will be proportional to the IPA concentration.

Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_reaction_spectro Spectrophotometric Protocol cluster_reaction_fluoro Fluorometric Protocol cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - IPA Standards - NADPH Solution - FMO Enzyme Solution Plate_Setup Set up 96-well Plate: - Buffer - IPA Standards/Samples - FMO Enzyme Reagent_Prep->Plate_Setup Pre_incubation_S Pre-incubate at 37°C Plate_Setup->Pre_incubation_S Initiate_F Initiate with Amplex Red/HRP/NADPH Plate_Setup->Initiate_F Initiate_S Initiate with NADPH Pre_incubation_S->Initiate_S Measure_S Kinetic Read at 340 nm Initiate_S->Measure_S Calculate_Rates Calculate Reaction Rates or Fluorescence Measure_S->Calculate_Rates Incubate_F Incubate at 37°C (dark) Initiate_F->Incubate_F Measure_F Endpoint Read (Ex/Em) Incubate_F->Measure_F Measure_F->Calculate_Rates Standard_Curve Generate Standard Curve Calculate_Rates->Standard_Curve Determine_Conc Determine IPA Concentration Standard_Curve->Determine_Conc

Caption: General workflow for the enzymatic detection of IPA.

Data Presentation and Expected Results

The results of the assay should be presented in a clear and concise manner. A standard curve should be generated for each assay run.

IPA Concentration (µM)Rate of NADPH Consumption (ΔA340/min)
00.002
500.015
1000.031
2500.078
5000.155
Table 1: Example data for a spectrophotometric assay standard curve.
H2O2 Concentration (µM)Fluorescence Units (RFU)
0150
1850
2.52100
54250
108500
Table 2: Example data for a fluorometric assay standard curve.

The assay's performance should be characterized by its limit of detection (LOD), limit of quantification (LOQ), linearity, and precision. The fluorometric assay is expected to have a significantly lower LOD compared to the spectrophotometric assay.[11]

Troubleshooting
IssuePossible CauseSolution
High background signal Contaminated reagents; Spontaneous degradation of NADPH or Amplex Red.Use fresh, high-quality reagents. Protect NADPH and Amplex Red solutions from light.
Low signal or no activity Inactive enzyme; Incorrect buffer pH; Presence of inhibitors in the sample.Use a fresh aliquot of enzyme. Verify the pH of the buffer. Perform a spike-and-recovery experiment to check for inhibition.
Non-linear standard curve Substrate depletion at high concentrations; Enzyme saturation.Dilute samples to fall within the linear range of the assay. Optimize enzyme concentration.
High well-to-well variability Pipetting errors; Inconsistent mixing.Use calibrated pipettes. Ensure thorough mixing of reagents in each well.
Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, several validation steps should be incorporated:

  • Positive and Negative Controls: Always include a positive control (a known concentration of IPA) and a negative control (no IPA) in each assay run.

  • Spike-and-Recovery: To assess matrix effects from complex samples (e.g., serum, cell lysates), spike a known amount of IPA into the sample and measure the recovery.

  • Enzyme Specificity: If possible, confirm the specificity of the FMO for IPA by testing structurally related compounds to assess potential cross-reactivity.

  • Inter- and Intra-Assay Precision: Run replicates of the same sample within the same assay and on different days to determine the precision of the method.

Conclusion

This application note provides a comprehensive guide for the enzymatic detection of imidazolepyruvic acid using flavin-containing monooxygenases. The choice between the spectrophotometric and fluorometric methods will depend on the required sensitivity and available instrumentation. By following the detailed protocols and incorporating the recommended validation steps, researchers can obtain reliable and accurate measurements of IPA in various biological samples, aiding in the advancement of metabolic research and drug development.

References
  • Hines, R. N., et al. (2018). Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes by UPLC-MRM-Based Targeted Quantitative Proteomics and Its Application to the Study of Ontogeny. Drug Metabolism and Disposition, 46(3), 296-304. Available from: [Link]

  • Labcorp. (2023). Use of human liver microsomes to assess flavin-containing monooxygenase (FMO) metabolism in vitro. Available from: [Link]

  • Catucci, G., et al. (2017). Identification of human flavin-containing monooxygenase 3 substrates by a colorimetric screening assay. Analytical Biochemistry, 523, 44-51. Available from: [Link]

  • Lončar, N., et al. (2021). Structure-guided engineering of a flavin-containing monooxygenase for the efficient production of indirubin. Applied Microbiology and Biotechnology, 105(1), 211-224. Available from: [Link]

  • PubChem. imidazole-lactate degradation | Pathway. Available from: [Link]

  • Al-Khafaji, A. N., et al. (2025). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. Current Problems in Cardiology, 50(10), 102511. Available from: [Link]

  • ResearchGate. The metabolic pathway of imidazole propionate. Histidine is converted.... Available from: [Link]

  • Wikipedia. Flavin-containing monooxygenase. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for Imidazolepropionic acid (HMDB0002271). Available from: [Link]

  • Liu, Y., et al. (2024). Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. Frontiers in Endocrinology, 15, 1389923. Available from: [Link]

  • ResearchGate. Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. Available from: [Link]

  • Flayyih, F. H., Alshirifi, A. N., & Kadem, K. J. (2025). A New Spectrophotometric Method for the Determination of Imidacloprid in Real Samples by Diazotization-Coupling Reaction. Methods and Objects of Chemical Analysis, 20(1), 46-51. Available from: [Link]

  • ResearchGate. Imidazole compounds in contemporary metabolism. The chemical structures.... Available from: [Link]

  • Ohtsu, Y., & Hirasawa, M. (1983). Method for enzymatic determination of imidazole acetic acid. Analytical Biochemistry, 130(2), 321-327. Available from: [Link]

  • Hayaishi, O., & Tabor, H. (1956). Metabolism of Imidazole by a Pseudomonad. Journal of Bacteriology, 71(6), 732–736. Available from: [Link]

  • Zhang, H., et al. (2007). Role of Flavin-containing Monooxygenase in Oxidative Metabolism of Voriconazole by Human Liver Microsomes. Drug Metabolism and Disposition, 35(4), 535-541. Available from: [Link]

  • Li, H., et al. (2012). A sensitive fluorimetric assay for pyruvate. Analytical and Bioanalytical Chemistry, 402(2), 943-949. Available from: [Link]

  • Ríos-Lombardía, N., et al. (2024). Asymmetric Sulfoxidations Catalyzed by Bacterial Flavin-Containing Monooxygenases. International Journal of Molecular Sciences, 25(15), 8118. Available from: [Link]

  • Al-Majid, A. M., et al. (2025). Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. RSC Advances, 15(1), 1-10. Available from: [Link]

  • Krueger, S. K., & Williams, D. E. (2009). Mammalian Flavin-Containing Monooxygenase (FMO) as a Source of Hydrogen Peroxide. Journal of Toxicology, 2009, 283917. Available from: [Link]

  • Jones, C. D., et al. (2023). Use of a Spectrophotometric Method for the Detection of Adulterants in Commercial Fulvic Acid Products. Journal of AOAC INTERNATIONAL, 106(5), 1276-1286. Available from: [Link]

  • Zhang, H., et al. (2007). Role of Flavin-Containing Monooxygenase in Oxidative Metabolism of Voriconazole by Human Liver Microsomes. Drug Metabolism and Disposition, 35(4), 535-541. Available from: [Link]

  • Bennett, C. F., et al. (2022). Flavin-containing monooxygenases in aging and disease: Emerging roles for ancient enzymes. Journal of Biological Chemistry, 298(1), 101452. Available from: [Link]

  • Donovan, J. W. (1965). SPECTROPHOTOMETRIC TITRATION OF THE IMIDAZOLE GROUPS OF BOVINE PANCREATIC RIBONUCLEASE. Biochemistry, 4(5), 823-829. Available from: [Link]

Sources

Protocol for the Extraction of Imidazolepyruvic Acid from Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed and scientifically grounded protocol for the extraction of imidazolepyruvic acid from human plasma. Imidazolepyruvic acid is a critical biomarker in the study of certain inborn errors of metabolism, such as histidinemia and phenylketonuria.[1][2][3] Its accurate quantification in plasma is essential for diagnostics, monitoring disease progression, and evaluating therapeutic interventions. However, the inherent complexity of plasma, with its high protein content and multitude of endogenous molecules, presents significant analytical challenges.[4][5] This guide details a robust hybrid extraction strategy combining protein precipitation (PPT) with liquid-liquid extraction (LLE) to ensure high recovery and a clean final extract suitable for downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Introduction: The Significance of Imidazolepyruvic Acid

Imidazolepyruvic acid (ImPA) is an α-keto acid and a key metabolite in the degradation pathway of the amino acid histidine.[6][7] In healthy individuals, histidine is primarily metabolized via the enzyme histidase. However, in metabolic disorders like histidinemia, a deficiency in this enzyme leads to the accumulation of histidine in the blood and its subsequent transamination to ImPA, which is then excreted in elevated amounts.[2][3][8] Consequently, ImPA serves as a crucial diagnostic marker for this condition. It is also relevant in the context of phenylketonuria (PKU), another amino acid metabolism disorder, where altered metabolic pathways can impact histidine metabolism.[9][10][11][12]

The accurate measurement of ImPA in plasma is therefore of high clinical and research importance. The primary challenge lies in isolating this polar, acidic molecule from the complex plasma matrix.[13] The protocol outlined herein is designed to overcome these challenges by systematically removing interferences while maximizing the recovery of the target analyte.

Physicochemical Properties of Imidazolepyruvic Acid

A successful extraction strategy is built upon a solid understanding of the analyte's chemical nature.

  • Structure and Polarity: ImPA possesses a carboxylic acid group and an imidazole ring, rendering it a polar molecule with good solubility in aqueous and other polar solvents.[13]

  • Acidic Nature: The carboxylic acid moiety allows for pH-dependent manipulation of its charge state and, consequently, its solubility in different solvents. This is a cornerstone of the liquid-liquid extraction technique.[14][15]

  • Keto-Enol Tautomerism: Like other α-keto acids, ImPA can exist in equilibrium between its keto and enol forms.[16] In aqueous solutions such as plasma, the keto form is thermodynamically favored and more stable.[17] The extraction protocol is designed to handle this stable keto tautomer.

Principle of the Hybrid Extraction Methodology

To achieve the necessary selectivity and sensitivity for ImPA analysis, a single-step extraction is often insufficient. This protocol employs a two-stage hybrid approach:

  • Protein Precipitation (PPT): This is the first and most critical step for sample cleanup. Plasma proteins are large, abundant molecules that can interfere with downstream analysis by clogging analytical columns and suppressing analyte signals in mass spectrometry. PPT utilizes a water-miscible organic solvent (acetonitrile) to disrupt the hydration shell around proteins, causing them to denature and precipitate out of solution.[18] Acetonitrile is chosen for its efficiency in precipitating proteins while keeping small polar molecules like ImPA in the supernatant, often resulting in cleaner extracts compared to methanol.[19]

  • Liquid-Liquid Extraction (LLE): Following protein removal, the resulting supernatant, though cleaner, is still a complex mixture. LLE is a powerful technique that separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase and an organic phase.[20] By manipulating the pH of the aqueous supernatant, we can control the ionization state of ImPA. Acidification of the sample protonates the carboxylic acid group of ImPA, converting it into a more neutral, less polar form. This significantly increases its affinity for a non-polar organic solvent, allowing it to be selectively partitioned away from remaining water-soluble impurities.

This sequential combination of PPT and LLE provides a synergistic effect, delivering a highly purified and concentrated analyte extract ready for sensitive instrumental analysis.

Visualized Workflow of the Extraction Protocol

The following diagram illustrates the complete workflow from raw plasma to the final analyzable extract.

ExtractionWorkflow Plasma 1. Plasma Sample AddACN 2. Add 3 vols. cold Acetonitrile Vortex & Incubate Plasma->AddACN Centrifuge1 3. Centrifuge (14,000 x g, 10 min, 4°C) AddACN->Centrifuge1 Supernatant 4. Collect Supernatant Centrifuge1->Supernatant Pellet Precipitated Proteins (Discard) Centrifuge1->Pellet Acidify 5. Acidify Supernatant (pH < 2 with HCl) Supernatant->Acidify AddEtOAc 6. Add Ethyl Acetate Vortex to Extract Acidify->AddEtOAc Centrifuge2 7. Centrifuge to Separate Phases AddEtOAc->Centrifuge2 OrganicLayer 8. Collect Organic Layer (contains ImPA) Centrifuge2->OrganicLayer AqueousLayer Aqueous Waste (Discard) Centrifuge2->AqueousLayer Evaporate 9. Evaporate to Dryness (Nitrogen Stream) OrganicLayer->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 11. Ready for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Hybrid Protein Precipitation and Liquid-Liquid Extraction Workflow.

Detailed Step-by-Step Protocol

Materials and Reagents
  • Human plasma (collected in EDTA or heparin tubes and stored at -80°C)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hydrochloric Acid (HCl), 1M solution

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Sample concentrator (e.g., nitrogen evaporator with a water bath)

Sample Preparation
  • Thawing: Thaw frozen plasma samples on ice until just liquefied. Avoid repeated freeze-thaw cycles.

  • Initial Spin: Centrifuge the thawed plasma at 2,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates or cellular debris.[21] Use the clear supernatant for the extraction.

Step 1: Protein Precipitation (PPT)
  • Aliquot Plasma: Pipette 100 µL of the pre-cleared plasma into a 1.5 mL microcentrifuge tube.

  • Add Acetonitrile: Add 300 µL of ice-cold acetonitrile to the plasma sample.[18][22] This 3:1 solvent-to-plasma ratio is highly effective for protein removal.

  • Vortex: Immediately cap the tube and vortex vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.[22]

  • Incubate: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to obtain a tight protein pellet.[22]

  • Collect Supernatant: Carefully aspirate the supernatant (~350-380 µL) and transfer it to a new, clean 1.5 mL microcentrifuge tube. Be cautious not to disturb the protein pellet.

Step 2: Liquid-Liquid Extraction (LLE)
  • Acidification: Add 10 µL of 1M HCl to the collected supernatant. Vortex briefly. This will lower the pH to < 2, protonating the imidazolepyruvic acid.

  • Add Extraction Solvent: Add 600 µL of ethyl acetate to the acidified supernatant.

  • Extract: Cap the tube and vortex vigorously for 1 minute to facilitate the transfer of ImPA from the aqueous to the organic phase.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C to achieve a clear separation between the upper organic layer (ethyl acetate) and the lower aqueous layer.

  • Collect Organic Layer: Carefully pipette the upper organic layer (~550 µL) and transfer it to a new clean tube. Avoid aspirating any of the lower aqueous layer.

  • Repeat Extraction (Optional but Recommended): For maximum recovery, add another 600 µL of ethyl acetate to the remaining aqueous layer, repeat steps 3-5, and combine the organic layers.

Step 3: Evaporation and Reconstitution
  • Evaporation: Place the tube containing the collected organic layer(s) in a nitrogen evaporator. Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 35-40°C.[23]

  • Reconstitution: Reconstitute the dried residue in 100 µL of a solvent appropriate for your analytical method (e.g., 10% Methanol in water with 0.1% formic acid for reversed-phase LC-MS).

  • Final Vortex & Spin: Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved. Centrifuge at 10,000 x g for 2 minutes to pellet any insoluble micro-particles.

  • Transfer: Transfer the final clear supernatant to an autosampler vial for analysis.

Protocol Parameters and Troubleshooting

Summary of Key Protocol Parameters
ParameterValue/SettingRationale
Plasma Volume 100 µLStandard volume, can be scaled as needed.
PPT Solvent Acetonitrile, ice-coldProvides clean extracts and efficient protein removal.[19]
PPT Ratio (Solvent:Plasma) 3:1 (v/v)Ensures sufficient denaturation of plasma proteins.[18]
PPT Centrifugation 14,000 x g, 10 min, 4°CForms a compact pellet for easy supernatant removal.[22]
LLE pH Adjustment pH < 2 with 1M HClProtonates ImPA to its neutral form for efficient organic extraction.[14]
LLE Solvent Ethyl AcetateEffective at extracting moderately polar organic acids.[23]
Evaporation Temperature 35-40°CSufficient to evaporate solvent without degrading the analyte.
Reconstitution Volume 100 µLConcentrates the sample for improved analytical sensitivity.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete extraction; Analyte degradation; Pipetting errors.Ensure pH is < 2 before LLE. Perform a second LLE step and combine organic phases. Ensure evaporation temperature is not too high. Verify pipette calibration.
Fluffy/Loose Protein Pellet Insufficient centrifugation; Insufficient vortexing; Incorrect solvent temperature.Increase centrifugation time or speed. Ensure vigorous vortexing after adding ACN. Use ice-cold ACN as specified.
Emulsion during LLE High lipid content in plasma; Insufficient centrifugation to separate phases.Centrifuge for a longer duration (e.g., 10-15 min). A "salting-out" effect by adding a small amount of NaCl can help break emulsions.
High Variability in Results Inconsistent sample handling; Pipetting inconsistency; Incomplete reconstitution.Standardize vortexing times and intensity. Use calibrated pipettes. Ensure the dried extract is fully redissolved by vortexing thoroughly after adding reconstitution solvent.
Instrumental Signal Suppression Incomplete removal of matrix components (e.g., phospholipids).Ensure careful aspiration of supernatant/organic layers to avoid carryover. Consider adding a solid-phase extraction (SPE) cleanup step if matrix effects persist.[24]

References

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed. (n.d.). PubMed.
  • Application Notes and Protocols for Plasma Protein Precipitation - Benchchem. (n.d.). Benchchem.com.
  • Protein precipitation: A comprehensive guide - Abcam. (n.d.). Abcam.com.
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • imidazolylpyruvic acid - Solubility of Things. (n.d.). Solubilityofthings.com.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent.
  • THE METABOLISM OF HISTIDINE. VI. HISTIDINEMIA AND IMIDAZOLEPYRUVIC ACIDURIA. (1964). Journal of Biological Chemistry.
  • Clinical and biochemical studies on two cases of histidinemia | Request PDF. (n.d.). ResearchGate.
  • Determination of histidine and related compounds in rumen fluid by liquid chromatography. (n.d.). PubMed.
  • Histidinemia. A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid - PubMed. (1962). PubMed.
  • Keto-Enol Tautomerism in Indole-3-Pyruvic Acid: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.). Benchchem.com.
  • Buy Imidazolepyruvic acid - Smolecule. (n.d.). Smolecule.com.
  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - NIH. (2023). NIH.
  • Liquid–liquid extraction - Wikipedia. (n.d.). Wikipedia.
  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC - NIH. (n.d.). NIH.
  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
  • Solid-phase Micro-extraction of Drugs from Biological Matrices. (2000). Seton Hall University.
  • Phenylketonuria (PKU) & Alkaptonuria | Inborn Errors of Amino Acid Metabolism Explained. (2025). YouTube.
  • alpha-Oxo-1H-imidazole-5-propanoic acid | C6H6N2O3 | CID 794 - PubChem. (n.d.). PubChem.
  • Imidazolepyruvic acid hydrobromide hydrate ≥97.0% (GC) | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Element Lab Solutions.
  • Stability of keto enol tautomerism I IITian Faculty - YouTube. (2013). YouTube.
  • Solid-phase micro-extraction of drugs from biological matrices - PubMed. (2000). PubMed.
  • Gas and Aqueous Phase Computations on the Keto-Enol Tautomerization of Pyruvic and Zymonic Acids: Implications for Prebiotic Enol Phosphates - PubMed. (2025). PubMed.
  • Keto-enol tautomerism in the development of new drugs - Frontiers. (n.d.). Frontiers.
  • Recent progress in solid-phase microextraction and its pharmaceutical and biomedical applications - Analytical Methods (RSC Publishing). (n.d.). RSC Publishing.
  • BIOCHEMICAL INVESTIGATION OF HISTIDINAEMIA - PubMed. (1964). PubMed.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem. (n.d.). Benchchem.com.
  • Amino Acid Profile Alterations in Phenylketonuria: Implications for Clinical Practice - PMC. (2024). PMC.
  • Phenylketonuria and its variants - PMC - NIH. (1979). NIH.
  • URINARY PHENYLPYRUVIC ACID IN PHENYLKETONURIA - PubMed. (1964). PubMed.
  • Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed. (n.d.). PubMed.
  • C4. Procedure for serum and plasma separtion. (n.d.). University of Rochester Medical Center.

Sources

Application Notes & Protocols: Investigating 3-(1H-imidazol-5-yl)-2-oxopropanoic Acid as a Novel Therapeutic Candidate for Phenylketonuria (PKU)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism resulting from deficient activity of the enzyme phenylalanine hydroxylase (PAH).[1][2] This deficiency leads to the accumulation of phenylalanine (Phe) in the blood and brain, causing severe neurological damage if untreated.[3][4][5] The cornerstone of PKU management is a lifelong, restrictive low-Phe diet, which presents significant challenges to patient adherence and quality of life.[1][6][7] Consequently, there is a pressing need for alternative and adjunct therapies. This document outlines a series of protocols to investigate the therapeutic potential of 3-(1H-imidazol-5-yl)-2-oxopropanoic acid, a novel small molecule, in the context of PKU. The proposed mechanism of action is its potential to competitively inhibit the transport of excess Phe across the blood-brain barrier (BBB). These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the viability of this compound, from initial in vitro characterization to preclinical in vivo validation.

Scientific Background

The Pathophysiology of Phenylketonuria

PKU is caused by mutations in the PAH gene, which encodes the phenylalanine hydroxylase enzyme responsible for converting phenylalanine to tyrosine.[4][8][9] Primarily a hepatic enzyme, its dysfunction leads to hyperphenylalaninemia (HPA).[4][5] The accumulation of Phe and its metabolites, such as phenylpyruvate, is neurotoxic, though the precise mechanisms of brain damage are not fully understood.[4][5] It is known that excess Phe saturates the L-type amino acid transporter (LAT1) at the blood-brain barrier, which is responsible for transporting large neutral amino acids (LNAAs) into the brain.[9] This competitive inhibition leads to a deficiency of other essential amino acids in the brain, impairing the synthesis of proteins and critical neurotransmitters like dopamine and serotonin, ultimately causing intellectual disability, seizures, and other neurological issues.[4][9][10]

PKU_Pathophysiology cluster_Systemic Systemic Circulation (Blood) cluster_Liver Liver cluster_Brain Brain Phe Phenylalanine (Phe) (High Levels) BBB Blood-Brain Barrier (LAT1 Transporter) Phe->BBB Saturates Transporter PAH PAH Enzyme (Deficient) Tyr_normal Tyrosine (Tyr) (Low Levels) PAH->Tyr_normal Phe_input Dietary Phe Phe_input->Phe Phe_input->PAH Normal Metabolism Phe_brain Phe Accumulation Neuro Impaired Neurotransmitter Synthesis & Myelination Phe_brain->Neuro Damage Neurological Damage Neuro->Damage BBB->Phe_brain

Caption: Pathophysiology of Phenylketonuria (PKU).

Therapeutic Rationale for this compound

This compound (herein referred to as "IPA") is an alpha-keto acid containing an imidazole ring.[11][12] Its structure shares features with large neutral amino acids, suggesting it may be a substrate for transporters like LAT1. We hypothesize that IPA, when administered systemically, could act as a competitive inhibitor at the LAT1 transporter on the BBB. By competing with the pathologically high levels of Phe, IPA could potentially reduce the influx of Phe into the brain, thereby alleviating its neurotoxic effects. This application note details the necessary experiments to test this hypothesis, beginning with fundamental safety and mechanistic studies in vitro and progressing to efficacy testing in a validated animal model of PKU.

Proposed_Mechanism cluster_Blood Bloodstream cluster_Brain Brain Interstitial Fluid Phe High Phenylalanine (Phe) BBB Blood-Brain Barrier (BBB) LAT1 LAT1 Transporter Phe->LAT1 Transport IPA 3-(1H-imidazol-5-yl) -2-oxopropanoic acid (IPA) IPA->LAT1 Competitive Inhibition Phe_brain Reduced Phe Influx LAT1->Phe_brain Blocked Neuroprotection Neuroprotection Phe_brain->Neuroprotection

Caption: Proposed mechanism of IPA at the blood-brain barrier.

Experimental Workflow Overview

A multi-stage approach is essential to systematically evaluate the potential of IPA. The workflow is designed to first establish safety and mechanism in vitro before committing to more complex and resource-intensive in vivo studies.

Workflow A Stage 1: In Vitro Characterization B Cytotoxicity Assay (Neuronal Cells) A->B C PAH Enzyme Activity Assay A->C D In Vitro BBB Transport Assay A->D E Neuroprotection Assay (PKU Cell Model) A->E F Stage 2: In Vivo Validation E->F Promising Results G Efficacy Study in PAHenu2 Mouse Model F->G H Stage 3: Analysis & Interpretation G->H I Quantify Phe/Tyr Levels (Blood & Brain) H->I J Assess Neurological & Behavioral Outcomes H->J

Caption: Overall experimental workflow for evaluating IPA.

In Vitro Characterization Protocols

Protocol: Assessing Cytotoxicity in a Neuronal Cell Line

Rationale: Before assessing efficacy, it is critical to determine the concentration range at which IPA is non-toxic to neuronal cells. This ensures that any observed neuroprotective effects are not confounded by direct toxicity.

ParameterRecommendation
Cell Line SH-SY5Y (human neuroblastoma) or primary cortical neurons
Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) release assay
IPA Concentrations 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM
Incubation Time 24 and 48 hours
Controls Vehicle (e.g., PBS or DMSO), Positive Control (e.g., Triton X-100 for LDH)

Step-by-Step Methodology:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of IPA in the appropriate cell culture medium. Replace the existing medium with the IPA-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the highest concentration with no significant toxicity (e.g., >90% viability).

Protocol: Phenylalanine Hydroxylase (PAH) Activity Assay

Rationale: This experiment serves as a crucial negative control to confirm that IPA does not directly interfere with the PAH enzyme. A direct effect on PAH would complicate the interpretation of in vivo results. A highly sensitive LC-MS/MS method is recommended for its precision.[13][14]

Step-by-Step Methodology:

  • Enzyme Source: Use recombinant human PAH or liver lysate from a wild-type mouse.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer: 100 mM HEPES (pH 7.3), 1 mg/mL catalase, and 10 µM ferrous ammonium sulfate.

  • Pre-incubation (Activation): Add the PAH enzyme source and 1 mM L-Phe to the reaction buffer. Incubate for 5 minutes at 25°C to allosterically activate the enzyme.[15]

  • Test Conditions: Add IPA to the mixture at three concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (no IPA).

  • Reaction Initiation: Start the reaction by adding the cofactor, 6R-tetrahydrobiopterin (BH₄), to a final concentration of 75-200 µM.[14][15]

  • Incubation: Incubate at 25°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of 3 M perchloric acid.

  • Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for tyrosine production using a validated LC-MS/MS method.[14]

  • Data Analysis: Compare the rate of tyrosine formation in the presence of IPA to the vehicle control. No significant change indicates IPA does not directly affect PAH activity.

Protocol: Assessing Neuroprotection in a PKU Cell Model

Rationale: This assay directly tests the hypothesis that IPA can protect neurons from Phe-induced toxicity. By exposing neuronal cells to high levels of Phe, we create an in vitro model of PKU neurotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells or primary neurons in 96-well plates as described in Protocol 3.1.

  • Establish PKU Model: After 24 hours, replace the medium with a medium containing a high concentration of L-Phenylalanine (e.g., 1-5 mM) to induce toxicity.

  • Co-treatment: In parallel wells, co-treat the cells with high Phe and a range of non-toxic concentrations of IPA (determined in Protocol 3.1).

  • Controls:

    • Negative Control: Cells in normal medium.

    • Positive Control (Toxicity): Cells in high Phe medium only.

    • Vehicle Control: Cells in high Phe medium with the IPA vehicle.

  • Incubation: Incubate for 48-72 hours.

  • Endpoint Analysis: Measure cell viability using the MTT assay (as in 3.1) or an apoptosis assay (e.g., Caspase-3/7 activity).

  • Data Analysis: Compare the viability of cells co-treated with Phe and IPA to cells treated with Phe alone. A significant increase in viability suggests a neuroprotective effect.

In Vivo Evaluation Protocol

Protocol: Efficacy Study in the PAHenu2 Mouse Model

Rationale: The PAHenu2 mouse is the most widely used and accepted animal model for PKU, as it closely mimics the human disease phenotype, including severe hyperphenylalaninemia.[16] This study is designed to determine if IPA can reduce brain Phe levels in a living organism.

ParameterRecommendation
Animal Model C57BL/6-Pahenu2 mice (homozygous)
Age 6-8 weeks
Group Size n = 8-10 per group
Treatment Groups 1. Vehicle Control (e.g., saline, i.p. or oral gavage) 2. IPA Low Dose 3. IPA High Dose
Duration 14-28 days
Sample Collection Blood (tail vein, weekly), Brain Tissue (terminal)

Step-by-Step Methodology:

  • Acclimatization: Acclimate mice to the facility for at least one week. Maintain them on a standard chow diet.

  • Baseline Measurement: Collect baseline blood samples from all mice to determine pre-treatment Phe levels.

  • Randomization: Randomize mice into treatment groups based on body weight and baseline Phe levels.

  • Dosing: Administer IPA or vehicle daily via the chosen route (e.g., intraperitoneal injection or oral gavage). Doses should be based on prior pharmacokinetic studies if available, or on a range determined from in vitro efficacy.

  • Monitoring: Monitor animal health, body weight, and any adverse effects daily.

  • Blood Sampling: Collect blood samples weekly to monitor plasma Phe and tyrosine concentrations throughout the study.

  • Terminal Procedure: At the end of the study, euthanize the mice according to approved protocols.

  • Tissue Collection: Immediately collect blood via cardiac puncture and perfuse the brain with ice-cold saline. Harvest the brain, snap-freeze one hemisphere in liquid nitrogen for biochemical analysis, and fix the other for histology if desired.

Analytical Methodologies

Protocol: Quantification of Phenylalanine and Tyrosine by LC-MS/MS

Rationale: Accurate measurement of Phe and its primary metabolite, Tyr, is the key endpoint for assessing therapeutic efficacy. LC-MS/MS provides the highest sensitivity and specificity for this analysis.[13][14][17]

Step-by-Step Methodology:

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding a 3:1 ratio of methanol containing stable isotope-labeled internal standards (e.g., ¹³C₉-Phe, ¹³C₆-Tyr).

    • Vortex and centrifuge at >13,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Sample Preparation (Brain Tissue):

    • Weigh the frozen brain tissue.

    • Homogenize in a suitable buffer (e.g., PBS) using a mechanical homogenizer.

    • Perform protein precipitation on the homogenate as described for plasma.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system equipped with a suitable column (e.g., C18 reverse-phase).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using validated transitions for Phe, Tyr, and their respective internal standards.

  • Data Analysis:

    • Generate a standard curve using known concentrations of Phe and Tyr.

    • Quantify the analyte concentrations in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

    • Normalize brain concentrations to the initial tissue weight.

References

  • Experimental Animal Models of Phenylketonuria: Pros and Cons - Semantic Scholar. (n.d.).
  • Experimental Animal Models of Phenylketonuria: Pros and Cons. (2023). MDPI.
  • Saleh, M., & Felimban, R. (2023). Phenylketonuria (PKU). StatPearls. NCBI Bookshelf.
  • Al Hafid, N., & Christodoulou, J. (2015). Phenylketonuria: a review of current and future treatments. Translational pediatrics.
  • Scaini, G., et al. (2012). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and disease.
  • Strisciuglio, P., & Concolino, D. (2014). New Strategies for the Treatment of Phenylketonuria (PKU). Metabolites.
  • Ashe, K., et al. (2021). Engineering Organoids for in vitro Modeling of Phenylketonuria. Frontiers in Cell and Developmental Biology. ResearchGate.
  • Bik-Multanowski, M. (2023). Phenylketonuria (PKU): Background, Pathophysiology, Etiology. Medscape Reference.
  • Genetics and pathophysiology of phenylketonuria (PKU). (n.d.). BioMarin.
  • Phenylketonuria. (n.d.). Wikipedia.
  • van Vliet, D., et al. (2010). Animal models of brain dysfunction in phenylketonuria. Molecular Genetics and Metabolism. The University of Groningen research portal.
  • Phenylketonuria (PKU) - Diagnosis and treatment. (2022). Mayo Clinic.
  • Barazorda-Ccahuana, H. L., et al. (2023). Experimental Animal Models of Phenylketonuria: Pros and Cons. PubMed.
  • Lichter-Konecki, U., & Vockley, J. (2019). Phenylketonuria: Current Treatments and Future Developments. ResearchGate.
  • Treatments for Phenylketonuria (PKU). (n.d.). Special Olympics Arizona.
  • Mandal, A. (n.d.). Treatment of PKU. News-Medical.Net.
  • Strisciuglio, P., & Concolino, D. (2014). New Strategies for the Treatment of Phenylketonuria (PKU). ResearchGate.
  • Pig models for the study of phenylketonuria. (2023). ResearchGate.
  • Ashe, K., et al. (2021). Engineering Organoids for in vitro Modeling of Phenylketonuria. PMC - PubMed Central.
  • imidazolylpyruvic acid. (n.d.). Solubility of Things.
  • Al-Shaghdali, K., et al. (2023). Recent Advances in Phenylketonuria: A Review. PMC - PubMed Central.
  • Phenylketonuria (PKU) modeling strategies using hPSCs derived from... (2021). ResearchGate.
  • Advances in Phenylketonuria (PKU) Treatment Gives Patient a New Lease on Life. (2024). UTHealth Houston.
  • Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry. (n.d.). ResearchGate.
  • Current Insights into Nutritional Management of Phenylketonuria: An Update for Children and Adolescents. (2024). PubMed Central.
  • Marla, S., et al. (2010). L-Phenylalanine Concentration in Blood of Phenylketonuria Patients: A Modified Enzyme Colorimetric Assay Compared With Amino Acid Analysis, Tandem Mass Spectrometry, and HPLC Methods. PubMed.
  • Bartholome, K., et al. (1977). Determination of phenylalanine hydroxylase activity in patients with phenylketonuria and hyperphenylalaninemia. PubMed.
  • Benga, G. (2015). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. NIH.
  • This compound. (n.d.). Sigma-Aldrich.
  • Staudigl, M., et al. (2011). Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor. Journal of Biological Chemistry.
  • Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. (2022). ResearchGate.
  • Enzymatic Method for Determining Phenylalanine (Phenylalanine Assay). (n.d.). Sigma-Aldrich.
  • Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria. (2020). PubMed Central.
  • Heintz, C., et al. (2012). Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.
  • Durvasula, A., et al. (2020). Genetically engineered probiotic for the treatment of phenylketonuria (PKU); assessment of a novel treatment in vitro and in the PAHenu2 mouse model of PKU. PLOS One.
  • 3-Imidazol-1-yl-2-oxopropanoic acid. (n.d.). PubChem.
  • Genetically engineered probiotic for the treatment of phenylketonuria (PKU); Assessment of a novel treatment in vitro and in the PAH>enu2> mouse model of PKU. (2020). UNT Health.
  • alpha-Oxo-1H-imidazole-5-propanoic acid. (n.d.). PubChem.
  • HPLC chromatograms of phenylalanine (standard solutions) at different... (2015). ResearchGate.
  • 3-(1-Methyl-1H-imidazol-5-yl)-2-oxopropanoic acid. (n.d.). BLDpharm.
  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). (2008). ResearchGate.
  • 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis. (n.d.). ChemicalBook.
  • ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). (2010). ResearchGate.

Sources

Application Notes and Protocols: Imidazolepyruvic Acid as a Novel Substrate for Lactate Dehydrogenase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Exploring the Substrate Promiscuity of Lactate Dehydrogenase

Lactate dehydrogenase (LDH), an oxidoreductase with the enzyme commission number EC 1.1.1.27, is a pivotal enzyme in anaerobic metabolism.[1] It catalyzes the reversible conversion of pyruvate to lactate, coupled with the oxidation/reduction of the NADH/NAD+ cofactor.[1][2][3] This reaction is fundamental for regenerating NAD+ to sustain glycolysis in oxygen-deprived conditions.[1][2] LDH is a tetrameric enzyme composed of two distinct subunits, M (muscle) and H (heart), which combine to form five different isoenzymes (LDH-1 to LDH-5) with varying tissue distribution and kinetic properties.[1]

While pyruvate is the primary physiological substrate for LDH, the enzyme is known to exhibit a degree of substrate promiscuity, capable of acting on other 2-oxoacids, albeit often with lower efficiency.[4][5] This characteristic opens avenues for exploring novel substrates to probe LDH activity in specific cellular contexts or for developing new diagnostic and therapeutic strategies. One such candidate is imidazolepyruvic acid, a metabolite of the amino acid histidine.[6] The structural similarity of imidazolepyruvic acid to pyruvate, particularly the presence of a keto acid moiety, suggests it may serve as a substrate for LDH.

These application notes provide a comprehensive guide for researchers to investigate imidazolepyruvic acid as a substrate for lactate dehydrogenase. We present a detailed, self-validating protocol for an enzymatic assay, outline key experimental considerations, and provide the framework for determining the kinetic parameters of this interaction. This guide is intended to empower researchers to explore this novel substrate interaction with scientific rigor.

Mechanism of Lactate Dehydrogenase with Imidazolepyruvic Acid

The proposed catalytic mechanism for the reduction of imidazolepyruvic acid by LDH mirrors the well-established mechanism for pyruvate reduction. The reaction involves the transfer of a hydride ion from the dihydronicotinamide ring of NADH to the carbonyl carbon of imidazolepyruvic acid, with a concurrent proton transfer.

The overall proposed reaction is as follows:

Imidazolepyruvic Acid + NADH + H+ ⇌ Imidazolelactic Acid + NAD+

This reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[1][7]

Experimental Workflow for Assay Development and Validation

The following diagram illustrates a logical workflow for validating and characterizing the activity of LDH with imidazolepyruvic acid.

Sources

Biocatalytic Synthesis of Imidazole Derivatives from Imidazolepyruvic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Their diverse therapeutic applications, ranging from antifungal and antihistaminic to anticancer agents, underscore the continuous need for efficient and sustainable synthetic methodologies.[5] Traditionally, the synthesis of these valuable scaffolds has relied on conventional chemical methods, which can involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.[6]

Biocatalysis has emerged as a powerful and green alternative, offering high selectivity, mild reaction conditions, and a reduced environmental footprint.[7] This guide provides a comprehensive overview and detailed protocols for the biocatalytic synthesis of imidazole derivatives, with a specific focus on the enzymatic transformation of imidazolepyruvic acid. Imidazolepyruvic acid is a key intermediate in the metabolic pathways of amino acids, notably in histidine catabolism.[8]

This document is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical, field-proven protocols for leveraging biocatalysis in the synthesis of imidazole-containing molecules.

The Biocatalytic Approach: A Paradigm Shift

The enzymatic conversion of imidazolepyruvic acid offers a versatile platform for producing a variety of imidazole derivatives. This approach hinges on the strategic use of specific enzymes to catalyze desired chemical transformations with high precision. Key enzymatic reactions involved in the synthesis of imidazole derivatives from imidazolepyruvic acid include transamination and decarboxylation.[8]

Enzymatic Transamination: The Gateway to Chiral Amines

Transaminases (also known as aminotransferases) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor.[9][10] In the context of our topic, transaminases can be employed to convert imidazolepyruvic acid into L-histidine or other chiral amino acids, which are valuable building blocks for more complex imidazole derivatives. The reaction is reversible, and the equilibrium can be shifted towards product formation by using a large excess of the amino donor or by removing the keto acid by-product.[9]

Enzymatic Decarboxylation: A Route to Bioactive Imidazoles

Decarboxylation, the removal of a carboxyl group, is another critical enzymatic transformation. Imidazolepyruvic acid can be decarboxylated to yield imidazoleacetic acid, a compound with its own biological significance.[7] This reaction can be achieved through the action of specific decarboxylases or, in some cases, through oxidative decarboxylation mediated by agents like hydrogen peroxide in the presence of a suitable biocatalyst.[7]

Visualizing the Biocatalytic Pathway

The following diagram illustrates the central role of imidazolepyruvic acid and the key enzymatic transformations that lead to the synthesis of valuable imidazole derivatives.

Biocatalytic_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Imidazole Derivatives L_Histidine L-Histidine Imidazolepyruvic_Acid Imidazolepyruvic Acid L_Histidine->Imidazolepyruvic_Acid L-Amino Acid Deaminase Imidazoleacetic_Acid Imidazoleacetic Acid Imidazolepyruvic_Acid->Imidazoleacetic_Acid Decarboxylation (e.g., with H₂O₂) L_Histidine_Product L-Histidine Imidazolepyruvic_Acid->L_Histidine_Product Transaminase Other_Derivatives Other Imidazole Derivatives Imidazolepyruvic_Acid->Other_Derivatives Various Enzymes

Caption: Biocatalytic routes from L-Histidine to imidazole derivatives via imidazolepyruvic acid.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of the biocatalytic synthesis of imidazole derivatives from imidazolepyruvic acid.

Protocol 1: Production of Imidazolepyruvic Acid from L-Histidine

This protocol describes the conversion of L-histidine to imidazolepyruvic acid using a whole-cell biocatalyst expressing an L-amino acid deaminase.[7][11]

Materials:

  • L-Histidine

  • Recombinant E. coli cells expressing L-amino acid deaminase (e.g., from Proteus vulgaris)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Centrifuge

  • Incubator shaker

  • Spectrophotometer or HPLC for analysis

Procedure:

  • Biocatalyst Preparation:

    • Culture the recombinant E. coli cells in a suitable growth medium (e.g., LB broth with an appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce the expression of the L-amino acid deaminase by adding an inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 20-25°C) for several hours or overnight.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., OD₆₀₀ of 50).

  • Biocatalytic Reaction:

    • In a reaction vessel, combine the whole-cell biocatalyst suspension with a solution of L-histidine in phosphate buffer to a final concentration of 50 mM L-histidine.[7]

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with shaking.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of imidazolepyruvic acid. A common method is to measure the absorbance at 520 nm after derivatization, or by HPLC.[11]

  • Product Isolation (Optional, if proceeding to the next step):

    • Once the reaction is complete, centrifuge the mixture to remove the cells.

    • The resulting supernatant containing imidazolepyruvic acid can be used directly in the subsequent decarboxylation step.

Protocol 2: Synthesis of Imidazoleacetic Acid via Decarboxylation

This protocol outlines the conversion of the produced imidazolepyruvic acid into imidazoleacetic acid using hydrogen peroxide.[7]

Materials:

  • Supernatant containing imidazolepyruvic acid from Protocol 1

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • pH meter

  • Stir plate

  • HPLC for analysis

Procedure:

  • Reaction Setup:

    • Place the supernatant containing imidazolepyruvic acid in a suitable reaction vessel on a stir plate.

    • Adjust the pH of the solution if necessary (optimal pH may vary, but a neutral to slightly alkaline pH is a good starting point).

  • Decarboxylation Reaction:

    • Slowly add a controlled amount of hydrogen peroxide to the reaction mixture. The molar ratio of H₂O₂ to imidazolepyruvic acid will need to be optimized, but a starting point could be a 1:1 or 2:1 ratio.

    • Stir the reaction at room temperature.

    • Monitor the formation of imidazoleacetic acid using HPLC.

  • Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as column chromatography or crystallization.

Workflow Visualization

The following diagram outlines the experimental workflow from starting material to the final imidazole derivative.

Experimental_Workflow Start Start: L-Histidine Cell_Culture 1. Recombinant E. coli Culture & Induction Start->Cell_Culture Biocatalyst_Prep 2. Cell Harvesting & Preparation Cell_Culture->Biocatalyst_Prep Bioconversion 3. Bioconversion to Imidazolepyruvic Acid Biocatalyst_Prep->Bioconversion Cell_Removal 4. Separation of Biocatalyst Bioconversion->Cell_Removal Decarboxylation 5. Decarboxylation to Imidazoleacetic Acid Cell_Removal->Decarboxylation Purification 6. Product Purification & Analysis Decarboxylation->Purification End End: Imidazoleacetic Acid Purification->End

Caption: Step-by-step workflow for the biocatalytic synthesis of imidazoleacetic acid.

Data Summary and Expected Outcomes

The efficiency of the biocatalytic synthesis can be evaluated based on several key parameters. The following table provides an example of expected outcomes based on optimized conditions.

ParameterProtocol 1: Imidazolepyruvic Acid ProductionProtocol 2: Imidazoleacetic Acid Synthesis
Starting Material L-HistidineImidazolepyruvic Acid
Biocatalyst Recombinant E. coli expressing L-amino acid deaminaseHydrogen Peroxide
Key Reaction Conditions 50 mM L-His, pH 8.0, 37°CControlled H₂O₂ addition, room temp.
Typical Reaction Time 4-8 hours1-3 hours
Expected Yield >90% conversion~70% yield from L-Histidine[7]
Analytical Method HPLC, SpectrophotometryHPLC

Troubleshooting and Considerations

  • Low Enzyme Activity: Ensure proper induction of protein expression and optimal conditions for cell growth. The stability of the enzyme can also be a factor; consider immobilization techniques to improve reusability and stability.

  • Incomplete Conversion: Optimize reaction parameters such as pH, temperature, substrate concentration, and biocatalyst loading.

  • By-product Formation: The specificity of the enzyme is crucial. If significant by-products are observed, consider using a more specific enzyme or optimizing the reaction conditions to minimize side reactions.

  • Purification Challenges: The choice of purification method will depend on the physicochemical properties of the target imidazole derivative. A combination of chromatographic techniques may be necessary to achieve high purity.

Conclusion

The biocatalytic synthesis of imidazole derivatives from imidazolepyruvic acid represents a significant advancement over traditional chemical methods. It offers a more sustainable, efficient, and selective route to these valuable compounds. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the potential of biocatalysis in their synthetic endeavors, ultimately contributing to the development of novel therapeutics.

References

  • Smolecule. (n.d.). Imidazolepyruvic acid.
  • Mei, L., et al. (2018). An efficient biocatalytic synthesis of imidazole-4-acetic acid. PubMed.
  • Wikipedia. (2023). Histidine. Retrieved from [Link]

  • Ingle, R. A. (2011). Histidine Biosynthesis. PMC - NIH.
  • ResearchGate. (n.d.). Synthesis of imidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Time profile for the production of imidazole-4-pyruvic acid (IPA) from.... Retrieved from [Link]

  • Kabbara, S., & Wendisch, V. F. (2015). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of MIF tautomerase activity by 1d. A) Dose-response curve.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Histidine Biosynthesis. Retrieved from [Link]

  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of imidazole derivatives in the last 5 years: An update. Retrieved from [Link]

  • Nemoto, N., et al. (1984). Activation of 2-amino-6-methyldipyrido[1,2-a:3' ,2' -d]imidazole, a mutagenic pyrolysis product of glutamic acid, to bind to microsomal protein by NADPH-dependent and -independent enzyme systems. PubMed. Retrieved from [Link]

  • Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Transaminase. Retrieved from [Link]

  • Kramp, J. L. (1967). Glutamic pyruvic acid transaminases during treatment with amitriptyline and imipramine. PubMed. Retrieved from [Link]

  • Li, Y. H., et al. (2020). Tautomerase Activity-Lacking of the Macrophage Migration Inhibitory Factor Alleviates the Inflammation and Insulin Tolerance in High Fat Diet-Induced Obese Mice. NIH. Retrieved from [Link]

  • Hatch, M. D., & Slack, C. R. (1968). A new enzyme for the interconversion of pyruvate and phosphopyruvate and its role in the C4 dicarboxylic acid pathway of photosynthesis. PubMed. Retrieved from [Link]

  • MDPI. (2021). To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. Retrieved from [Link]

  • MDPI. (2022). Enzyme Models—From Catalysis to Prodrugs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 3-(1H-imidazol-5-yl)-2-oxopropanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1H-imidazol-5-yl)-2-oxopropanoic acid (also known as Imidazol-5-yl-pyruvic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience.

Introduction

This compound is a crucial intermediate in various biochemical pathways and a valuable building block in medicinal chemistry.[1] Its structure, featuring an α-keto acid moiety and an imidazole ring, makes it susceptible to degradation in aqueous solutions, which can significantly impact experimental reproducibility and the development of therapeutic agents.[2][3] This guide will address common stability challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the handling and use of this compound in solution.

Q1: My solution of this compound is showing a gradual loss of potency. What are the likely causes?

A1: The loss of potency is likely due to the chemical instability of the molecule in solution. Two primary structural features contribute to its degradation: the α-keto acid group and the imidazole ring.

  • α-Keto Acid Instability: In aqueous solutions, α-keto acids can undergo several degradation reactions, with oxidative decarboxylation being a major pathway.[4] This process involves the loss of the carboxyl group as carbon dioxide, leading to the formation of an aldehyde and subsequent oxidation to a carboxylic acid with one less carbon atom. Additionally, α-keto acids exist in equilibrium with their less reactive hydrated gem-diol form.[5] The position of this equilibrium is influenced by factors such as pH and temperature.[3][5]

  • Imidazole Ring Reactivity: The imidazole ring is susceptible to pH-dependent protonation and can participate in various reactions.[6] While the imidazole ring itself can be relatively stable, its electronic properties can influence the reactivity of the adjacent side chain.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: The optimal pH for stability is a balance between minimizing the degradation of the α-keto acid and maintaining the desired protonation state of the imidazole ring.

  • For many α-keto acids, a slightly acidic to neutral pH is often preferred to maintain stability.[3]

  • However, some compounds with keto groups, like 5-aminolevulinic acid, have shown maximum stability at a highly acidic pH (e.g., pH 2.35).[7]

  • The imidazole ring has a pKa around 6-7, meaning its protonation state changes significantly in this range.[8] The protonation of the imidazole ring can affect the overall electronic properties and reactivity of the molecule.[6]

We recommend performing a pH stability study to determine the optimal pH for your specific application and storage duration. A starting point for investigation would be the pH range of 4.0 to 6.0 .

Q3: I've observed a color change in my solution over time. What does this indicate?

A3: A color change, typically a yellowing of the solution, is often an indicator of degradation. This can be due to the formation of conjugated systems or polymeric byproducts resulting from the breakdown of the parent compound. It is crucial to analytically assess the purity of the solution if any color change is observed.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following strategies:

  • Temperature Control: Prepare and store solutions at low temperatures (2-8 °C) whenever possible. For long-term storage, consider freezing at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.

  • Use of Antioxidants: Since oxidative decarboxylation is a likely degradation pathway, the addition of antioxidants such as ascorbic acid or sodium metabisulfite may improve stability. However, compatibility with your experimental system must be verified.

  • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Chelating Agents: The presence of trace metal ions can catalyze the degradation of α-keto acids.[3] The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Use Freshly Prepared Solutions: Whenever feasible, prepare solutions of this compound immediately before use to minimize the impact of degradation.

Q5: What are the best practices for preparing and storing stock solutions?

A5: Follow these guidelines for preparing and storing stock solutions:

  • High-Purity Solvents: Use high-purity, degassed water or a suitable buffer.

  • Appropriate Buffer Selection: Choose a buffer system that is effective in the desired pH range and does not interfere with your assay. Phosphate or citrate buffers are common choices. Imidazole itself can act as a buffer between pH 6.2 and 7.8.[8]

  • Material of Containers: Store solutions in inert containers, such as amber glass or polypropylene, to prevent leaching of contaminants and protect from light.[3]

  • Hygroscopic Nature: The solid compound is hygroscopic.[2] Store it in a desiccator and handle it in a low-humidity environment to prevent moisture absorption, which can accelerate degradation even in the solid state.

Experimental Protocols

Protocol 1: pH Stability Study

This protocol outlines a forced degradation study to determine the optimal pH for the stability of this compound in solution.[9][10]

Objective: To identify the pH at which the compound exhibits the highest stability over a defined period.

Materials:

  • This compound

  • High-purity water (e.g., HPLC grade)

  • Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild organic solvent if necessary for initial dissolution).

  • Dilute the stock solution into the different pH buffer solutions to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Immediately after preparation (T=0), inject an aliquot of each pH sample into the HPLC to determine the initial peak area of the parent compound.

  • Incubate the remaining solutions at a controlled, elevated temperature (e.g., 40 °C or 50 °C) to accelerate degradation.

  • At predetermined time points (e.g., 24, 48, 72 hours), withdraw an aliquot from each pH sample.

  • Analyze the samples by HPLC to quantify the remaining percentage of the parent compound and identify the formation of any degradation products.

  • Plot the percentage of the remaining parent compound against time for each pH value to determine the degradation rate.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound.[11][12]

Objective: To separate and quantify the parent compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or diode array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by performing a UV scan of the compound. The imidazole ring typically absorbs around 210-230 nm.

  • Injection Volume: 10-20 µL.

  • Derivatization (Optional): For enhanced sensitivity and detection of the α-keto acid, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) can be employed.[11][13]

Procedure:

  • Optimize the mobile phase gradient to achieve good separation between the parent peak and any degradation product peaks.

  • Validate the method for linearity, accuracy, precision, and specificity according to ICH guidelines.

  • Use the validated method to analyze samples from the pH stability study and other stability assessments.

Data Presentation

The following tables summarize key parameters for improving the stability of this compound in solution.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °C (short-term) -20 °C or -80 °C (long-term)Reduces the rate of chemical degradation.
pH Range 4.0 - 6.0 (to be confirmed by study)Balances the stability of the α-keto acid and imidazole moieties.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidative degradation.
Container Amber glass or polypropylenePrevents light-induced degradation and leaching of contaminants.

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Rapid loss of activityUnfavorable pH, high temperature, presence of oxygen or metal ionsAdjust pH, lower storage temperature, use degassed buffers, add chelating agents (e.g., EDTA).
Solution color changeFormation of degradation productsPrepare fresh solutions, store under inert atmosphere, and protect from light.
Poor peak shape in HPLCInteraction with column, inappropriate mobile phaseOptimize mobile phase pH and composition, consider a different column stationary phase.
Appearance of new peaksChemical degradationConduct a forced degradation study to identify degradation products and pathways.

Visualizations

Degradation Pathway and Stabilization Strategy

The following diagram illustrates the potential degradation pathways of this compound and the points of intervention for stabilization.

cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies Compound This compound Oxidative_Decarboxylation Oxidative Decarboxylation Compound->Oxidative_Decarboxylation O2, Metal Ions, High Temp Hydration Hydration (Reversible) Compound->Hydration Other_Degradation Other Degradation Pathways Compound->Other_Degradation Extreme pH, Light Aldehyde_Intermediate Aldehyde Intermediate Oxidative_Decarboxylation->Aldehyde_Intermediate Carboxylic_Acid_Product Carboxylic Acid Product Aldehyde_Intermediate->Carboxylic_Acid_Product Gem_Diol gem-Diol (less reactive) Hydration->Gem_Diol Low_Temp Low Temperature Low_Temp->Oxidative_Decarboxylation Inhibits pH_Control Optimal pH (4-6) pH_Control->Other_Degradation Inhibits Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Oxidative_Decarboxylation Inhibits Antioxidants Antioxidants Antioxidants->Oxidative_Decarboxylation Inhibits Chelating_Agents Chelating Agents (EDTA) Chelating_Agents->Oxidative_Decarboxylation Inhibits Start Start: Stability Issue Identified Prep_Stock Prepare Fresh Stock Solution Start->Prep_Stock Forced_Degradation Perform Forced Degradation Study (pH, Temp, Oxidation, Light) Prep_Stock->Forced_Degradation HPLC_Method_Dev Develop & Validate Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method_Dev Analyze_Samples Analyze Samples from Forced Degradation Study HPLC_Method_Dev->Analyze_Samples Identify_Pathways Identify Degradation Products & Pathways Analyze_Samples->Identify_Pathways Optimize_Conditions Optimize Storage & Experimental Conditions (pH, Temp, Additives) Identify_Pathways->Optimize_Conditions Confirm_Stability Confirm Stability under Optimized Conditions Optimize_Conditions->Confirm_Stability End End: Stable Formulation Achieved Confirm_Stability->End

Caption: Workflow for stability assessment and optimization.

References

  • Solubility of Things. (n.d.). imidazolylpyruvic acid.
  • Sharma, D., et al. (2016). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed Central.
  • Movellan, K. T., et al. (2010). Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. PubMed Central.
  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Katsouras, A., et al. (2020). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. ACS Publications. Retrieved from [Link]

  • Fijan, D., et al. (2000). Stability of 5-aminolevulinic acid in aqueous solution. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Retrieved from [Link]

  • Tshililo, P. T., et al. (2019). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 3-(imidazol-5-yl)pyruvate. Retrieved from [Link]

  • Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • PubChem. (n.d.). alpha-Oxo-1H-imidazole-5-propanoic acid. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Stability of α-Keto-β-methylvaleric Acid in Aqueous Solutions.
  • Li, Q., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Retrieved from [Link]

  • George, A., & Frank, K. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Mahar, K. P., et al. (2011). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
  • Rapf, R. J., & Vaida, V. (2016). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Oxo-1H-imidazole-5-propanoic acid. Retrieved from [Link]

  • Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • ChemicalBook. (n.d.). 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis.
  • Zerbe, O., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid.
  • Hartl, F., et al. (2017). Studies on the synthesis and stability of α-ketoacyl peptides. PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2016).
  • Singh, S., et al. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review.

Sources

Technical Support Center: Analysis of Imidazolepyruvic Acid and Its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of imidazolepyruvic acid (ImPA). As a key intermediate in the metabolic pathway of histidine, ImPA is of significant interest to researchers in biochemistry, metabolic disorders, and drug development. However, its inherent chemical instability presents considerable analytical challenges. This guide provides in-depth, field-proven insights into the degradation pathways of ImPA and offers robust troubleshooting strategies and validated protocols to ensure the accuracy and reproducibility of your experimental results.

Understanding the Inherent Instability of Imidazolepyruvic Acid

A foundational understanding of why ImPA is prone to degradation is the first step toward developing a reliable analytical method. Its instability is not due to a single factor but rather a combination of its structural features.

FAQ 1: Why is my imidazolepyruvic acid standard or sample degrading so quickly?

Answer: The rapid degradation of imidazolepyruvic acid is rooted in its chemical structure, specifically the presence of an α-keto acid group and the imidazole ring. Several processes can occur simultaneously:

  • Keto-Enol Tautomerism: ImPA exists in a dynamic equilibrium between its keto and enol forms.[1] This is a constitutional isomerism, not resonance, meaning the two forms have different properties and reactivity.[2] The equilibrium is influenced by solvent polarity and pH.[1] While the keto form typically predominates in aqueous solutions, the enol tautomer is particularly susceptible to attack by oxygen free radicals, leading to oxidative degradation.[3]

  • Oxidative Degradation: The imidazole ring itself is vulnerable to oxidation, especially in the presence of oxidizing agents, through autoxidation, or via photodegradation.[4][5] This can lead to complex reactions, including potential ring-opening, generating a variety of hard-to-characterize products.[6]

  • Reduction: In biological systems or in the presence of reducing agents, the ketone group of ImPA can be readily reduced to a hydroxyl group, forming imidazole-lactate. This is an NADH-dependent process in vivo and represents a major metabolic fate of ImPA.[6][7]

  • Decarboxylation: Like many α-keto acids, ImPA can undergo decarboxylation, losing a molecule of carbon dioxide to potentially form imidazole-acetaldehyde, which would be rapidly oxidized to imidazole-acetic acid.[6]

These competing degradation pathways mean that sample handling, storage, and the analytical conditions themselves must be carefully controlled to maintain the integrity of the analyte.

G cluster_0 Imidazolepyruvic Acid States cluster_1 Degradation Products Keto Imidazolepyruvic Acid (Keto Form) Enol Imidazolepyruvic Acid (Enol Form) Keto->Enol Tautomerization Lactate Imidazole-lactate Keto->Lactate Reduction (NADH-dependent) Decarboxy Imidazole + CO₂ Keto->Decarboxy Decarboxylation Oxidative Various Oxidative Products Enol->Oxidative Oxidation / Photodegradation

Key degradation pathways of imidazolepyruvic acid.

Troubleshooting Guide for Analytical Methods

Directly addressing the common issues encountered during the analysis of ImPA can save valuable time and resources.

FAQ 2: I'm seeing multiple, broad, or shifting peaks for my ImPA standard in HPLC. What is happening?

Answer: This is one of the most common and frustrating issues when analyzing ImPA. The cause is almost always a combination of on-column tautomerization and/or degradation.

Causality & Troubleshooting Steps:

  • Control the Mobile Phase pH: The keto-enol equilibrium is pH-dependent. An unbuffered or neutral mobile phase can allow both tautomers to exist and interconvert on the column, leading to split or broad peaks.

    • Solution: Use an acidic mobile phase to push the equilibrium toward a single, stable form. A pH of 2.5-3.5 is generally effective. Additives like 0.1% formic acid or phosphoric acid are excellent choices for suppressing the ionization of the carboxylic acid group, which also improves retention in reversed-phase chromatography.[8]

  • Assess On-Column Degradation: The metallic components of older HPLC systems and columns can sometimes catalyze degradation.

    • Solution: Use biocompatible PEEK tubing and fittings where possible. Test for degradation by comparing the peak area of a sample injected immediately after preparation versus one that has been sitting in the autosampler for several hours. A significant decrease in the main peak area, often accompanied by the appearance of new peaks, indicates instability.

  • Optimize Sample Storage: ImPA is unstable at room temperature, especially in neutral or basic solutions and when exposed to light.

    • Solution: Prepare standards and process samples immediately before analysis. Store all stock solutions, standards, and processed samples at -80°C, protected from light, and in a slightly acidic buffer (e.g., pH 4-5). Thaw quickly and keep on ice during use.

FAQ 3: How can I improve the poor retention and asymmetric peak shape of ImPA on my C18 column?

Answer: As a polar organic acid, ImPA is often poorly retained on traditional C18 columns, leading to elution near the void volume and poor peak shape.

Causality & Troubleshooting Steps:

  • Insufficient Retention on C18: Standard C18 phases can undergo "phase collapse" in highly aqueous mobile phases, drastically reducing the retention of polar analytes.

    • Solution 1: Use a column specifically designed for polar analytes. "AQ" type or "polar-embedded" C18 columns contain modifications that prevent phase collapse and provide better retention for polar compounds.

    • Solution 2: Ensure your mobile phase contains a small amount of organic solvent (e.g., 3-5% methanol or acetonitrile) at all times, even during the initial isocratic hold.

  • Peak Tailing: Asymmetry is often caused by secondary interactions between the analyte and active sites (e.g., free silanols) on the silica support of the column.

    • Solution: The acidic mobile phase recommended for stabilizing ImPA also helps to suppress the ionization of silanol groups, thereby reducing peak tailing. Using a modern, high-purity, end-capped column will also minimize these secondary interactions.

FAQ 4: What are the expected degradation products I should look for with LC-MS, and how can I identify them?

Answer: When troubleshooting, knowing what to look for is critical. LC-MS is the preferred tool for identifying unknown degradation products due to its high sensitivity and selectivity.[9]

Identification Strategy:

  • Predict the Masses: The most likely degradation products are imidazole-lactate and imidazole-propionate (a further metabolite).

    • Imidazolepyruvic acid (C₆H₆N₂O₃): Monoisotopic Mass = 154.0378 Da

    • Imidazole-lactate (C₆H₈N₂O₃): Monoisotopic Mass = 156.0535 Da (addition of 2 hydrogens)

    • Imidazolepropionic acid (C₆H₈N₂O₂): Monoisotopic Mass = 140.0586 Da (product of histidine metabolism via urocanate)[10]

  • Perform Forced Degradation: Intentionally stress your ImPA standard to generate degradation products.[5] This provides a cleaner background for identification than a complex biological matrix.

    • Oxidative Stress: Add a small amount of 3% hydrogen peroxide to an ImPA solution and monitor by LC-MS over time.[4]

    • Photostability: Expose an ImPA solution in a clear vial to high-intensity UV light.[4]

    • pH Stress: Incubate ImPA solutions at acidic (pH 2) and basic (pH 10) conditions.

  • Analyze the Data: Look for the appearance of new peaks in the stressed samples that correspond to the predicted masses. Fragment the parent ions (MS/MS) to confirm structural similarities, such as the presence of the imidazole ring fragment.

Recommended Analytical Protocol: Stability-Indicating HPLC-UV Method

This protocol is designed to provide a robust starting point for the quantitative analysis of imidazolepyruvic acid, ensuring separation from its primary degradation products.

Experimental Workflow

G cluster_Sample Sample Preparation cluster_Analysis Analysis Collect 1. Sample Collection (Plasma, Urine, etc.) Acidify 2. Immediate Acidification & Deproteinization (e.g., with HClO₄) Collect->Acidify Spin 3. Centrifugation (14,000 x g, 10 min, 4°C) Acidify->Spin Filter 4. Filter Supernatant (0.22 µm syringe filter) Spin->Filter Inject 5. HPLC-UV Injection Filter->Inject Data 6. Data Acquisition & Analysis Inject->Data

Analytical workflow for ImPA quantification.
HPLC Method Parameters

The following table summarizes the recommended starting conditions for a stability-indicating reversed-phase HPLC method.

ParameterRecommended ConditionRationale
Column Polar-Embedded C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax SB-AQ), 2.1 x 100 mm, 1.8 µmProvides superior retention for polar analytes and prevents phase collapse in highly aqueous mobile phases.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to stabilize the analyte and suppress silanol interactions, improving peak shape.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 0-1 min: 2% B1-5 min: 2% to 40% B5-6 min: 40% to 95% B6-7 min: 95% B7-7.1 min: 95% to 2% B7.1-10 min: 2% BA shallow initial gradient ensures separation from very polar degradants, followed by a steeper gradient to elute the analyte and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Injection Volume 5 µLMinimize to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase.
Detection UV at 210 nmDetects the carboxyl group's absorbance; offers broad applicability but may have interference from complex matrices.[11]
System Suitability and Validation

To ensure your method is trustworthy, perform the following checks before each run:

  • Standard Check: Inject a known concentration of ImPA standard. The retention time should be consistent (e.g., within ±2%) and the peak area should be reproducible (e.g., <5% RSD for 5 injections).

  • Resolution: If using a cocktail of standards (e.g., ImPA and imidazole-lactate), ensure the resolution between the peaks is >1.5.

  • Spiked Matrix: Spike a blank biological matrix with a known amount of ImPA and process it through the entire sample preparation workflow. The recovery should be within an acceptable range (e.g., 85-115%) to confirm the efficiency of your extraction procedure.

By implementing these strategies and protocols, you can overcome the inherent challenges of analyzing imidazolepyruvic acid and generate high-quality, reliable data for your research.

References
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Waters. (2014). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • Shimadzu. (2019). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Santillo, S., et al. (2004). The enol tautomer of indole-3-pyruvic acid as a biological switch in stress responses. Neuroscience Letters. Retrieved from [Link]

  • PubChem. (n.d.). imidazole-lactate degradation. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PMC. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2019). Four common types of tautomerization. Retrieved from [Link]

  • Campíns-Falcó, P., et al. (1998). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Imidazolepropionic acid (HMDB0002271). Retrieved from [Link]

  • Leipnitz, G., et al. (2006). Phenylpyruvic acid decreases glucose-6-phosphate dehydrogenase activity in rat brain. Neuroscience Letters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Interference in Imidazolepyruvic Acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazolepyruvic acid (IPA) assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying imidazolepyruvic acid. As a key biomarker in certain metabolic disorders, such as histidinemia, precise measurement of IPA is critical.[1][2][3] However, its inherent instability and the presence of interfering substances in biological matrices pose significant analytical challenges.

This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. The methodologies described are designed to be self-validating, ensuring the integrity and reliability of your experimental results.

Troubleshooting Guide: From Sample to Signal

This section addresses specific issues you may encounter during your IPA assay workflow, offering explanations for the underlying causes and step-by-step protocols to mitigate them.

Issue 1: Rapid Degradation of IPA in Samples Leading to Low or No Signal

Q: My IPA signal is consistently low or undetectable, even in samples where it's expected to be present. What could be causing this, and how can I prevent it?

A: The primary culprit is likely the inherent instability of α-keto acids like IPA in biological samples.

  • Expertise & Experience: Imidazolepyruvic acid, like other α-keto acids, is highly reactive and prone to degradation during sample processing and analysis.[4] The α-keto group can catalyze the hydrolysis of adjacent bonds, leading to molecular breakdown.[5] This instability is exacerbated by factors such as pH, temperature, and the presence of certain enzymes in the biological matrix. My experience in metabolomics has shown that without immediate stabilization, significant analyte loss can occur within minutes of sample collection.

  • Trustworthiness (Self-Validating Protocol): To ensure that your measurements reflect the true physiological concentration of IPA, it is crucial to implement a stabilization protocol at the point of sample collection. The effectiveness of this protocol can be validated by spiking a known concentration of an IPA standard into a control matrix and measuring its recovery over time with and without the stabilization agent.

Protocol: Immediate Derivatization for IPA Stabilization

This protocol utilizes a derivatization agent to chemically stabilize IPA immediately upon sample collection, preventing its degradation.

Materials:

  • Girard's Reagent T (or similar hydrazine-based derivatizing agent) solution

  • Ice

  • Vortex mixer

  • Centrifuge

Step-by-Step Methodology:

  • Preparation: Prepare the derivatizing agent solution according to the manufacturer's instructions. Keep it on ice.

  • Sample Collection: Collect your biological sample (e.g., plasma, urine) and immediately place it on ice.

  • Quenching & Derivatization: In a microcentrifuge tube on ice, add a precise volume of your sample to a pre-aliquoted volume of the cold derivatizing agent solution. The ratio will depend on the specific agent and sample type; a good starting point is a 1:1 ratio.

  • Vortexing: Immediately vortex the mixture vigorously for 30-60 seconds to ensure complete mixing and rapid reaction. This step is critical for quenching metabolic activity and stabilizing the IPA.

  • Incubation: Allow the reaction to proceed on ice for the time specified by the derivatization kit or a pre-determined optimal time (typically 15-30 minutes).

  • Sample Cleanup: Proceed with your standard sample preparation protocol, such as protein precipitation or solid-phase extraction, to remove interfering macromolecules.

  • Analysis: Analyze the stabilized, derivatized IPA using your chosen analytical method (e.g., LC-MS/MS).

  • Authoritative Grounding: The use of hydrazide-based derivatization to stabilize α-keto acids in biological samples is a well-established technique.[6] This chemical stabilization is essential for accurate quantification by methods like ultrahigh-pressure liquid chromatography coupled tandem mass spectrometry.[4]

Issue 2: Interference from Structurally Similar Keto Acids

Q: I'm observing a signal at the expected retention time for IPA, but I suspect it's not entirely from my target analyte. Could other compounds be interfering?

A: Yes, co-elution of other α-keto acids, particularly phenylpyruvic acid (PPA), is a common source of interference.

  • Expertise & Experience: Phenylpyruvic acid is a metabolite of phenylalanine that accumulates in individuals with phenylketonuria (PKU).[7][8][9][10][11][12] Due to its structural similarity to IPA, it can exhibit similar chromatographic behavior and potentially interfere with the assay, leading to falsely elevated IPA concentrations. In my experience, relying solely on retention time for identification is insufficient, especially when analyzing samples from populations where metabolic disorders might be present.

  • Trustworthiness (Self-Validating Protocol): To confirm the identity of your analyte and rule out interference, you must employ a detection method with high specificity, such as tandem mass spectrometry (MS/MS). By monitoring unique precursor-to-product ion transitions for both IPA and potential interferences like PPA, you can definitively distinguish between them.

Workflow: High-Specificity LC-MS/MS Analysis

This workflow outlines the key steps for developing a highly specific LC-MS/MS method to differentiate IPA from PPA.

Experimental Workflow Diagram:

G cluster_0 Method Development cluster_1 Sample Analysis A 1. Infuse Standards: Determine unique MRM transitions for IPA and PPA. B 2. Optimize Chromatography: Achieve baseline separation of IPA and PPA. A->B Inform column & mobile phase selection D 4. LC-MS/MS Acquisition: Acquire data using optimized MRM transitions and gradient. B->D Apply optimized LC method C 3. Prepare Samples: (Protein precipitation, derivatization) C->D E 5. Data Analysis: Quantify IPA and PPA based on unique transitions. D->E

Caption: LC-MS/MS workflow for specific IPA quantification.

Step-by-Step Methodology:

  • Standard Preparation: Prepare individual standard solutions of IPA and PPA.

  • Mass Spectrometry Optimization: Infuse each standard separately into the mass spectrometer to determine the optimal precursor ion and at least two unique, stable product ions for each compound. These will form your Multiple Reaction Monitoring (MRM) transitions.

  • Chromatographic Separation: Develop a liquid chromatography method that provides baseline separation of IPA and PPA. This may involve testing different columns (e.g., C18, HILIC) and mobile phase compositions.[13][14]

  • Sample Analysis: Analyze your prepared samples using the optimized LC-MS/MS method, monitoring the unique MRM transitions for both IPA and PPA.

  • Confirmation: The presence of IPA is confirmed only if a peak is detected at the correct retention time for both of its specific MRM transitions. The absence of a signal in the PPA-specific transitions at that retention time rules out its interference.

  • Authoritative Grounding: LC-MS/MS is a powerful technique for the sensitive and specific quantification of metabolites in complex biological matrices.[15][16][17][18] The use of MRM allows for the selective detection of target analytes even in the presence of co-eluting isobaric compounds.

Issue 3: Matrix Effects Suppressing or Enhancing the IPA Signal

Q: My assay shows poor reproducibility, and spike-recovery experiments are inconsistent. How can I address matrix effects?

A: Matrix effects, caused by components in the biological sample, can significantly impact ionization efficiency in mass spectrometry-based assays. Effective sample cleanup is essential.

  • Expertise & Experience: Biological matrices like plasma and urine are complex mixtures of proteins, salts, lipids, and other small molecules.[19] These components can co-elute with the analyte of interest and either suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate and imprecise results. Protein precipitation is a common first step, but it may not be sufficient to remove all interfering substances.

  • Trustworthiness (Self-Validating Protocol): The most reliable way to mitigate matrix effects is through a combination of robust sample cleanup and the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for IPA will have the same chemical properties and chromatographic behavior as the analyte but a different mass. It will be affected by matrix effects in the same way as the endogenous IPA, allowing for accurate correction during data analysis.

Protocol: Comprehensive Sample Cleanup

This protocol combines protein precipitation with solid-phase extraction (SPE) for thorough removal of matrix components.

Materials:

  • Acetonitrile (ACN) or Methanol (MeOH), ice-cold

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or polymer-based)

  • Centrifuge

  • SPE manifold

Step-by-Step Methodology:

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold ACN or MeOH.[20]

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's protocol (typically with methanol followed by water).

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a weak solvent to remove remaining salts and polar interferences.

    • Elute the IPA (and other keto acids) with an appropriate solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • Authoritative Grounding: Various methods exist for protein removal from plasma, including ultra-filtration and protein precipitation with organic solvents like methanol or acetonitrile.[19][21][22] SPE is a widely used technique for sample cleanup to remove high-abundance proteins and other interfering substances.[22]

Data Presentation: Comparison of Sample Cleanup Methods

Cleanup MethodProtein Removal EfficiencyPhospholipid RemovalThroughputPotential for Analyte Loss
Protein Precipitation (ACN/MeOH) GoodModerateHighLow
Ultrafiltration Excellent (>3kDa)[21]LowModerateModerate (non-specific binding)
Solid-Phase Extraction (SPE) Good-ExcellentExcellentLow-ModerateMethod dependent
Immuno-depletion Specific to high-abundance proteins[23]LowLowLow (for non-targets)

Frequently Asked Questions (FAQs)

Q1: At what pH is imidazolepyruvic acid most stable in aqueous solution?

A: Generally, α-keto acids are more stable in acidic conditions. Degradation of similar compounds has been shown to be inhibited by adjusting the pH to a value below 5.[24] For IPA, maintaining a slightly acidic pH (e.g., pH 4-5) during sample storage and preparation can help minimize degradation. However, it's crucial to verify that the chosen pH is compatible with your overall analytical method.

Q2: Can I use a UV detector for IPA quantification instead of a mass spectrometer?

A: While UV detection is possible, it lacks the specificity of mass spectrometry. The imidazole ring of IPA does have a UV absorbance, but many other endogenous compounds in biological samples also absorb in the same region, leading to a high risk of interference. If using UV, extensive chromatographic separation and validation with standards are critical. Derivatization with a chromophore-containing reagent can enhance sensitivity and specificity.[25]

Q3: My sample is urine, not plasma. Do I need to adjust the sample preparation protocol?

A: Yes. Urine typically has a lower protein concentration than plasma but can have higher concentrations of salts and other small molecule metabolites. While protein precipitation may not be as critical, a "dilute-and-shoot" approach is often insufficient due to high salt content. An SPE cleanup step is highly recommended to remove salts and other interferences that can cause ion suppression in the MS source and build up on your LC column.

Q4: What is the clinical significance of measuring imidazolepyruvic acid?

A: Imidazolepyruvic acid is a key metabolite in the catabolism of histidine.[26] Elevated levels of IPA in urine are a characteristic feature of histidinemia, an inborn error of metabolism caused by a deficiency of the enzyme histidase.[1][3][27][28] Therefore, accurate quantification of IPA is essential for the diagnosis and monitoring of this condition.

Logical Relationship Diagram:

G Histidine High Histidine Levels Histidase Histidase Deficiency (Histidinemia) Histidine->Histidase Blocked catabolic pathway Transamination Transamination Pathway Histidine->Transamination Alternative pathway activated IPA Increased Imidazolepyruvic Acid (IPA) Excretion Transamination->IPA

Caption: Metabolic pathway leading to IPA accumulation in histidinemia.

References
  • Heuillet, M. et al. (2018). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. Available at: [Link]

  • Gee, N. et al. (2023). Are there any efficient methods for protein removal from plasma? ResearchGate. Available at: [Link]

  • Hayashi, T., Tsuchiya, H., & Naruse, H. (1983). The stabilization of alpha-keto acids in biological samples using hydrazide gel column treatment. Clinica Chimica Acta. Available at: [Link]

  • Auerbach, V. H. et al. (1962). Histidinemia. A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid. The Journal of Pediatrics. Available at: [Link]

  • Ghadimi, H., & Partington, M. W. (1964). THE METABOLISM OF HISTIDINE. VI. HISTIDINEMIA AND IMIDAZOLEPYRUVIC ACIDURIA. The Journal of Biological Chemistry. Available at: [Link]

  • The Comparison of Plasma Deproteinization Methods for the Detection of Low-Molecular-Weight Metabolites by 1H Nuclear Magnetic Resonance Spectroscopy. (2025). ResearchGate. Available at: [Link]

  • Tirumalai, R. S., Chan, K. C., Prieto, D. A., Issaq, H. J., Conrads, T. P., & Veenstra, T. D. (2003). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC. Available at: [Link]

  • Recent Developments in High-Abundance Protein Removal Techniques. (n.d.). BioCompare. Available at: [Link]

  • Metabolomics Sample Extraction. (n.d.). MetwareBio. Available at: [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients. Available at: [Link]

  • Histidinemia. (n.d.). PubChem. Available at: [Link]

  • Spreng, S., & Schieber, A. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids. Available at: [Link]

  • Mori, M. et al. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients. Available at: [Link]

  • Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. (n.d.). DergiPark. Available at: [Link]

  • Rehman, A., & Al-Dhaheri, A. (2023). Phenylketonuria (PKU). StatPearls. Available at: [Link]

  • Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. (n.d.). PMC. Available at: [Link]

  • Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. (n.d.). RSC Publishing. Available at: [Link]

  • Amino Acid Profile Alterations in Phenylketonuria: Implications for Clinical Practice. (2024). PMC. Available at: [Link]

  • Phenylketonuria (PKU). (2022). Mayo Clinic. Available at: [Link]

  • Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. (2025). ACS Publications. Available at: [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. (2016). Agilent. Available at: [Link]

  • Phenylketonuria (PKU): Background, Pathophysiology, Etiology. (2025). Medscape. Available at: [Link]

  • Determination of alpha-keto acids including phenylpyruvic acid in human plasma by high-performance liquid chromatography with chemiluminescence detection. (1993). PubMed. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Available at: [Link]

  • Phenylpyruvic acid – preparation and application. (2024). Georganics. Available at: [Link]

  • HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. (n.d.). ResearchGate. Available at: [Link]

  • Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS. (2021). MDPI. Available at: [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. (n.d.). PMC. Available at: [Link]

  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. (2021). PMC. Available at: [Link]

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed. Available at: [Link]

  • Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. (2009). PubMed. Available at: [Link]

  • Degradation mechanism and stability of 5-aminolevulinic acid. (2000). PubMed. Available at: [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.). Google Patents.
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). NIH. Available at: [Link]

  • Interference in Immunoassay. (n.d.). PMC. Available at: [Link]

  • HPLC METHOD FOR IMIDAZOLE. (2004). Chromatography Forum. Available at: [Link]

  • HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. (1998). PubMed. Available at: [Link]

  • How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? (2023). ResearchGate. Available at: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Amanote Research. Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025). ResearchGate. Available at: [Link]

  • Pyruvate interference in RA 1000 single-reagent AST method. (1984). PubMed. Available at: [Link]

  • Quantitative Evaluation of the Pyruvic Acid Content in Onion Samples with a Fully Validated HPLC Method. (2025). ResearchGate. Available at: [Link]

  • Degradation of mecillinam in aqueous solution. (1981). PubMed. Available at: [Link]

  • Interference in immunoassay is an underestimated problem. (2005). PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing pH in Imidazolepyruvic Acid Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing enzymatic reactions involving imidazolepyruvic acid (ImPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into the critical role of pH in these sensitive assays. Moving beyond simplistic protocols, we will explore the causal relationships between pH and experimental outcomes, ensuring your methodologies are robust and self-validating.

FAQs: Foundational Concepts

Q1: Why is pH a critical parameter in enzymatic reactions with imidazolepyruvic acid?

A1: The pH of the reaction environment is paramount for several reasons that directly impact enzyme structure, substrate stability, and catalytic efficiency.

  • Enzyme Ionization State: The active site of an enzyme contains amino acid residues with ionizable side chains (e.g., histidine, aspartate, glutamate). The protonation state of these residues, dictated by the pH, is crucial for substrate binding and catalysis. For instance, histidine's imidazole ring has a pKa near physiological pH, making it a versatile proton donor or acceptor in many enzymatic reactions.[1][2]

  • Substrate Stability: Imidazolepyruvic acid itself can be influenced by pH. The stability of its keto-enol tautomers can vary with pH, potentially affecting its recognition and binding by the enzyme. Furthermore, extreme pH values can lead to the degradation of the substrate.[3]

  • Overall Reaction Rate: Every enzyme exhibits a characteristic optimal pH at which it functions most efficiently. Deviations from this optimum can lead to a sharp decrease in reaction velocity as the enzyme's conformation and the charge distribution within the active site are altered.

Q2: What are the typical enzymes that react with imidazolepyruvic acid?

A2: Imidazolepyruvic acid is an intermediate in histidine metabolism.[4] The primary enzymes that interact with it are:

  • Aminotransferases (Transaminases): These enzymes catalyze the transfer of an amino group to or from ImPA. A key example is the conversion of histidine to ImPA by histidine aminotransferase. These reactions are crucial for amino acid biosynthesis and degradation.[5][6]

  • Decarboxylases: These enzymes can potentially act on ImPA, though this is less common than its role in transamination.

  • Reductases/Dehydrogenases: In some metabolic pathways, ImPA can be reduced to imidazolelactic acid, a reaction catalyzed by a dehydrogenase.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in biochemical principles.

Issue 1: Low or No Enzyme Activity Detected
Q3: I'm not seeing any product formation in my assay. What are the first pH-related parameters I should check?

A3: If you observe minimal or no enzyme activity, systematically evaluate the following:

  • Verify Buffer pH: Do not assume your buffer's pH is correct, especially after adding all reaction components. High concentrations of substances like imidazole can alter the final pH of the solution.[7] Always measure the pH of the complete reaction mixture just before initiating the reaction.

  • Check for pH-Induced Enzyme Denaturation: If your enzyme stock was exposed to an extreme pH during purification or storage, it may have irreversibly denatured. Run a positive control with a known active enzyme batch to rule this out.

  • Sub-optimal pH Range: Your assumed optimal pH might be incorrect for your specific enzyme or experimental conditions. It's crucial to perform a pH-rate profile to determine the empirical optimum.

Experimental Protocol: Determining the Optimal pH of an Imidazolepyruvic Acid-Utilizing Enzyme

This protocol outlines a systematic approach to identify the pH at which your enzyme exhibits maximum activity.

Materials:

  • Purified enzyme solution

  • Imidazolepyruvic acid (substrate)

  • A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris-HCl for pH 7.5-9)

  • Spectrophotometer or appropriate detection instrument

Procedure:

  • Buffer Preparation: Prepare a set of buffers at 0.1 M concentration, with pH values ranging from 4.0 to 10.0 in 0.5 pH unit increments.

  • Reaction Setup: For each pH value, prepare a reaction mixture in a cuvette containing the buffer, any necessary cofactors (e.g., NADH for dehydrogenase assays), and the enzyme.[8] Allow the mixture to equilibrate to the desired assay temperature.

  • Initiate Reaction: Add a stock solution of imidazolepyruvic acid to initiate the reaction. The final concentration should be at a saturating level to determine Vmax.

  • Monitor Reaction: Immediately monitor the reaction by observing the change in absorbance over time. For example, in a dehydrogenase-coupled assay, you would monitor the decrease in NADH absorbance at 340 nm.[9][10]

  • Calculate Initial Velocity: Determine the initial reaction rate (velocity) from the linear portion of the progress curve for each pH value.

  • Plot and Analyze: Plot the initial velocity as a function of pH. The peak of this curve represents the optimal pH for your enzyme under these conditions.

Issue 2: Inconsistent or Non-Reproducible Results
Q4: My results vary significantly between experiments, even when I think I'm keeping the pH constant. What could be the cause?

A4: Inconsistent results are often traced back to subtle, overlooked factors.

  • Buffer Capacity: Ensure your chosen buffer has sufficient buffering capacity at your target pH. The pKa of your buffer should be as close as possible to your experimental pH. If the reaction itself produces or consumes protons, a weak buffer may not be able to maintain a stable pH.

  • Temperature Effects on Buffer pH: The pH of many common buffers, especially Tris, is highly sensitive to temperature changes.[11] For example, the pH of a Tris buffer can decrease by approximately 0.03 pH units for every 1°C increase in temperature. Always adjust the pH of your buffer at the temperature you will be performing the assay.

  • Reagent Purity: Impurities in your enzyme preparation or substrate can interfere with the reaction. Ensure high-purity reagents are used.

BufferpKa at 25°CTemperature Effect (ΔpKa/°C)
Citrate3.13, 4.76, 6.40-0.002
MES6.15-0.011
Phosphate7.20-0.0028
Imidazole7.00-0.020
Tris8.06-0.028

This table summarizes the pKa values and temperature sensitivity of common biological buffers.

Issue 3: High Background Signal or Non-Enzymatic Reaction
Q5: I'm observing a reaction even in my negative control (no enzyme). How can pH contribute to this?

A5: A high background signal can be due to the non-enzymatic degradation of your substrate or a reaction with a component in your buffer.

  • Substrate Instability: Imidazolepyruvic acid may be unstable at certain pH values, leading to spontaneous degradation that mimics an enzymatic reaction.[12] Test the stability of your substrate in the reaction buffer at different pH values over time in the absence of the enzyme.

  • Interfering Substances: Some buffer components can interfere with the assay. For example, certain buffers may contain substances that absorb light at the same wavelength as your product or cofactor.[13] Always run a control with all reaction components except the enzyme to quantify any background reaction.

Visualization of Experimental Workflow

Below is a diagram illustrating a typical workflow for optimizing the pH of an enzymatic reaction.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_enzyme Prepare Enzyme Stock setup Set up Reaction Mixtures prep_enzyme->setup prep_substrate Prepare Substrate Stock initiate Initiate with Substrate prep_substrate->initiate prep_buffers Prepare Buffers (Varying pH) prep_buffers->setup equilibrate Equilibrate to Temperature setup->equilibrate equilibrate->initiate monitor Monitor Reaction Progress initiate->monitor calc_rate Calculate Initial Velocity monitor->calc_rate plot_data Plot Velocity vs. pH calc_rate->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for pH optimization.

Coupled Enzyme Assays: A Special Consideration for pH

Many assays for ImPA-utilizing enzymes are "coupled," meaning the product of the primary reaction is the substrate for a secondary, indicator reaction.

Q6: I am using a lactate dehydrogenase (LDH)-coupled assay to measure the production of pyruvate from ImPA. How does this affect my pH optimization?

A6: In a coupled assay, you must consider the pH optima of both enzymes. The LDH reaction, which monitors the oxidation of NADH to NAD+, is itself pH-dependent.[10]

  • Compromise pH: The optimal pH for your primary enzyme may not be the optimal pH for the coupling enzyme (LDH). You may need to choose a "compromise" pH where both enzymes retain sufficient activity for a reliable measurement.

  • Non-Limiting Coupling Enzyme: Ensure the concentration of the coupling enzyme is high enough so that it is not the rate-limiting step in the overall reaction.

The relationship between the primary and coupling enzyme activities is crucial for accurate results.

G sub Imidazolepyruvic Acid enzyme1 Primary Enzyme (pH Optimum 1) sub->enzyme1 prod1 Product 1 (e.g., Pyruvate) enzyme2 Coupling Enzyme (LDH) (pH Optimum 2) prod1->enzyme2 prod2 Product 2 (e.g., Lactate) enzyme1->prod1 enzyme2->prod2 cofactor2 NAD+ enzyme2->cofactor2 cofactor1 NADH cofactor1->enzyme2

Caption: Coupled enzyme reaction scheme.

By carefully considering these factors and systematically troubleshooting, you can achieve robust and reproducible results in your enzymatic assays involving imidazolepyruvic acid.

References

  • BenchChem. (n.d.). In Vitro Assays for Enzymes of the Indole-3-Pyruvic Acid Pathway: Application Notes and Protocols.
  • ResearchGate. (n.d.). Time profile for the production of imidazole-4-pyruvic acid (IPA) from....
  • Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • Sigma-Aldrich. (n.d.). PYRUVATE KINASE 100 mM Imidazole.DOC.
  • Golichowski, A., Harruff, R. C., & Jenkins, W. T. (1977). The effects of pH on the rates of isotope exchange catalyzed by alanine aminotransferase. Archives of Biochemistry and Biophysics, 178(2), 459-467.
  • Fasella, P., & Hammes, G. G. (1967). Effects of Ligands and pH on the Reactions of Aspartate Aminotransferase With Aminooxyacetate and Hydroxylamine. Biochemistry, 6(6), 1798-1804.
  • Hayashi, H., Inoue, K., Nagata, T., Kuramitsu, S., & Kagamiyama, H. (1992).
  • San Diego Mesa College. (n.d.). Enzyme Assay Protocol.
  • Royal Society of Chemistry. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions.
  • Frontiers. (2022, February 17). Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase.
  • ResearchGate. (2023, May 17). What is the best recipe for an LDH enzyme activity assay?.
  • Kessler, A., & Shalaby, M. (2023, July 30). Biochemistry, Histidine. StatPearls.
  • PubMed. (2025, August 20). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics.
  • Megazyme. (n.d.). PYRUVIC ACID (PYRUVATE).
  • PubMed Central. (n.d.). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH.
  • ResearchGate. (n.d.). pH influence on imidazole organocatalytic activity. Progress curves of....
  • Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990).
  • National Institutes of Health. (n.d.). Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit.
  • PubMed. (n.d.). Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetica acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro.
  • Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide.
  • Michigan State University Extension. (2008, March 18). Effect of water pH on the stability of pesticides.
  • ResearchGate. (2016, April 27). pH not stable with imidazole in buffers?.
  • PubMed. (n.d.). Histidinemia. A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid.
  • PubMed. (n.d.). Insights into the modulation of optimum pH by a single histidine residue in arginine deiminase from Pseudomonas aeruginosa.
  • Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
  • YouTube. (2013, February 26). Aminotransferase Reaction | Biochemistry Tutorial.
  • San Diego Mesa College. (n.d.). MDH Assay Enzyme Hints & Tips.

Sources

Reducing imidazolepyruvic acid degradation during sample storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazolepyruvic acid (IPA). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the primary challenge in IPA quantification: its inherent instability and degradation during sample storage. Our focus is on explaining the causal mechanisms behind these issues and providing scientifically grounded, actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding IPA stability.

Q1: What is imidazolepyruvic acid (IPA), and why is it so unstable?

A1: Imidazolepyruvic acid is an alpha-keto acid containing an imidazole ring. It is a key intermediate in the metabolic pathway of the amino acid histidine.[1] Its instability stems from two primary chemical features:

  • The α-Keto Acid Moiety: Like other α-keto acids, IPA is susceptible to spontaneous oxidative decarboxylation, where it can lose a molecule of carbon dioxide, leading to its degradation.[2][3] This process is accelerated by heat, light, and the presence of oxidizing agents.

  • The Imidazole Ring: The imidazole ring can be a target for oxidation and is sensitive to photodegradation, especially in solution.[4]

  • Keto-Enol Tautomerism: IPA exists in a dynamic equilibrium between a keto form and an enol form.[5][6][7] While the keto form typically predominates in aqueous solutions, the presence of multiple chemical forms can complicate analysis and present different degradation vulnerabilities.[5][7]

Q2: I'm seeing low or no detectable IPA in my samples. What is the most likely cause?

A2: The most common cause of low or undetectable IPA levels is pre-analytical degradation. This typically occurs between the time of sample collection and the final analysis. The key factors to investigate are:

  • Storage Temperature: IPA is highly temperature-sensitive. Storage at room temperature or even 4°C can lead to significant losses in a matter of hours.

  • Time Before Processing: The longer a sample (e.g., whole blood, urine) sits at ambient temperature before centrifugation and freezing, the greater the degradation.

  • pH of the Sample Matrix: The stability of imidazole-containing compounds is often pH-dependent.[8][9] Neutral pH is generally preferred, as both strongly acidic and basic conditions can catalyze degradation.[10]

  • Exposure to Light: Photodegradation can be a contributing factor, especially for the imidazole ring.[4] Samples should be protected from direct light.

  • Freeze-Thaw Cycles: Each freeze-thaw cycle can damage sample integrity and accelerate the degradation of sensitive analytes like IPA.[1][6][11]

Q3: What is the single most important step I can take to prevent IPA degradation?

A3: Immediate freezing at ultra-low temperatures. The single most critical step is to process and freeze your samples at -80°C or lower as rapidly as possible after collection. Lowering the temperature dramatically slows down the chemical and enzymatic reactions responsible for degradation. For plasma, this means centrifuging the blood in a refrigerated centrifuge and immediately transferring the plasma to a -80°C freezer.

Q4: Should I use a chemical stabilizer or antioxidant like ascorbic acid?

A4: While antioxidants are used to preserve many biomolecules, their use with IPA requires caution.

  • Mechanism: Antioxidants like ascorbic acid (Vitamin C) work by scavenging free radicals that can cause oxidative damage.[12][13][14][15]

  • Potential Risks: Ascorbic acid itself can be unstable and, in the presence of transition metal ions, can sometimes act as a pro-oxidant, potentially accelerating degradation.[4][16][17] One study on a different compound found that ascorbate and EDTA unexpectedly accelerated degradation.[18]

  • Recommendation: Unless you have validated data showing that a specific antioxidant improves IPA stability in your specific sample matrix, it is not recommended as a first-line strategy. The primary focus should be on proper temperature and temporal control. If significant degradation persists despite optimal handling, a pilot study to evaluate the effect of an antioxidant like ascorbic acid or a chelating agent like EDTA would be necessary.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during IPA analysis.

Issue 1: High Variability Between Sample Replicates
Potential Cause Explanation & Causality Recommended Solution
Inconsistent Processing Time If the time between collection and freezing varies between replicate tubes, each will have undergone a different degree of degradation, leading to high CVs.Standardize your workflow. Process all samples in a batch under identical time constraints. Use a timer and a clear, written protocol.
Differential Temperature Exposure Placing some tubes on a warm benchtop while others remain on ice can be enough to cause significant differences in IPA levels.Keep all samples, aliquots, and tubes on wet ice or in a cold rack at all times during processing. Use a refrigerated centrifuge set to 4°C.
Multiple Freeze-Thaw Cycles Thawing and re-freezing a parent aliquot to create analytical replicates introduces significant variability. Degradation accelerates in the liquid state.[1][11]Aliquot samples into single-use tubes immediately after initial processing. Never thaw and re-freeze the primary sample stock.
Issue 2: Consistently Low IPA Recovery in Stored Samples
Potential Cause Explanation & Causality Recommended Solution
Inadequate Storage Temperature Standard -20°C freezers are insufficient for long-term storage of reactive metabolites. At -20°C, molecular mobility still allows for slow chemical degradation over weeks to months.Store all samples intended for IPA analysis at -80°C or in the vapor phase of liquid nitrogen (-150°C). [19] This is the gold standard for long-term biobanking.[19]
pH Drift During Storage In buffered biological samples like plasma, pH can remain relatively stable. However, in unbuffered solutions or urine, pH can change upon freezing/thawing or due to microbial action, pushing IPA into a less stable range.For urine samples, measure and adjust the pH to ~7.0 before freezing. Consider adding a buffer (e.g., phosphate buffer) and/or a bacteriostatic agent if long-term storage is required.
Oxidative Damage The headspace in a sample tube contains oxygen. Over long-term storage, this can contribute to oxidative degradation of IPA.For very long-term storage (years), consider overlaying the sample with an inert gas like argon or nitrogen before capping and freezing. Use tubes with high-quality O-ring seals to minimize gas exchange.
Enzymatic Degradation (Plasma) Plasma contains various enzymes that could potentially metabolize IPA. This activity continues until the sample is frozen or the enzymes are denatured.[14]Minimize the time between blood draw and centrifugation/freezing.[3] If enzymatic degradation is suspected, collect blood in tubes containing a broad-spectrum protease inhibitor cocktail, but this must be validated to ensure it does not interfere with the assay.[20]
Data Summary: Impact of Storage Conditions on Analyte Stability
Storage Condition Expected IPA Stability Scientific Rationale & Key Considerations
Room Temperature (~22°C) Very Poor (< 2-4 hours) At ambient temperatures, enzymatic activity and chemical reaction rates are high, leading to rapid decarboxylation and oxidation.[21]
Refrigerated (4°C) Poor (a few hours to < 24 hours) Reduces the rate of degradation compared to room temperature but is insufficient to halt it. Not suitable for anything other than short-term temporary storage during processing.[3][21]
Standard Freezer (-20°C) Moderate (days to weeks) Significantly slows degradation but does not stop it. Unsuitable for long-term storage as substantial losses can occur over several weeks or months.[7]
Ultra-Low Freezer (-80°C) Good (months to years) Considered the minimum standard for long-term storage of metabolomics samples.[19] At this temperature, most enzymatic activity ceases and chemical reactions are dramatically slowed.
Multiple Freeze-Thaw Cycles Poor (Significant loss per cycle) Physical disruption from ice crystal formation and the time spent in a liquid state during thawing accelerates degradation and introduces variability.[1][11]
pH 4 (Acidic) Poor Acidic conditions can catalyze the degradation of some imidazole-containing compounds.[22][23]
pH 7 (Neutral) Optimal Studies on other imidazole compounds show the slowest degradation rates at neutral pH.[22][23] This is the target pH for optimal stability.
pH 9 (Alkaline) Poor Alkaline conditions can also promote hydrolysis and degradation of sensitive molecules.[22][23]

Part 3: Protocols and Workflows

Protocol 1: Optimal Collection and Processing of Human Plasma for IPA Analysis

This protocol is designed to minimize pre-analytical degradation from the moment of collection.

Materials:

  • Blood collection tubes with K3EDTA anticoagulant.

  • Pre-chilled tube racks and centrifuges rotors.

  • Pipettes and sterile, single-use pipette tips.

  • Pre-labeled, 1.5 mL polypropylene cryovials with O-ring seals.

  • Wet ice bucket.

  • Refrigerated centrifuge (4°C).

  • -80°C freezer.

Procedure:

  • Blood Collection: Collect whole blood into K3EDTA tubes. Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.[19]

  • Immediate Cooling: Place the tube immediately into a wet ice bucket. Do not allow the sample to sit at room temperature.

  • Time Limit: Process the sample within one hour of collection. If this is not possible, document the delay. Holding at 4°C for up to 4 hours is acceptable but not ideal.[3]

  • Centrifugation: Centrifuge the blood at 1,500 x g for 15 minutes in a refrigerated centrifuge set to 4°C to separate plasma from blood cells.[24]

  • Plasma Aliquoting: Working quickly in a cold environment (e.g., on a cold rack), carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.

  • Single-Use Aliquots: Dispense the plasma into the pre-labeled, single-use cryovials. This is the most critical step to avoid future freeze-thaw cycles.

  • Snap-Freezing: Immediately cap the cryovials and place them in a -80°C freezer or on dry ice for transport to the freezer.

  • Storage: Maintain samples at -80°C until analysis.

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and workflow for proper sample handling to minimize IPA degradation.

IPA_Workflow cluster_collection Sample Collection cluster_processing Processing (< 1 Hour Total) cluster_storage Storage & Analysis cluster_bad_practice Practices to Avoid Collect 1. Collect Blood (K3EDTA tube) Cool 2. Immediate Cooling (Wet Ice) Collect->Cool < 5 mins RT_Delay Delay at Room Temp Collect->RT_Delay Centrifuge 3. Centrifuge (1500g, 15min, 4°C) Cool->Centrifuge Aliquot 4. Aliquot Plasma into Cryovials Centrifuge->Aliquot Store 5. Store at -80°C Aliquot->Store Wrong_Temp Store at -20°C Aliquot->Wrong_Temp Analyze 6. Analyze (Thaw Once) Store->Analyze Freeze_Thaw Multiple Freeze-Thaw Cycles Store->Freeze_Thaw

Caption: Recommended workflow for plasma sample handling for IPA analysis.

IPA Degradation Pathway Visualization

This diagram illustrates the primary chemical vulnerabilities of the imidazolepyruvic acid molecule that proper storage protocols are designed to mitigate.

IPA_Degradation cluster_stressors Environmental Stressors cluster_products Degradation Products IPA Imidazolepyruvic Acid (IPA) (α-Keto Acid) Decarboxylated Decarboxylated Products (Loss of CO2) IPA->Decarboxylated Oxidized Oxidized Imidazole Ring IPA->Oxidized Heat Heat Heat->Decarboxylated Light Light Light->Oxidized Oxygen Oxygen / Oxidants Oxygen->Decarboxylated Oxygen->Oxidized pH Non-Neutral pH pH->IPA catalyzes degradation

Caption: Key degradation pathways for imidazolepyruvic acid.

References
  • Smolecule. (n.d.). Buy Imidazolepyruvic acid.
  • Aktar, M. W., Sengupta, D., Purkait, S., Ganguly, M., & Paramasivam, M. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology, 1(3-4), 203–205.
  • Cai, L., Zhang, Y., Li, Y., et al. (2021).
  • Benchchem. (n.d.). Handling and Storage of Chlorinated Alpha-Keto Acids.
  • Benchchem. (n.d.). Keto-Enol Tautomerism in Indole-3-Pyruvic Acid.
  • Hellwig, M., & Henle, T. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1427–1440.
  • Tuck, S. L., & Löffler, M. G. (2020). Studies on the synthesis and stability of α-ketoacyl peptides.
  • Prakash Academy. (2013, February 5). Stability of keto enol tautomerism I IITian Faculty [Video]. YouTube.
  • Tuck, S. L., et al. (2018). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Metabolites, 8(3), 43.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3054.
  • Tirupathi, P., & Shaik, S. (2015). Gas and Aqueous Phase Computations on the Keto-Enol Tautomerization of Pyruvic and Zymonic Acids: Implications for Prebiotic Enol Phosphates. The Journal of Physical Chemistry B, 119(33), 10638–10648.
  • da Silveira, L. C. C., et al. (2022). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 10, 992526.
  • Biosynth. (n.d.). Imidazole-4-pyruvic acid.
  • Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology, 1(3-4), 203-205.
  • Choi, G., & Kim, J. H. (2023). Medical applications of stabilized ascorbic acid: a review of recent advances. Medical Lasers, 12(3), 115–122.
  • Aktar, M. W., Sengupta, D., Purkait, S., Ganguly, M., & Paramasivam, M. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed.
  • Unadkat, H. V., et al. (2009). An Investigation of Plasma Collection, Stabilization, and Storage Procedures for Proteomic Analysis of Clinical Samples.
  • Poprac, P., et al. (2017). Harnessing Natural Antioxidants for Enhancing Food Shelf Life: Exploring Sources and Applications in the Food Industry. Foods, 6(1), 4.
  • Curkovic, L., et al. (2021). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper.
  • Al-Attas, A. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5943.
  • Srisuwan, S., et al. (2020). Influence of freeze-thawed cycles on pork quality. Animal Bioscience, 33(1), 116–123.
  • Silagadze, E., et al. (2014). The importance of antioxidants in the protection against mycotoxicoses in farm animals. Journal of Microbiology, Biotechnology and Food Sciences, 4(2), 163–167.
  • Simeon, M. I., et al. (2020). Procurement, storage, and use of blood in biobanks. Methods in Molecular Biology, 2180, 23–36.
  • International Agency for Research on Cancer. (2017). Common Minimum Technical Standards and Protocols for Biobanks Dedicated to Cancer Research.
  • Sahu, S., et al. (2020).
  • Lobo, V., et al. (2010). PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH. Journal of Food Research, 3(2), 71-77.
  • Du, J., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Molecules, 27(2), 473.
  • Lancellotti, M., et al. (2021). The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence. Antioxidants, 10(5), 803.
  • Das, S., & Das, D. (2022).
  • Plumb, R. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • MedChemExpress. (n.d.). Pyruvic acid SDS.
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium.
  • Singh, K., et al. (2019).
  • Okonkwo, C. O., et al. (2016).
  • Wang, L., et al. (2019). Degradation of Methylene Blue via Dielectric Barrier Discharge Plasma Treatment.
  • El Mahi, S., et al. (2024). Literature Study on Factors Influencing the Biochemical Analytes Stability in Blood, Serum and Plasma: Systematic Review. American Journal of Biochemistry and Biotechnology, 20(3), 259-270.
  • Yadav, T. C., et al. (2023). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. Agriculture, 13(2), 444.

Sources

Troubleshooting low yield in imidazolepyruvic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazolepyruvic Acid Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing imidazolepyruvic acid can present unique challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple procedural steps to explain the underlying chemistry. Our goal is to empower you to not only solve immediate issues but also to build a deeper understanding of the reaction dynamics for future success.

Frequently Asked Questions (FAQs)

Q1: What is the most common chemical synthesis route for imidazolepyruvic acid, and what are its critical stages?

A1: A prevalent and historically significant method is the Erlenmeyer-Plöchl synthesis.[1][2] This reaction condenses an N-acylglycine (like hippuric acid) with an appropriate imidazole-containing aldehyde (e.g., 4-imidazolecarboxaldehyde) using acetic anhydride and a weak base like sodium acetate.[3] The key stages where yield can be compromised are:

  • Azlactone Formation: The initial cyclization and condensation to form the 4-imidazolylidene-2-phenyl-5(4H)-oxazolone (the azlactone intermediate).

  • Hydrolysis: The subsequent ring-opening and hydrolysis of the azlactone to yield the final α-keto acid, imidazolepyruvic acid.

Q2: Imidazolepyruvic acid seems unstable. What are the primary degradation pathways I should be aware of?

A2: You are correct; the product's stability is a critical concern. Imidazolepyruvic acid is susceptible to degradation, primarily through two routes:

  • Decarboxylation: It can readily lose CO2 to form imidazoleacetaldehyde, which can then be further oxidized. This is often promoted by heat or certain pH conditions.[4]

  • Tautomerization: The α-keto acid can exist in equilibrium with its enol tautomer. While a natural state, the enol form can be more susceptible to oxidation or other unwanted side reactions.

Due to this instability, it is recommended to store the purified compound at cool temperatures (2-8°C) and handle it efficiently to minimize exposure to harsh conditions.[5]

Q3: What analytical techniques are best for monitoring reaction progress and purity?

A3: A multi-pronged approach is most effective:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials (e.g., the aldehyde) and the formation of the azlactone intermediate and final product. Using a mobile phase like ethyl acetate/hexane or dichloromethane/methanol is a good starting point.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and is invaluable for assessing the purity of the final product. A C18 column with a gradient of water/acetonitrile (with 0.1% TFA or formic acid) is a typical setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and final product, and for identifying any major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.

Troubleshooting Guide: Low Product Yield

Low yield is the most common frustration in this synthesis. The following sections break down the problem by reaction stage and provide targeted solutions.

Problem Area 1: Inefficient Azlactone Formation (Condensation Step)

If TLC analysis shows significant unreacted imidazolecarboxaldehyde after the initial condensation reaction, consider the following causes and solutions.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Inactive or Insufficient Dehydrating Agent Acetic anhydride is crucial for the initial cyclization of hippuric acid and for removing the water formed during the condensation with the aldehyde.[1][3] Old or improperly stored acetic anhydride may have hydrolyzed to acetic acid, rendering it ineffective.Use a fresh, unopened bottle of acetic anhydride. Ensure a molar excess (typically 2-3 equivalents relative to the N-acylglycine) is used to drive the reaction to completion.
Suboptimal Reaction Temperature The condensation requires sufficient thermal energy to overcome the activation barrier. However, excessive heat can promote polymerization of the aldehyde or the formation of dark, tarry byproducts.The reaction is typically heated to reflux, often in the range of 80-110°C.[7] Monitor the reaction by TLC. If it stalls at a lower temperature, cautiously increase the heat. If charring occurs, reduce the temperature.
Poor Catalyst Activity Sodium acetate acts as the base catalyst, deprotonating the C-4 position of the initially formed oxazolone to create the nucleophile that attacks the aldehyde.[3] If the catalyst is wet or of poor quality, this crucial step is hindered.Use anhydrous sodium acetate. Ensure it is finely powdered to maximize surface area and catalytic activity.
Incorrect Stoichiometry An incorrect molar ratio of reactants is a simple but common error. The reaction typically uses a slight excess of the N-acylglycine and acetic anhydride relative to the aldehyde.Carefully verify the molecular weights and masses/volumes of all reactants. A typical ratio is ~1.0 eq. aldehyde, 1.2 eq. hippuric acid, 1.2 eq. sodium acetate, and 2.5-3.0 eq. acetic anhydride.
Workflow: Diagnosing Condensation Failure

start Low Yield After Condensation Step check_sm TLC shows unreacted starting aldehyde? start->check_sm sub_yes Yes check_sm->sub_yes sub_no No check_sm->sub_no reagents Verify Reagent Quality & Stoichiometry - Use fresh Acetic Anhydride - Use anhydrous NaOAc - Double-check molar ratios sub_yes->reagents hydrolysis_issue Proceed to Hydrolysis Troubleshooting sub_no->hydrolysis_issue conditions Optimize Reaction Conditions - Ensure adequate temperature (80-110°C) - Monitor reaction for >3 hours reagents->conditions

Caption: Troubleshooting flowchart for the azlactone condensation step.

Problem Area 2: Incomplete Hydrolysis of the Azlactone Intermediate

If the condensation appears successful but the final product yield is low, the issue likely lies in the hydrolysis of the stable azlactone ring.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Insufficiently Harsh Hydrolysis Conditions The azlactone ring is relatively stable. Hydrolysis requires aggressive conditions, such as strong acid (e.g., HCl, HI/red phosphorus) or strong base (e.g., NaOH), to efficiently cleave the ester and amide-like bonds.[8] Mild conditions will lead to incomplete reaction.For basic hydrolysis, use a solution of NaOH (e.g., 1-2 M) and heat the reaction mixture to reflux. For acidic hydrolysis, refluxing with aqueous HCl (e.g., 2-6 M) is common. Monitor by TLC until the azlactone spot has disappeared.
Product Degradation Under Hydrolysis While harsh conditions are necessary, they can also degrade the final product.[4] Imidazolepyruvic acid is an α-keto acid, which can be sensitive to strong, prolonged heating, potentially leading to decarboxylation.Time is critical. Monitor the reaction closely and stop heating as soon as the starting material is consumed. Work up the reaction promptly by cooling it in an ice bath before neutralization/extraction to minimize degradation.
Precipitation Issues During pH Adjustment Imidazolepyruvic acid is amphoteric. It has an acidic carboxylic acid group and a basic imidazole ring.[9] During workup, the product will precipitate at its isoelectric point. If the pH is overshot during neutralization, the product may remain soluble as either the carboxylate salt (at high pH) or the protonated imidazole salt (at low pH), leading to significant loss in the aqueous phase.After hydrolysis, cool the reaction mixture in an ice bath. Slowly and with vigorous stirring, add acid (if starting from base) or base (if starting from acid) to adjust the pH. Monitor the pH with a meter or pH paper. The product will precipitate out. Adjust the pH until maximum precipitation is observed (often in the weakly acidic range).
Reaction Scheme: Key Steps and Potential Pitfalls

Caption: Synthesis pathway showing critical pitfalls at each stage.

Purification Troubleshooting

Even with a successful reaction, yield can be lost during purification.

Q4: My product is difficult to purify by recrystallization. What's going wrong?

A4: Difficulty in recrystallization usually points to two issues: an incorrect solvent system or the presence of impurities that inhibit crystal formation.[9]

  • Solvent Choice: Imidazolepyruvic acid is quite polar and soluble in water.[10] Attempt recrystallization from a minimal amount of hot water, allowing it to cool slowly. If it is too soluble, a mixed solvent system like water-ethanol or water-acetone may be necessary.[9]

  • Oily Product: If the product "oils out" instead of crystallizing, it may be due to persistent impurities. Consider an alternative purification method like acid-base extraction to remove non-amphoteric impurities first, followed by recrystallization.[6][9]

Q5: I'm seeing significant tailing on my silica gel column. How can I improve the separation?

A5: Tailing is a classic sign of strong interaction between your basic imidazole compound and the acidic silica gel.[6]

  • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a base like triethylamine or pyridine into your mobile phase. This will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.[6]

  • Switch the Stationary Phase: If tailing persists, consider using a more inert stationary phase. Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds like imidazoles.[6]

References

  • Solubility of Things. (n.d.). imidazolylpyruvic acid. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Time profile for the production of imidazole-4-pyruvic acid (IPA) from l-histidine.... Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Organic Syntheses. (n.d.). Pyruvic acid. Retrieved January 16, 2026, from [Link]

  • MDPI. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved January 16, 2026, from [Link]

  • YouTube. (2021). Erlenmeyer Azlactone Synthesis for amino acid. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). alpha-Oxo-1H-imidazole-5-propanoic acid. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved January 16, 2026, from [Link]

  • Indian Journal of Scientific Research. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF HETEROCYCLIC AZLACTONE AND IMIDAZOLINE DERIVATIVES. Retrieved January 16, 2026, from [Link]

  • International Journal for Research Trends and Innovation. (2023). Progress in the Synthesis of Erlenmeyer Azlactone. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Literature protocols for azlactone preparation. Retrieved January 16, 2026, from [Link]

  • Merck Index. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Retrieved January 16, 2026, from [Link]

  • Scribd. (n.d.). Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 16, 2026, from [Link]

  • PMC - NIH. (2014). Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Matrix Effects in LC-MS Analysis of Imidazolepyruvic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of imidazolepyruvic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, mitigating, and overcoming the challenges associated with this specific analysis.

Introduction: The Challenge of Imidazolepyruvic Acid Analysis

Imidazolepyruvic acid is a key biomarker in the diagnosis and monitoring of Phenylketonuria (PKU), an inherited metabolic disorder.[1] Accurate quantification of this organic acid in biological matrices such as plasma, serum, and urine is critical for clinical management.[1][2] However, being a polar and often low-abundance analyte, its analysis by LC-MS is frequently hampered by matrix effects.[3][4]

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[4][5][6] This interference can lead to ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[5][7][8] This guide will walk you through a systematic approach to troubleshooting and resolving these issues.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during your LC-MS analysis of imidazolepyruvic acid.

Q1: I'm observing poor reproducibility and inconsistent peak areas for my imidazolepyruvic acid standards and QC samples. Could this be a matrix effect?

A1: Yes, poor reproducibility is a classic sign of matrix effects.[5] Inconsistent ionization efficiency between samples, caused by varying levels of interfering compounds, will lead to fluctuating peak areas even at the same analyte concentration.

Causality: Biological samples are complex mixtures containing salts, lipids (especially phospholipids), proteins, and other endogenous metabolites.[4] When these components co-elute with imidazolepyruvic acid, they can compete for ionization in the MS source, leading to ion suppression.[4][8] The high polarity of imidazolepyruvic acid makes it susceptible to poor retention on traditional reversed-phase columns, increasing the likelihood of co-elution with other polar interferences.[3]

Troubleshooting Protocol:

  • Assess Matrix Effects Directly: The most definitive way to confirm matrix effects is through a post-column infusion experiment.[9][10] This involves infusing a constant flow of an imidazolepyruvic acid standard into the LC eluent stream after the analytical column but before the MS source. A dip in the baseline signal upon injection of a blank matrix extract indicates ion suppression at that retention time.[9][10]

  • Evaluate Sample Preparation: Your current sample preparation method may not be sufficient to remove interfering components. Protein precipitation alone, for instance, is often ineffective at removing phospholipids, which are major contributors to matrix effects.[11][12]

    • Recommended Action: Consider more advanced sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4][11] For polar analytes like imidazolepyruvic acid, mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[12]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS for imidazolepyruvic acid will co-elute and experience the same degree of ion suppression or enhancement, thereby correcting for these variations and improving reproducibility.[13][14][15][16]

Q2: My sensitivity for imidazolepyruvic acid is very low, and I'm struggling to achieve the required limit of quantification (LOQ). How can I improve my signal?

A2: Low sensitivity is a direct consequence of ion suppression.[4] The goal is to either remove the suppressing agents or chromatographically separate them from your analyte.

Causality: Phospholipids are notorious for causing ion suppression in bioanalysis. They tend to elute in the middle of typical reversed-phase gradients, a region where many polar analytes like imidazolepyruvic acid may also appear.

Troubleshooting Protocol:

  • Implement Phospholipid Removal Strategies:

    • Solid-Phase Extraction (SPE): Specialized SPE cartridges and plates designed for phospholipid removal are commercially available.[17][18] These often use a combination of reversed-phase and a specific interaction to retain phospholipids while allowing the analyte of interest to pass through.[18][19]

    • Liquid-Liquid Extraction (LLE): A well-designed LLE protocol can effectively separate imidazolepyruvic acid from lipids. By adjusting the pH and using appropriate organic solvents, you can selectively extract the analyte into one phase while leaving the bulk of the interfering lipids in the other.[11]

  • Optimize Chromatographic Separation:

    • Column Chemistry: Consider using a column with alternative selectivity, such as a mixed-mode column that offers both reversed-phase and anion-exchange properties.[20] This can improve the retention of imidazolepyruvic acid and move it away from the phospholipid elution zone.

    • Gradient Optimization: A shallower gradient can increase the separation between imidazolepyruvic acid and closely eluting interferences.

  • Consider Chemical Derivatization: Derivatization can improve the chromatographic retention and ionization efficiency of polar organic acids.[21] This can shift the analyte to a cleaner region of the chromatogram and enhance its signal.

Q3: My calibration curve for imidazolepyruvic acid is non-linear, especially at lower concentrations. What could be the cause?

A3: Non-linearity in the calibration curve, particularly a curve that is not proportional at the low end, can be a subtle indicator of matrix effects.

Causality: If the concentration of interfering matrix components is significant relative to the analyte concentration, the degree of ion suppression may not be constant across the calibration range. This differential suppression can lead to a non-linear response.

Troubleshooting Protocol:

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., stripped serum or a synthetic urine).[4] This ensures that the calibrators experience similar matrix effects as the unknown samples, which can help to linearize the curve.

  • Standard Addition: For particularly complex or variable matrices, the method of standard addition can be employed. This involves adding known amounts of the analyte to aliquots of the actual sample. While more laborious, it is a powerful technique to correct for matrix effects in individual samples.[22]

  • Improve Sample Cleanup: As with other issues, a more rigorous sample preparation procedure that removes a higher percentage of interfering compounds will often resolve non-linearity issues.[22]

Experimental Workflows & Data Visualization

Workflow for Investigating and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategy cluster_3 Validation A Poor Reproducibility / Low Sensitivity B Post-Column Infusion Experiment A->B Confirm Matrix Effect C Analyze Blank Matrix B->C Identify Suppression Zone D Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) C->D Primary Approach E Optimize Chromatography (Column Chemistry, Gradient) C->E Secondary Approach F Implement Stable Isotope-Labeled Internal Standard D->F E->F G Re-evaluate with Matrix-Matched Calibrators and QCs F->G Verify Correction H Method Validation G->H Finalize Method

Sources

Technical Support Center: Stabilizing 3-(1H-imidazol-5-yl)-2-oxopropanoic Acid Against Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1H-imidazol-5-yl)-2-oxopropanoic acid, also known as imidazolepyruvic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for preventing the oxidative degradation of this valuable keto acid.

Introduction: The Challenge of Instability

This compound is a structurally important molecule, featuring both a reactive α-keto acid moiety and an electron-rich imidazole ring. This unique combination, while crucial for its biological and chemical applications, also renders it susceptible to oxidative degradation. Understanding the underlying mechanisms of this instability is the first step toward ensuring the integrity and reproducibility of your experiments.

The imidazole ring, a core component of essential biomolecules like histidine, can be a site for oxidative attack. Studies on related imidazole-containing compounds have shown they are vulnerable to base-mediated autoxidation and can be degraded by oxidizing agents such as hydrogen peroxide.[1] Furthermore, the imidazole moiety is often sensitive to photodegradation when in solution.[1]

This guide provides a series of frequently asked questions (FAQs) and detailed protocols to help you navigate the challenges of working with this air-sensitive compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a gradual discoloration (e.g., yellowing or browning) of my solid this compound sample. What's causing this and how can I prevent it?

Answer:

Discoloration of the solid compound is a common indicator of oxidation. This can be initiated by prolonged exposure to atmospheric oxygen, light, and even trace amounts of moisture. The imidazole ring is particularly prone to such degradation.

Troubleshooting and Prevention:

  • Storage Environment: The cornerstone of preventing oxidation is proper storage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is crucial to store it away from direct sunlight, heat, and any sources of ignition.[2]

  • Inert Atmosphere: For long-term storage, blanketing the compound with an inert gas such as argon or nitrogen is highly recommended. This displaces oxygen from the headspace of the storage container, significantly slowing down oxidative processes.

  • Desiccation: Store the compound in a desiccator to protect it from ambient moisture, which can facilitate oxidative reactions.

Question 2: My experimental results are inconsistent. Could oxidation of this compound in my stock solution be the culprit?

Answer:

Absolutely. Inconsistency in experimental outcomes is a classic sign of reagent degradation. In solution, this compound is even more susceptible to oxidation than in its solid state. Several factors can contribute to this instability in solution.

Troubleshooting and Prevention:

  • Solvent Choice and Preparation:

    • Use high-purity, degassed solvents. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.

    • Avoid solvents that may contain peroxide impurities (e.g., aged ethers like THF or diethyl ether). If their use is necessary, ensure they are freshly distilled or tested for peroxides.

  • pH of the Solution: The stability of imidazole-containing compounds can be highly pH-dependent. For instance, studies on the fungicide prochloraz showed that its degradation was significantly slower at a neutral pH of 7.0 compared to more acidic (pH 4.0) or alkaline (pH 9.2) conditions.[3][4][5] It is advisable to buffer your solutions to a pH that is optimal for the stability of your compound, which may require empirical determination.

  • Light Exposure: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation is a known issue for imidazole derivatives.[1]

  • Freshly Prepared Solutions: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, aliquot the stock solution into smaller, single-use vials and store them under an inert atmosphere at -20°C or below. This minimizes repeated freeze-thaw cycles and exposure to air.

Question 3: I suspect oxidation is occurring during my reaction, leading to unexpected side products. How can I confirm this and what steps can I take to mitigate it?

Answer:

Confirming oxidation often requires analytical techniques, while mitigation involves creating a more controlled reaction environment.

Confirmation of Oxidation:

  • Analytical Monitoring: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity of your compound over time and detect the appearance of degradation products.[6] Mass spectrometry (MS) can help in identifying the mass of these potential oxidized byproducts.

Mitigation Strategies:

  • Inert Atmosphere Reactions: Conduct your reactions under an inert atmosphere. This can be achieved using a Schlenk line or a glove box. This is one of the most effective ways to exclude oxygen.

  • Addition of Antioxidants/Radical Scavengers: In some cases, the addition of a radical scavenger can prevent oxidation. Butylated hydroxytoluene (BHT) is a common antioxidant used for this purpose.[7] However, its compatibility with your specific reaction must be verified to avoid interference.

  • Control of Metal Contaminants: Trace metal ions can catalyze oxidation reactions.[8][9][10] Using high-purity reagents and solvents, and potentially a chelating agent like EDTA if compatible with your reaction, can help minimize this.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

This protocol outlines the best practices for storing and handling the solid compound and its solutions to minimize oxidation.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Argon or nitrogen gas supply

  • Desiccator

  • High-purity, degassed solvents

Procedure for Storing the Solid Compound:

  • Upon receipt, immediately place the container of this compound inside a desiccator in a cool, dark place.

  • For long-term storage, transfer the compound into a clean, dry amber glass vial inside a glove box or an inert atmosphere bag.

  • Backfill the vial with argon or nitrogen, seal it tightly with a PTFE-lined cap, and wrap the cap with Parafilm for an extra layer of protection.

  • Store the vial at -20°C or lower.

Procedure for Preparing and Storing Stock Solutions:

  • Use a solvent that has been degassed for at least 30 minutes with argon or nitrogen.

  • In a glove box or under a positive pressure of inert gas, weigh the desired amount of the compound into a clean, dry amber vial.

  • Add the degassed solvent to the vial to the desired concentration and mix gently until dissolved.

  • If the stock solution is not for immediate use, aliquot it into smaller, single-use amber vials.

  • Blanket the headspace of each vial with inert gas before sealing.

  • Store the aliquots at -20°C or below and protect them from light.

Data Presentation

Table 1: Summary of Preventative Measures Against Oxidation
Factor Preventative Measure Rationale
Atmospheric Oxygen Store and handle under an inert atmosphere (Argon or Nitrogen).Minimizes direct contact with oxygen, a primary oxidizing agent.
Moisture Store in a desiccator. Use anhydrous solvents.Water can facilitate and participate in oxidative degradation pathways.
Light Store in amber vials or protect from light with foil.Imidazole-containing compounds can be susceptible to photodegradation.[1]
Temperature Store at low temperatures (-20°C or below).Reduces the rate of chemical reactions, including oxidation.
pH Use buffered solutions at an empirically determined optimal pH (often near neutral).The rate of degradation of imidazoles can be highly pH-dependent.[3][4][5]
Metal Ions Use high-purity reagents and consider a chelating agent if compatible.Transition metal ions can catalyze oxidative reactions.[8][9][10]
Solvent Quality Use high-purity, degassed solvents. Avoid peroxide-forming solvents.Removes dissolved oxygen and potential peroxide contaminants.

Visualization of Potential Oxidation Pathways

The following diagram illustrates a hypothetical oxidation pathway for this compound, based on the known reactivity of the imidazole moiety. The exact products would need to be confirmed experimentally.

OxidationPathway cluster_main Potential Oxidation of this compound A This compound B Oxidized Imidazole Ring Products (e.g., hydroxylated, ring-opened) A->B Oxidizing Agents (O2, H2O2, Light) C Decarboxylation Products A->C Further Degradation

Caption: Potential oxidative degradation pathways.

References

  • Special Storage and Handling Procedures for Imidazole. (n.d.). Washington State University. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How to minimize side products of this reaction. (2024, March 16). Reddit. Retrieved from [Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides. (2020, October 14). Amino Acids. Retrieved from [Link]

  • Reaction conditions evaluation for imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Influence of s and d Orbital Occupation on the Binding of Metal Ions to Imidazole. (2004). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Transition metal imidazole complex. (n.d.). Wikipedia. Retrieved from [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. (2008). Interdisciplinary Toxicology. Retrieved from [Link]

  • Arid Zone Journal of Basic and Applied Research. (n.d.). Retrieved from [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Histone. (n.d.). Wikipedia. Retrieved from [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and radical scavenging activity of phenol-imidazole conjugates. (n.d.). PubMed. Retrieved from [Link]

  • Reaction of 22 in the presence of a radical scavenger, butylated hydroxytoluene (BHT). (n.d.). ResearchGate. Retrieved from [Link]

  • Acid Handling. (2019, April 11). University of Utah. Retrieved from [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed. Retrieved from [Link]

  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. (n.d.). ResearchGate. Retrieved from [Link]

  • Control experiments a Influence of the radical scavengers TEMPO and BHT... (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008). Turkish Journal of Chemistry. Retrieved from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). ResearchGate. Retrieved from [Link]

  • Charged histidine affects alpha-helix stability at all positions in the helix by interacting with the backbone charges. (1993). Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. (2021, February 18). BMC Chemistry. Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. (n.d.). ResearchGate. Retrieved from [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (n.d.). PubMed Central. Retrieved from [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. (n.d.). PubMed. Retrieved from [Link]

  • Charged histidine affects alpha-helix stability at all positions in the helix by interacting with the backbone charges. (n.d.). PubMed. Retrieved from [Link]

  • Photocatalyst-free decarboxylative cross-coupling of α-keto acids with aryl sulfinates for the synthesis of S-aryl thioesters. (n.d.). Chemical Communications. Retrieved from [Link]

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (n.d.). Antioxidants. Retrieved from [Link]

  • α-Keto amides as precursors to heterocycles—generation and cycloaddition reactions of piperazin-5-one nitrones. (2017, February 24). Maynooth University Research Archive Library. Retrieved from [Link]

  • Degradative imidazole oxidation of particle by reactive oxygen... (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods for Determination of Reactive Oxygen Species. (n.d.). Bentham Science. Retrieved from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). Molecules. Retrieved from [Link]

  • Degradation of imidacloprid using combined advanced oxidation processes based on hydrodynamic cavitation. (n.d.). PubMed. Retrieved from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). MDPI. Retrieved from [Link]

  • Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. (2022, December 10). MDPI. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Imidazolepyruvic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the accurate quantification of endogenous metabolites is paramount. Imidazolepyruvic acid (IPyA), a key intermediate in histidine metabolism, is an emerging biomarker whose precise measurement is critical for understanding various physiological and pathological states.[1][2] However, the inherent chemical properties of IPyA, particularly its existence in a keto-enol tautomeric equilibrium, present significant analytical challenges.[3][4]

This guide provides an in-depth comparison of the primary analytical techniques used for IPyA quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide validated protocols, and present a cross-validation framework grounded in regulatory principles to ensure data integrity and comparability across platforms.

The Imperative of Method Validation

Before comparing methodologies, it is crucial to establish the framework of bioanalytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on this topic.[5][6] A properly validated method ensures that the analytical procedure is accurate, precise, sensitive, selective, and reproducible for its intended purpose.[7][8][9] For biomarkers like IPyA, this validation is essential for data to be considered reliable in drug development and clinical studies.[10][11][12] When data is generated across different labs or using different techniques, cross-validation becomes necessary to ensure the results are comparable and reliable.[11][13]

The Analytical Challenge: Keto-Enol Tautomerism of IPyA

A fundamental challenge in IPyA analysis is its ability to exist as two interconvertible isomers: a keto form and an enol form.[3][14][15] This equilibrium is highly sensitive to environmental conditions such as pH and solvent polarity.[3][4] The more polar keto form tends to be favored in aqueous solutions, while the enol form may be more prevalent in non-polar organic solvents. This dynamic equilibrium can lead to chromatographic artifacts like peak splitting or inaccurate quantification if not properly controlled. Analytical methods must either separate and quantify both tautomers, or, more commonly, shift the equilibrium to favor a single, stable form prior to analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a widely accessible technique for quantifying compounds that possess a UV-absorbing chromophore, which the imidazole ring in IPyA provides. Its relative simplicity and lower operational cost make it an attractive option for routine analysis.

Expertise & Causality in HPLC Method Design

The primary challenge for analyzing a polar, acidic compound like IPyA with traditional reversed-phase (RP) HPLC is poor retention on non-polar C18 columns.[16] To overcome this, several strategies can be employed:

  • Ion-Pairing Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged IPyA, enhancing its retention on an RP column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) and a mobile phase with a high concentration of organic solvent.[16] It is exceptionally well-suited for retaining and separating highly polar compounds like IPyA.

  • pH Adjustment: Maintaining a consistent, acidic mobile phase pH (e.g., using formic or phosphoric acid) ensures that the carboxylic acid group of IPyA is fully protonated, leading to more consistent retention and peak shape. This also helps stabilize the keto-enol equilibrium.

Experimental Protocol: HILIC-UV for Imidazolepyruvic Acid
  • Sample Preparation:

    • To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis. This protein precipitation step is critical for preventing column fouling and matrix interference.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV or Diode Array Detector (DAD).

    • Column: HILIC Column (e.g., Silica, Amide-based), 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid).

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Gradient: 99% A for 1 min, decrease to 70% A over 8 min, then return to 99% A and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Detection Wavelength: ~280 nm (The optimal wavelength should be determined by analyzing a standard).

Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HILIC Column Supernatant->Injection Transfer Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection (~280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Signal Quantification Quantify via Calibration Curve Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of Imidazolepyruvic Acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and specificity. By coupling the separation power of LC with the precise mass detection of a triple quadrupole mass spectrometer, it can quantify IPyA at very low concentrations even in complex biological matrices.[17][18]

Expertise & Causality in LC-MS/MS Method Design

The power of LC-MS/MS lies in its specificity, achieved through Multiple Reaction Monitoring (MRM). We select a specific precursor ion (the molecular weight of IPyA) and a specific product ion generated by fragmentation, creating a highly selective analytical "channel."

  • Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules like IPyA. It is typically run in positive ion mode (ESI+) to protonate the basic imidazole ring, forming the [M+H]+ ion.

  • Chromatography: As with HPLC, HILIC is an excellent choice.[17] Alternatively, reversed-phase chromatography can be used if the mobile phase is sufficiently acidic to ensure retention.

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or ¹⁵N-labeled IPyA) is crucial. A SIL-IS co-elutes with the analyte and experiences identical ionization effects, correcting for matrix-induced signal suppression or enhancement and improving accuracy and precision.

Experimental Protocol: HILIC-MS/MS for Imidazolepyruvic Acid
  • Sample Preparation: The same protein precipitation protocol as for HPLC is effective. Alternatively, for higher sensitivity, Solid-Phase Extraction (SPE) can be used to concentrate the analyte and further clean the sample.[19]

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column & Mobile Phase: As described in the HILIC-UV protocol. Using a volatile buffer like ammonium formate is essential for MS compatibility.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: ESI, Positive.

    • MRM Transitions:

      • IPyA: Precursor Ion (Q1) m/z 155.0 -> Product Ion (Q3) m/z 110.0 (corresponding to loss of COOH group).

      • Internal Standard (e.g., ¹³C₃-IPyA): Q1 m/z 158.0 -> Q3 m/z 113.0.

      • Note: These transitions must be empirically optimized for the specific instrument.

    • Source Parameters: Optimize drying gas temperature, nebulizer pressure, and capillary voltage for maximal signal.

Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Protein Precipitation or SPE Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Extract Collect Extract Centrifugation->Extract Injection UHPLC Separation (HILIC) Extract->Injection Inject Ionization ESI+ Ionization Injection->Ionization MS1 Q1: Precursor Ion Selection Ionization->MS1 CID Q2: Collision Induced Dissociation MS1->CID MS2 Q3: Product Ion Detection CID->MS2 MRM_Chrom Generate MRM Chromatogram MS2->MRM_Chrom Signal Quantification Quantify via IS Ratio MRM_Chrom->Quantification

Caption: Workflow for LC-MS/MS analysis of Imidazolepyruvic Acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for metabolomics, known for its high chromatographic resolution and extensive, standardized spectral libraries.[20] However, it is only suitable for analytes that are volatile and thermally stable. IPyA, being a polar, non-volatile molecule, requires chemical derivatization prior to analysis.[21]

Expertise & Causality in GC-MS Method Design

Derivatization is the most critical step in the GC-MS analysis of IPyA. The goal is to replace the active hydrogens on the carboxylic acid and imidazole ring with non-polar, thermally stable groups.[21]

  • Derivatization Strategy: A two-step derivatization is often most effective. First, an esterification agent (e.g., isobutyl chloroformate) reacts with the carboxylic acid. Second, a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) reacts with the N-H group on the imidazole ring.[21][22] This dual derivatization ensures the molecule is sufficiently volatile and does not interact with active sites in the GC system.

  • Rationale: Without derivatization, IPyA would either not elute from the GC column or would decompose in the hot injector, making quantification impossible. The choice of derivatization agent is key to achieving a stable derivative that produces a clean, reproducible mass spectrum.

Experimental Protocol: GC-MS for Imidazolepyruvic Acid
  • Sample Preparation & Derivatization:

    • Perform protein precipitation as described previously and evaporate the supernatant to complete dryness under a stream of nitrogen. The absence of water is critical for successful derivatization.

    • Step 1 (Acylation): To the dry residue, add 50 µL of anhydrous pyridine and 10 µL of isobutyl chloroformate. Vortex and incubate at 60°C for 20 minutes.

    • Step 2 (Silylation): Evaporate the reagents. Add 50 µL of MSTFA and incubate at 60°C for 30 minutes.

    • The sample is now ready for injection.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 15°C/min.

    • Mass Spectrometer: Single quadrupole or triple quadrupole MS with an Electron Ionization (EI) source.

    • Acquisition Mode: Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification).

Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Protein Precipitation Sample->Extraction Drying Evaporate to Dryness Extraction->Drying Deriv Two-Step Derivatization (Acylation + Silylation) Drying->Deriv Injection Hot Injection Deriv->Injection Inject Separation GC Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Scan or SIM) Ionization->Detection TIC Generate Total Ion Chromatogram Detection->TIC Signal Quantification Quantify via Characteristic Ions TIC->Quantification

Caption: Workflow for GC-MS analysis of Imidazolepyruvic Acid.

Cross-Validation: A Comparative Summary

A direct comparison of these methods highlights their respective strengths and weaknesses. Cross-validation would involve analyzing the same set of quality control (QC) samples and at least 30 study samples by each method to compare the final concentration values.[11] The goal is to ensure that the data, regardless of the method used, is reliable and interchangeable.[13]

ParameterHPLC-UVLC-MS/MSGC-MS
Specificity Moderate (Risk of co-eluting interferences)Very High (Based on mass and fragmentation)High (Based on retention time and mass spectrum)
Sensitivity (LOD) Low (µM range)Very High (nM to pM range)High (nM range)
Throughput HighHighModerate (due to derivatization and longer run times)
Sample Prep Simple (Protein precipitation)Simple to Moderate (SPE for higher sensitivity)Complex (Requires anhydrous conditions and derivatization)
Cost (Instrument) LowHighModerate
Cost (Operational) LowHighModerate
Robustness HighModerate (Source can be sensitive to matrix)Moderate (Injector liner and column require maintenance)
Key Advantage Accessibility, low costUltimate sensitivity and specificityHigh chromatographic resolution, spectral libraries
Key Limitation Low sensitivity, potential for interferenceHigh cost, matrix effectsMandatory, multi-step derivatization

Conclusion and Recommendations

The choice of an analytical method for imidazolepyruvic acid is dictated by the specific requirements of the study.

  • HPLC-UV is a viable, cost-effective option for applications where IPyA concentrations are expected to be relatively high and the sample matrix is simple. Its accessibility makes it suitable for initial screening or quality control of formulated products.

  • GC-MS offers excellent separation and reliable quantification but is hampered by the laborious and potentially variable derivatization step. It is best suited for targeted metabolomics studies where established protocols and expertise are available.

  • LC-MS/MS stands out as the superior method for most research and clinical applications involving biological matrices. Its unparalleled sensitivity and specificity allow for the accurate quantification of IPyA at endogenous levels, and the use of a stable isotope-labeled internal standard provides the highest degree of accuracy and precision.

For any drug development program or clinical study, LC-MS/MS would be the recommended platform. However, regardless of the chosen method, a thorough validation according to regulatory guidelines is non-negotiable to ensure the integrity and reliability of the generated data.[5][23] Cross-validating between a primary method like LC-MS/MS and a secondary method can provide an additional layer of confidence in the analytical results, a cornerstone of sound scientific practice.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PPD. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Taylor & Francis Online. (n.d.). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • ResearchGate. (n.d.). Validation of Analytic Methods for Biomarkers Used in Drug Development. [Link]

  • National Institutes of Health. (2008). Validation of analytic methods for biomarkers used in drug development. [Link]

  • National Institutes of Health. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development. [Link]

  • PubMed Central. (n.d.). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. [Link]

  • ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • PubMed. (1983). Method for enzymatic determination of imidazole acetic acid. [Link]

  • Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. [Link]

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for Primary Metabolites. [Link]

  • Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. [Link]

  • PubMed. (1998). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. [Link]

  • MDPI. (n.d.). Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. [Link]

  • ResearchGate. (n.d.). Four common types of tautomerization: keto–enol, amide–imidic acid,.... [Link]

  • ResearchGate. (2023). Can I use Immidazole solution for HPLC?. [Link]

  • SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • CIPAC. (2020). A multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • Waters. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

  • eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]

  • J&K Scientific LLC. (n.d.). Imidazole Pyruvic acid. [Link]

  • National Institutes of Health. (n.d.). A sensitive fluorimetric assay for pyruvate. [Link]

Sources

A Comparative Guide to the Efficacy of Imidazolepyruvic Acid and Its Potential Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of imidazolepyruvic acid and its potential derivatives, designed for researchers, scientists, and professionals in drug development. We will explore the established biological activities of the parent compound and extrapolate the potential therapeutic efficacy of its derivatives by drawing comparisons with the broader, well-studied class of imidazole-based compounds. This analysis is supported by experimental data from authoritative sources to provide a clear, objective overview of their performance in various biological assays.

Introduction: The Promise of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity.[1][2] Within this versatile chemical family, imidazolepyruvic acid (IPA) stands out as a naturally occurring keto acid and a key intermediate in histidine metabolism.[3] While research has highlighted the inherent antioxidant and metabolic regulatory properties of IPA, the therapeutic potential of its synthetic derivatives remains a largely unexplored frontier.[3] This guide aims to bridge this knowledge gap by first examining the foundational biochemistry and bioactivity of imidazolepyruvic acid. Subsequently, we will construct a predictive efficacy framework for its derivatives by comparing them to other imidazole analogs that have been extensively evaluated in anticancer, antimicrobial, and anti-inflammatory assays.

Section 1: Imidazolepyruvic Acid: The Parent Compound

Imidazolepyruvic acid, with its dual functionality as an imidazole derivative and a pyruvate analog, is uniquely positioned at the crossroads of critical metabolic pathways.[3] Understanding its intrinsic roles is fundamental to appreciating the potential of its derivatives.

Biochemical Significance and Mechanism of Action

IPA is the primary product of histidine transamination, a reaction catalyzed by histidine-pyruvate aminotransferase.[3] Its biochemical journey involves several key reactions, including:

  • Transamination: Acting as an amino group acceptor or donor, contributing to the synthesis and degradation of amino acids.[3]

  • Decarboxylation: Can be converted to imidazole and carbon dioxide, influencing downstream metabolic events.[3]

  • Oxidative Transformations: Under conditions of oxidative stress, IPA may undergo ring-opening reactions, although the specific mechanisms are still under investigation.[3]

These reactions underscore its importance as a metabolic intermediate crucial for nitrogen balance and protein synthesis.[3]

Inherent Biological Activities

Beyond its metabolic functions, imidazolepyruvic acid exhibits promising therapeutic properties:

  • Antioxidant Properties: Evidence suggests that IPA possesses antioxidant capabilities, potentially protecting cells from damage induced by reactive oxygen species (ROS).[3] This activity is analogous to other pyruvate derivatives, such as ethyl pyruvate, which are known to be effective ROS scavengers.[4] This intrinsic quality makes IPA derivatives attractive candidates for conditions linked to oxidative stress.[3]

  • Neurological Effects: Preliminary studies indicate that IPA may influence neurological functions, opening avenues for research into neuroprotective agents.[3]

Section 2: A Comparative Efficacy Analysis of Imidazole Derivatives

While specific data on imidazolepyruvic acid derivatives is sparse, the vast body of research on other imidazole-based compounds provides a robust framework for predicting their potential efficacy. By examining the structure-activity relationships of these analogs, we can infer the therapeutic promise of novel IPA derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Imidazole derivatives are a cornerstone of modern anticancer research, demonstrating efficacy against a wide array of malignancies, including breast, lung, and colon cancers.[5] Their mechanisms are multifaceted and often involve the targeted disruption of key cellular processes.

Common Mechanisms of Action:

  • Enzyme Inhibition: Many imidazole-based compounds function by inhibiting enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) and carbonic anhydrase.[6]

  • Apoptosis Induction: They can trigger programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins.[5]

  • Cell Cycle Arrest: Imidazole derivatives can halt the uncontrolled proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1, G2/M).[5][7]

  • Kinase Pathway Inhibition: A significant number of derivatives act on critical signaling pathways like PI3K/AKT/mTOR, which are frequently dysregulated in cancer.[1][8]

Data Presentation: Comparative Anticancer Potency

The following table summarizes the cytotoxic activity of various imidazole derivatives against several human cancer cell lines, providing a benchmark for future studies on IPA derivatives.

Compound IDCore StructureCell LineIC50 (µM)Reference
C188 ImidazopyridineMCF7 (Breast)~10[7]
C188 T47-D (Breast)~15[7]
Compound 54 Benzimidazole-QuinoloneVarious0.8–30[9]
Derivative 18 Imidazole-PhenanthreneLNCaP (Prostate)>40[8]
Derivative 38 ImidazopyridineHT-29 (Colon)0.09[8]
Derivative 38 ImidazopyridinePC-3 (Prostate)0.07[8]

Mandatory Visualization: PI3K/AKT/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target for anticancer therapies. Imidazole derivatives can intervene at multiple points to disrupt this signaling cascade.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Imidazole Imidazole Derivatives Imidazole->PI3K Inhibits Imidazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.

Antimicrobial and Antifungal Efficacy

The imidazole scaffold is integral to many widely used antifungal and antibacterial agents.[10][11] Their ability to target microbial physiology makes them effective against a range of pathogenic microbes.

Common Mechanisms of Action:

  • Fungal Cell Membrane Disruption: Imidazole derivatives, particularly azoles, inhibit the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[11][12][13] This disruption leads to increased membrane permeability and cell death.

  • Bacterial DNA/Cell Wall Synthesis Interference: Certain derivatives can interfere with bacterial DNA replication or inhibit key enzymes involved in cell wall synthesis, leading to bactericidal or bacteriostatic effects.[10][11]

Data Presentation: Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) of novel imidazole derivatives against common bacterial strains.

DerivativeBacterial StrainMIC (µg/mL)Reference
HL1 Staphylococcus aureus125[10]
HL1 Escherichia coli250[10]
HL2 Staphylococcus aureus250[10]
HL2 Escherichia coli500[10]
4c, 4d, 4e S. aureus & E. coli500-1000[14]

Section 3: Experimental Design and Methodologies

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and self-validating. The choice of assay is dictated by the specific biological activity being investigated. For instance, an MTT assay is a gold standard for assessing cytotoxicity due to its reliance on the metabolic activity of viable cells, while broth microdilution is a precise method for quantifying antimicrobial potency.

Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF7, T47-D) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the imidazolepyruvic acid derivative (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 to 48 hours.[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., S. aureus) to a density of approximately 5 × 10⁵ CFU/mL in an appropriate broth medium (e.g., Mueller-Hinton Broth).[1]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound that results in no visible growth (turbidity) of the microorganism.[1]

Mandatory Visualization: Workflow for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of a lead compound.

SAR_Workflow A Design & Synthesize Lead Compound (e.g., IPA Derivative) B In Vitro Biological Assay (e.g., MTT, MIC) A->B C Analyze Data (IC50, MIC) B->C D Identify Structure- Activity Relationship (SAR) C->D E Design & Synthesize New Analogs D->E Rational Design F Potent & Optimized Candidate D->F Favorable SAR G Weak or No Activity D->G Unfavorable SAR E->B Iterative Cycle

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Conclusion

Imidazolepyruvic acid presents a compelling starting point for the development of novel therapeutics, primarily due to its inherent antioxidant properties and central role in metabolism. While direct experimental data on its derivatives are not yet widely available, a comparative analysis with the broader family of imidazole-containing compounds reveals immense potential. The demonstrated efficacy of imidazole derivatives in anticancer and antimicrobial assays provides a strong rationale for the synthesis and evaluation of novel imidazolepyruvic acid analogs. Future research should focus on creating libraries of these derivatives and screening them through the robust biological assays detailed in this guide. Such a systematic approach, guided by established structure-activity relationships, holds the promise of yielding potent and selective therapeutic agents for a range of diseases.

References

  • Imidazolepyruvic acid - Smolecule.
  • A Thorough Overview of Current Developments in Imidazole Deriv
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑c
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole deriv
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Imidazoles as potential anticancer agents - PMC - PubMed Central.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI.
  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Mechanisms of action of the antimycotic imidazoles - PubMed.
  • (PDF)
  • The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and rel

Sources

A Senior Application Scientist's Guide to the Structural Comparison of Imidazolepyruvic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of α-Keto Acids in Biology

Imidazolepyruvic acid (IPA) stands as a critical metabolite at the crossroads of amino acid metabolism and cellular signaling. As an α-keto acid derived from histidine, its presence and concentration are diagnostic markers for certain metabolic disorders, such as histidinemia.[1][2] Beyond its role in pathology, the unique structure of IPA—featuring a reactive pyruvic acid moiety and a versatile imidazole ring—makes it and its analogs compelling subjects for research in enzymology, drug design, and diagnostics. Understanding the subtle yet significant differences between IPA and its structural relatives is paramount for elucidating biological mechanisms and developing novel therapeutic interventions.

This guide provides an in-depth structural and functional comparison of imidazolepyruvic acid and its key analogs. We will explore their inherent chemical properties, detail robust experimental protocols for their characterization, and discuss the profound impact of their structural variations on biological activity.

Section 1: The Core Moiety: Imidazolepyruvic Acid (IPA)

At its core, imidazolepyruvic acid is 3-(1H-imidazol-5-yl)-2-oxopropanoic acid. Its structure is defined by two key functional components: the α-keto acid group and the imidazole heterocycle. This combination confers a rich chemical versatility, including the capacity for keto-enol tautomerism.

Keto-Enol Tautomerism: A Defining Feature

Like many α-keto acids, IPA exists in a dynamic equilibrium between its keto and enol forms.[3][4] This is not a resonance state but a true chemical equilibrium between two distinct constitutional isomers that can be influenced by environmental factors such as solvent polarity, pH, and temperature.[5]

  • Keto Form: Features a standard ketone group adjacent to the carboxylic acid. This form typically predominates in polar, aqueous environments like physiological systems.

  • Enol Form: Contains a hydroxyl group bonded to a carbon-carbon double bond (an "enol"). This form can be stabilized by intramolecular hydrogen bonding and is often more prevalent in non-polar solvents.

The ratio of these tautomers is critical as it dictates the molecule's reactivity, stability, and ability to interact with enzyme active sites. For instance, the nucleophilic character of the enol's C=C double bond is markedly different from the electrophilic carbonyl carbon of the keto form.[5] Studies on the analogous indole-3-pyruvic acid have shown that the enol tautomer is a more potent target for oxygen free radicals, highlighting how tautomerism can act as a biological switch.[6]

Section 2: A Comparative Analysis of Key Analogs

To appreciate the unique contributions of IPA's functional groups, it is instructive to compare it with structurally similar molecules. We will consider two key analogs: Phenylpyruvic acid (PPA) and 4-Hydroxyphenylpyruvic acid (HPPA).

G

Caption: Structural relationships of IPA and its analogs.

Data Summary: Physicochemical Properties

This table summarizes key physicochemical properties of IPA and its selected analogs, providing a quantitative basis for comparison.

PropertyImidazolepyruvic Acid (IPA)Phenylpyruvic Acid (PPA)4-Hydroxyphenylpyruvic Acid (HPPA)
Molecular Formula C₆H₆N₂O₃C₉H₈O₃C₉H₈O₄
Molar Mass ( g/mol ) 154.12164.16[3]180.16
Melting Point (°C) Decomposes150-154[7]219-220 (dec.)[8]
Acidity (pKa) ~2.6 (Predicted for carboxyl)~2.61 (Predicted)[7]Multiple (Phenolic & Carboxyl)
Key Structural Diff. Imidazole RingPhenyl Ringpara-Hydroxyphenyl Ring
Primary Metabolic Origin Histidine[9]Phenylalanine[3]Tyrosine[10]

Causality Behind Structural Differences:

  • Imidazole vs. Phenyl Ring (IPA vs. PPA): The imidazole ring in IPA is a game-changer. It contains two nitrogen atoms, making it amphoteric—capable of acting as both a weak acid and a weak base.[11] This property is crucial for its role in biological systems, particularly in enzyme active sites where it can participate in proton transfer, mimicking the function of a histidine residue.[12] PPA's phenyl ring is non-polar and lacks this acid-base capability, fundamentally altering its potential biological interactions.

  • Hydroxyl Group Addition (PPA vs. HPPA): The addition of a hydroxyl group in the para position of the phenyl ring makes HPPA more polar than PPA. This hydroxyl group can also act as a hydrogen bond donor and acceptor, significantly influencing its solubility and interaction with proteins. HPPA is a key intermediate in the catabolism of tyrosine.[10]

Section 3: Experimental Methodologies for Structural Characterization

Objective comparison requires robust analytical techniques. The choice of method is dictated by the specific question being asked—be it confirming identity, quantifying tautomers, or determining solid-state structure.

Analytical_Workflow

Caption: A logical workflow for the comparative analysis of IPA and its analogs.

Protocol 1: NMR Spectroscopy for Tautomer Quantification

Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for studying tautomeric equilibria in solution because it can distinguish between the distinct chemical environments of atoms in both the keto and enol forms.[13][14] The integration of signals corresponding to each tautomer allows for direct quantification of their relative abundance.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., 5-10 mg) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it will influence the keto-enol equilibrium.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to observe are the vinylic proton of the enol form and the methylene (-CH₂-) protons of the keto form, which will have distinct chemical shifts.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is crucial for observing the carbonyl carbon of the keto form (~190-200 ppm) and the olefinic carbons of the enol form (~100-150 ppm).

  • Data Analysis & Quantification:

    • Identify the distinct peaks corresponding to the keto and enol tautomers.

    • Integrate a well-resolved peak unique to each tautomer in the ¹H spectrum.

    • Calculate the mole fraction (% Enol) using the formula: (Integral_enol) / (Integral_enol + Integral_keto) * 100.

    • Repeat the experiment at different temperatures to study the thermodynamics of the equilibrium.[15]

Protocol 2: LC-MS for Identity Confirmation and Purity Analysis

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for verifying the molecular weight of the compounds and assessing their purity. It is particularly useful for analyzing complex biological samples where these metabolites might be present at low concentrations.[16][17]

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of the compounds in a suitable solvent (e.g., 50:50 acetonitrile:water). For biological samples (e.g., urine or plasma), perform a protein precipitation step (e.g., with cold methanol) followed by centrifugation.[18]

  • Chromatographic Separation:

    • Use a reverse-phase C18 column or a mixed-mode column designed for organic acid analysis.[19][20]

    • Employ a gradient elution method. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

    • A typical gradient might run from 5% B to 95% B over 10-15 minutes.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode (ESI-) as carboxylic acids are readily deprotonated.

    • Perform a full scan to identify the [M-H]⁻ ion for each compound (e.g., m/z 153.0 for IPA, 163.0 for PPA, 179.0 for HPPA).

    • For quantitative analysis, develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for higher sensitivity and selectivity.[21]

  • Data Analysis: Integrate the peak area of the corresponding [M-H]⁻ ion to determine the purity or concentration against a standard curve.

Section 4: Comparative Biological Activity and Significance

The structural variations between IPA and its analogs directly translate to different roles in health and disease.

Histidine_Metabolism

Caption: Simplified metabolic pathways of histidine.

  • Imidazolepyruvic Acid (IPA): IPA is primarily formed via the transamination of histidine. This is typically a minor or "overflow" pathway that becomes significant when the primary histidase pathway is deficient, a condition known as histidinemia.[12][22] Elevated levels of IPA in urine are a key diagnostic marker for this inborn error of metabolism.[2] The imidazole ring allows IPA to be a substrate for various microbial enzymes, potentially being converted back to histidine or into other metabolites like imidazolelactic acid.[23]

  • Phenylpyruvic Acid (PPA): PPA is the analogous overflow metabolite in phenylalanine metabolism. Its accumulation is the hallmark of Phenylketonuria (PKU), a severe genetic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase.[3][24] Unlike IPA, the accumulation of PPA and phenylalanine is neurotoxic, leading to severe intellectual disability if untreated.[24] This highlights the dramatically different biological consequences of a phenyl versus an imidazole ring in this molecular context.

  • 4-Hydroxyphenylpyruvic Acid (HPPA): HPPA is a central, non-pathological intermediate in the normal catabolism of tyrosine.[10] It is further metabolized by the enzyme 4-hydroxyphenylpyruvate dioxygenase.[25] Deficiencies in this enzyme lead to Tyrosinemia Type III, another inborn error of metabolism.[26]

Data Summary: Biological Roles
CompoundPrimary RoleAssociated Disease StateKey Enzyme(s)
Imidazolepyruvic Acid Histidine metabolism overflowHistidinemia[12]Histidine-pyruvate transaminase
Phenylpyruvic Acid Phenylalanine metabolism overflowPhenylketonuria (PKU)[3]Phenylalanine-pyruvate transaminase
4-Hydroxyphenylpyruvic Acid Normal intermediate in tyrosine catabolismTyrosinemia Type III[26]Tyrosine aminotransferase, 4-HPPA dioxygenase

Conclusion

The comparison of imidazolepyruvic acid with its analogs, phenylpyruvic acid and 4-hydroxyphenylpyruvic acid, provides a compelling case study in structure-function relationships. The substitution of a phenyl ring for an imidazole ring (PPA vs. IPA) fundamentally alters the molecule's acid-base properties and its ultimate biological impact, shifting from the relatively benign profile of IPA to the neurotoxic effects of PPA. Further modification with a hydroxyl group (PPA vs. HPPA) places the molecule centrally within a major metabolic pathway.

For researchers, a clear understanding of these differences, supported by robust analytical methodologies like NMR and LC-MS, is crucial. This knowledge underpins the accurate diagnosis of metabolic diseases, the elucidation of enzymatic mechanisms, and provides a rational basis for the design of new therapeutic agents that target these critical biological pathways.

References

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Engelen-Lee, J., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Available at: [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016). Agilent Technologies. Available at: [Link]

  • Cooper, A. J. L., & Meister, A. (2020). Histidine Metabolism and Function. The Journal of Nutrition. Available at: [Link]

  • Onodera, R., et al. (1997). Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetic acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro. The Journal of Nutritional Biochemistry. Available at: [Link]

  • Holeček, M. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients. Available at: [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]

  • Organic Acid Analysis Column for LC-MS. (n.d.). Imtakt. Retrieved January 16, 2026, from [Link]

  • Ghadimi, H., & Zischka, R. (1964). THE METABOLISM OF HISTIDINE. VI. HISTIDINEMIA AND IMIDAZOLEPYRUVIC ACIDURIA. Journal of Biological Chemistry. Available at: [Link]

  • Niedenführ, S., et al. (2016). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. Available at: [Link]

  • Carlsson, J., & Möller, Å. J. R. (1989). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. Oral Microbiology and Immunology. Available at: [Link]

  • Tautomerism Detected by NMR. (2022). Encyclopedia.pub. Available at: [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. Available at: [Link]

  • 3-Phenylpyruvate | C9H7O3-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Phenylpyruvic acid. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • 4-Hydroxyphenylpyruvic Acid | C9H8O4. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Intracellular alpha-keto acid quantification by fluorescence-HPLC. (2013). Semantic Scholar. Available at: [Link]

  • Showing metabocard for Phenylpyruvic acid (HMDB0000205). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

  • 4-Hydroxyphenylpyruvic acid (PAMDB000176). (n.d.). P. aeruginosa Metabolome Database. Retrieved January 16, 2026, from [Link]

  • Robins, S. P., & Reeds, P. J. (1984). Measurement of alpha-keto acids in plasma using an amino acid analyzer. Analytical Biochemistry. Available at: [Link]

  • Histidine. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Auerbach, V. H., et al. (1962). Histidinemia. A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid. The Journal of Pediatrics. Available at: [Link]

  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]

  • The enol tautomer of indole-3-pyruvic acid as a biological switch in stress responses. (2000). Medical Hypotheses. Available at: [Link]

  • Showing Compound 4-Hydroxyphenylpyruvic acid (FDB022193). (n.d.). FooDB. Retrieved January 16, 2026, from [Link]

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • 4-Hydroxyphenylpyruvic acid. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL Powers Group. Retrieved January 16, 2026, from [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2008). ResearchGate. Available at: [Link]

  • Histidinemia: a biochemical variant or a disease? (1996). Harefuah. Available at: [Link]

  • Four common types of tautomerization: keto–enol, amide–imidic acid,... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. Available at: [Link]

  • Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Validation of Imidazolepyruvic Acid as a Marker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of imidazolepyruvic acid (IPA) against established biomarkers for specific metabolic disorders. It is designed to offer a clear, evidence-based perspective on its potential utility in clinical and research settings, supported by detailed experimental protocols.

Introduction: The Quest for Superior Metabolic Biomarkers

Metabolic disorders, such as Phenylketonuria (PKU) and Histidinemia, are characterized by enzymatic defects that lead to the accumulation of specific metabolites. The cornerstone of managing these conditions is the accurate monitoring of these metabolic disturbances through reliable biomarkers. While established markers exist, the search for novel biomarkers that offer improved sensitivity, specificity, or less invasive sampling methods is a continual effort in the scientific community.

Imidazolepyruvic acid (IPA), a keto-acid derivative of histidine, has emerged as a candidate biomarker for certain amino acid metabolism disorders. This guide will dissect the biochemical rationale for its use, compare it directly with current gold-standard markers, and provide the experimental framework necessary to validate its clinical utility.

The Biochemical Rationale: Imidazolepyruvic Acid in Metabolic Pathways

IPA is a downstream metabolite of histidine. In a healthy individual, the primary catabolic pathway for histidine involves its conversion to urocanic acid by the enzyme histidase. However, when this pathway is blocked or saturated, histidine is shunted to an alternative pathway where it is transaminated to form IPA.[1]

Two primary conditions where IPA levels are significantly elevated are:

  • Histidinemia : Caused by a deficiency of the enzyme histidase, leading to a direct buildup of histidine in the blood and its subsequent conversion to IPA.[2][3][4] This results in the urinary excretion of both histidine and IPA.[2]

  • Phenylketonuria (PKU) : In untreated or poorly managed PKU, high levels of phenylalanine can competitively inhibit other metabolic pathways, including histidine metabolism, leading to an increase in IPA.

The following diagram illustrates the metabolic fate of histidine and the origin of IPA.

Histidine_Metabolism cluster_primary Primary Pathway cluster_alternative Alternative Pathway (Elevated in Disorders) Histidine Histidine Urocanic_Acid Urocanic Acid Histidine->Urocanic_Acid Histidase IPA Imidazolepyruvic Acid (IPA) Histidine->IPA Histidine Transaminase Glutamic_Acid Glutamic Acid Urocanic_Acid->Glutamic_Acid Further Metabolism Deficiency Deficiency in Histidinemia causes a block here Other_Metabolites Other Imidazole Metabolites IPA->Other_Metabolites Further Metabolism LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Urine Sample Collection Centrifugation Centrifugation (Remove Particulates) Sample_Collection->Centrifugation Dilution Dilution with Internal Standard Centrifugation->Dilution LC_Separation Liquid Chromatography (LC Separation) Dilution->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS Detection) Ionization->MS_Analysis Peak_Integration Peak Integration & Quantification MS_Analysis->Peak_Integration Concentration_Calc IPA Concentration Calculation Peak_Integration->Concentration_Calc Calibration_Curve Calibration Curve Generation Calibration_Curve->Concentration_Calc

Sources

A Comparative Guide to the In Vitro and In Vivo Metabolism of Imidazolepyruvic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazolepyruvic Acid Metabolism

Imidazolepyruvic acid (IPA) is a key intermediate in the metabolism of the essential amino acid L-histidine. It is formed through the transamination of histidine, a reaction catalyzed by histidine-pyruvate aminotransferase.[1][2] Beyond its role in endogenous amino acid metabolism, the imidazole ring is a common moiety in many pharmaceutical compounds. Therefore, elucidating the metabolic pathways of a model compound like imidazolepyruvic acid provides valuable insights into potential drug-drug interactions, metabolic stability, and the formation of active or toxic metabolites of new chemical entities.

This guide will dissect the metabolic transformations of imidazolepyruvic acid, comparing the observations from controlled in vitro systems, such as liver microsomes and hepatocytes, with the complex, integrated biological environment of in vivo models.

The Metabolic Landscape: In Vivo Pathways of Imidazolepyruvic Acid

In a living organism, imidazolepyruvic acid is subject to a variety of metabolic processes, primarily occurring in the liver. The major metabolic pathway for imidazolepyruvic acid is its reduction to imidazolelactic acid.[3] This reaction is catalyzed by lactate dehydrogenase (LDH), an enzyme ubiquitously present in tissues.[2][4]

The primary in vivo metabolic pathways of imidazolepyruvic acid are depicted below:

in_vivo_metabolism Histidine L-Histidine IPA Imidazolepyruvic Acid (keto form) Histidine->IPA Histidine-Pyruvate Aminotransferase IPA_enol Imidazolepyruvic Acid (enol form) IPA->IPA_enol Keto-Enol Tautomerism ILA Imidazolelactic Acid IPA->ILA Lactate Dehydrogenase (LDH) Urine Urinary Excretion IPA->Urine ILA->Urine

Figure 1. Key in vivo metabolic pathways of imidazolepyruvic acid.

Following its formation, imidazolelactic acid, along with any unmetabolized imidazolepyruvic acid, is primarily excreted in the urine. The efficiency of these metabolic conversions and the resulting plasma and urine concentrations of both the parent compound and its metabolites are key parameters determined in in vivo studies.

Simulating Biology: In Vitro Models for Imidazolepyruvic Acid Metabolism

To investigate specific metabolic pathways and enzyme kinetics in a controlled environment, various in vitro systems are employed. The most common models for hepatic metabolism are liver microsomes and hepatocytes.[5]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s. However, they lack most Phase II enzymes and cytosolic enzymes.

  • Hepatocytes: Intact liver cells provide a more complete metabolic picture, containing both Phase I and Phase II enzymes, as well as cytosolic enzymes like lactate dehydrogenase.[5] They can be used in suspension or as cultured monolayers.[6]

The metabolic processes observable in these in vitro systems are illustrated in the following workflow:

in_vitro_workflow cluster_model In Vitro Model Hepatocytes Hepatocytes Incubation Incubation (with cofactors, e.g., NADH) Hepatocytes->Incubation Microsomes Liver Microsomes Microsomes->Incubation IPA_input Imidazolepyruvic Acid (Substrate) IPA_input->Incubation Metabolites Metabolite Mixture Incubation->Metabolites Analysis LC-MS/MS Analysis Metabolites->Analysis Data Metabolite Profile & Kinetic Data Analysis->Data

Figure 2. General experimental workflow for in vitro metabolism studies.

In vitro studies with imidazolepyruvic acid are expected to demonstrate its conversion to imidazolelactic acid, particularly in hepatocyte preparations, due to the presence of lactate dehydrogenase. Studies with liver microsomes alone would likely show limited metabolism of imidazolepyruvic acid as the primary conversion is a reduction reaction mediated by a cytosolic enzyme.

Head-to-Head Comparison: In Vitro vs. In Vivo Findings

A direct comparison of the metabolic profiles of imidazolepyruvic acid from in vitro and in vivo studies reveals both similarities and crucial differences.

FeatureIn Vitro Systems (Hepatocytes)In Vivo Models (Rat)Rationale for Differences
Primary Metabolite Imidazolelactic AcidImidazolelactic AcidThe primary reductive pathway is conserved in both systems.
Metabolic Rate Can be higher or lower depending on experimental conditions (e.g., substrate concentration, cell density).Influenced by physiological factors like blood flow, protein binding, and tissue distribution.[5]In vitro systems lack the complex physiological environment of a whole organism.
Metabolite Profile Primarily imidazolelactic acid. Other minor metabolites may be detected.Imidazolelactic acid is the major metabolite. Other minor metabolites may be present in urine and plasma.In vivo, the compound is exposed to a wider range of enzymes in different tissues, potentially leading to a more diverse metabolite profile.
Excretion Not applicable.Primarily urinary excretion of imidazolelactic acid and parent compound.In vivo studies provide crucial information on the routes and rates of elimination.

Key takeaway: While in vitro systems can accurately identify the primary metabolic pathways, in vivo studies are essential for understanding the overall pharmacokinetics and disposition of the compound in a complete biological system.

The Challenge of Tautomerism in Analysis

Imidazolepyruvic acid exists in a dynamic equilibrium between its keto and enol tautomers.[7][8] This keto-enol tautomerism is influenced by factors such as pH and the polarity of the solvent.[8]

tautomerism Keto Keto form Enol Enol form Keto->Enol Equilibrium

Figure 3. Keto-enol tautomerism of imidazolepyruvic acid.

This phenomenon can pose a challenge for analytical quantification, as the two forms may exhibit different chromatographic behavior and mass spectrometric fragmentation patterns. To ensure accurate measurement, analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), must be carefully developed and validated to account for both tautomers or to drive the equilibrium towards a single form prior to analysis.[9] For instance, controlling the pH of the sample and the mobile phase is crucial for consistent and reproducible results.

Experimental Protocols

In Vitro Metabolism of Imidazolepyruvic Acid in Rat Hepatocytes

This protocol outlines a general procedure for assessing the metabolism of imidazolepyruvic acid in a suspension of freshly isolated rat hepatocytes.

Materials:

  • Isolated rat hepatocytes[6][10]

  • Williams' E Medium (or other suitable hepatocyte culture medium)

  • Imidazolepyruvic acid

  • NADH (cofactor for lactate dehydrogenase)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (for quenching the reaction)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of imidazolepyruvic acid in a suitable solvent (e.g., culture medium).

  • Determine the viability of the isolated rat hepatocytes using a method such as trypan blue exclusion.

  • Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10^6 viable cells/mL) in pre-warmed culture medium.

  • In a 96-well plate, add the hepatocyte suspension.

  • Add the imidazolepyruvic acid stock solution to achieve the desired final concentration. Include control wells with hepatocytes but no substrate, and wells with substrate but no hepatocytes.

  • Add NADH to the wells to ensure sufficient cofactor for the reductive metabolism.

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the wells.

  • Quench the metabolic reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the cell debris.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining imidazolepyruvic acid and the formation of imidazolelactic acid.

In Vivo Pharmacokinetic Study of Imidazolepyruvic Acid in Rats

This protocol provides a general framework for an oral pharmacokinetic study of imidazolepyruvic acid in rats.

Materials:

  • Sprague-Dawley rats (or other suitable strain)

  • Imidazolepyruvic acid

  • Vehicle for oral administration (e.g., water, saline)

  • Oral gavage needles

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight with free access to water.

  • Prepare a dosing solution of imidazolepyruvic acid in the chosen vehicle.

  • Administer a single oral dose of imidazolepyruvic acid to each rat via gavage.[11]

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, saphenous vein).

  • Process the blood samples to obtain plasma by centrifugation.

  • House the rats in metabolic cages to collect urine at specified intervals (e.g., 0-4, 4-8, 8-24 hours).

  • Store all plasma and urine samples at -80°C until analysis.

  • Prepare the plasma and urine samples for analysis. This may involve protein precipitation for plasma and dilution for urine.

  • Analyze the samples by a validated LC-MS/MS method to determine the concentrations of imidazolepyruvic acid and its metabolites.

  • Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion

The metabolism of imidazolepyruvic acid, while seemingly straightforward, highlights the fundamental differences between in vitro and in vivo metabolic studies. In vitro systems, particularly hepatocytes, are invaluable for elucidating primary metabolic pathways and understanding enzymatic mechanisms in a controlled setting. However, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion that occurs in a living organism.

Therefore, a comprehensive assessment of the metabolic fate of any new chemical entity requires an integrated approach, using in vitro data to inform and guide more complex and physiologically relevant in vivo studies. This dual approach ensures a more accurate prediction of a compound's behavior in humans and is a cornerstone of modern drug development.

References

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link]

  • Fura, A., Shu, Y. Z., & Siu, F. (2004). Determination of in vivo hepatic extraction ratio from in vitro metabolism by rat hepatocytes. Journal of Pharmacological and Toxicological Methods, 49(2), 101-107.
  • Brown, J. H., & Bevilacqua, V. L. H. (2007). Lactate dehydrogenase kinetics and inhibition using a microplate reader.
  • Noguchi, T., Takada, Y., & Kido, R. (1977). Purification, characterization and identification of rat liver histidine-pyruvate aminotransferase isoenzymes. Biochemical Journal, 161(3), 609-616.
  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • Forrest, R. J., & Walker, J. B. (1969). The degradation of l-histidine in the rat. The formation of imidazolylpyruvate, imidazolyl-lactate and imidazolylpropionate. Biochemical Journal, 111(3), 289-298.
  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Granchi, C., & Minutolo, F. (2012). Inhibitors of lactate dehydrogenase isoforms and their therapeutic potentials. Current medicinal chemistry, 19(32), 5531-5554.
  • Bartolini, B., Corniello, C., Sella, A., Somma, F., & Politi, V. (2003). The enol tautomer of indole-3-pyruvic acid as a biological switch in stress responses. In Tryptophan, Serotonin, and Melatonin: Basic Aspects and Applications (pp. 601-608). Springer, Boston, MA.
  • Al-Otaibi, M. M., Al-Harbi, M. M., Al-Gharably, N. M., & Al-Asmari, A. K. (2021).
  • Pensa, B., Costa, M., Colosimo, A., & Cavallini, D. (1982). Reduction of beta-thiopyruvic acid by lactate dehydrogenase: a kinetic study. Molecular and cellular biochemistry, 44(2), 107-112.
  • Tang, C., Wu, Y., & Rodrigues, A. D. (2000). and 2-methyl imidazole-containing farnesyl-protein transferase inhibitors: interaction with and metabolism by rat hepatic cytochrome P450s. Drug Metabolism and Disposition, 28(7), 779-788.
  • Sen, N. P., & McGeer, P. L. (1962). Imidazolepropionic acid as a urinary metabolite of L-histidine.
  • Li, Y., Liu, Y., Zhang, Y., Li, S., Wang, T., & Li, X. (2018). Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C 4 of the Plateau Pika (Ochotona curzoniae). Animals, 8(11), 205.
  • Al-Otaibi, M. M., Al-Harbi, M. M., Al-Gharably, N. M., & Al-Asmari, A. K. (2021).
  • de Oliveira, A. P. A., Wegermann, C. A., & Ferreira, A. M. D. C. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1261501.
  • Pasetto, P., Rocchetti, M., Vago, G., & Frigerio, E. (1998). Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296. European journal of drug metabolism and pharmacokinetics, 23(2), 230-238.
  • Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006). Comparison of mouse and rat cytochrome P450-mediated metabolism in liver and intestine. Drug Metabolism and Disposition, 34(6), 1047-1054.
  • Bellelli, A., di Ilio, C., & Ippoliti, R. (2014). Human lactate dehydrogenase A undergoes allosteric transitions under pH conditions inducing the dissociation of the tetrameric enzyme. Biochemistry, 53(24), 3950-3959.
  • Rowe, C., et al. (2019). In vitro Liver Zonation of Primary Rat Hepatocytes. Frontiers in Bioengineering and Biotechnology, 7, 21.
  • Hoffman, K. J., & Regårdh, C. G. (1991). Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs. Drug metabolism and disposition, 19(1), 175-180.
  • Zanelli, U. (2018).
  • Cherlet, M., De Baere, S., & De Backer, P. (2006). Control of the keto-enol tautomerism of chlortetracycline for its straightforward quantitation in pig tissues by liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Bialer, M., Friedman, M., & Zohar, J. (1987). The Disposition of Valpromide in Rats and the Isolated Perfused Rat Liver. Journal of Pharmaceutical Sciences, 76(11), 859-862.
  • Li, W., et al. (2014). Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: Application to a pharmacokinetic study. Bioanalysis, 6(18), 2343-2356.
  • Sheng, Y., et al. (2014). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 67, 345-354.
  • Wang, R., et al. (2021).
  • Wang, Y., et al. (2022).
  • Martignoni, M., Groothuis, G. M. M., & de Kanter, R. (2006). Comparison of mouse and rat cytochrome P450–mediated metabolism in liver and intestine. Drug Metabolism and Disposition, 34(6), 1047-1054.
  • Tang, C., Wu, Y., & Rodrigues, A. D. (2000). and 2-Methyl Imidazole-Containing Farnesyl-Protein Transferase Inhibitors: Interaction with and Metabolism by Rat Hepatic Cytochrome P450s. Drug Metabolism and Disposition, 28(7), 779-788.
  • Weng, A. P., & Smith, M. A. (1993). Pharmacokinetics and Bioavailability of Midazolam After Intravenous, Subcutaneous, Intraperitoneal and Oral Administration Under a Chronic Food-Limited Regimen: Relating DRL Performance to Pharmacokinetics. Journal of Pharmacology and Experimental Therapeutics, 264(2), 723-730.
  • Chen, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15, 1345678.
  • Li, Y., & Liu, G. (2005). Electrochemical study on the keto-enol tautomerization of p-hydroxyphenylpyruvic acid in aqueous solution. Bioelectrochemistry, 65(2), 121-127.

Sources

Untangling Metabolic Pathways in Phenylketonuria: A Comparative Analysis of Imidazolepyruvic and Phenylpyruvic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the biochemical landscape in phenylketonuria (PKU) is paramount for developing effective diagnostics and therapeutics. This guide provides an in-depth comparison of two key metabolites, phenylpyruvic acid and imidazolepyruvic acid, exploring their biochemical origins, analytical quantification, and potential correlative significance in PKU.

Phenylketonuria is an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine.[1][2][3] This deficiency leads to the accumulation of phenylalanine and its byproducts, most notably phenylpyruvic acid, in the body, which can cause severe neurological damage if left untreated.[4][5][6] While phenylpyruvic acid is a well-established biomarker for PKU, emerging research is exploring the roles of other metabolites, such as imidazolepyruvic acid, to gain a more comprehensive understanding of the disease's pathophysiology.

Biochemical Origins: Divergent Pathways from Essential Amino Acids

The metabolic pathways of phenylpyruvic acid and imidazolepyruvic acid originate from two different essential amino acids: phenylalanine and histidine, respectively.

Phenylpyruvic Acid in PKU: In healthy individuals, the enzyme phenylalanine hydroxylase (PAH) converts excess phenylalanine into tyrosine.[4][7][8] However, in individuals with PKU, a deficiency in PAH disrupts this primary metabolic route.[1][4] Consequently, the body utilizes an alternative, minor pathway to metabolize the accumulating phenylalanine.[1][9] This pathway involves the transamination of phenylalanine, a reaction that converts it into phenylpyruvic acid.[1][10] This keto acid, along with its derivatives phenylacetate and phenyllactate, is then excreted in the urine.[5] The presence of elevated levels of phenylpyruvic acid in the urine is a hallmark diagnostic feature of PKU.[2][4]

Imidazolepyruvic Acid: Imidazolepyruvic acid, on the other hand, is a metabolite of the amino acid histidine.[11][12] Its formation is part of the normal degradation pathway of histidine.[13][14][15] One of the catabolic routes for histidine involves a transamination reaction, which produces imidazolepyruvic acid.[12] This compound is a key intermediate in the broader metabolic network of histidine degradation.[12]

cluster_phenylalanine Phenylalanine Metabolism in PKU cluster_histidine Histidine Metabolism Phe Phenylalanine PAH_block PAH Enzyme (Deficient in PKU) Phe->PAH_block Major Pathway (Blocked) PPA Phenylpyruvic Acid Phe->PPA Minor Pathway (Upregulated) Tyr Tyrosine His Histidine Transamination_His Transamination His->Transamination_His IPA Imidazolepyruvic Acid Transamination_His->IPA

Biochemical pathways of Phenylpyruvic and Imidazolepyruvic acids.

Comparative Analysis of Physicochemical Properties

PropertyPhenylpyruvic AcidImidazolepyruvic Acid
Precursor Amino Acid PhenylalanineHistidine
Chemical Formula C9H8O3C6H6N2O3[11]
Molar Mass 164.16 g/mol 154.12 g/mol [11]
Key Functional Groups Phenyl ring, α-keto acidImidazole ring, α-keto acid
Clinical Significance Primary biomarker for PKU[4][16]Potential role in nitrogen metabolism and neurological functions[12]

Experimental Methodologies for Quantification

Accurate quantification of phenylpyruvic acid and imidazolepyruvic acid in biological samples is crucial for both clinical diagnosis and research. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the separation and quantification of these organic acids. Reversed-phase chromatography is often the method of choice. For enhanced sensitivity and selectivity, HPLC can be coupled with various detectors:

  • UV Detection: Both compounds absorb ultraviolet light, allowing for their detection.

  • Fluorescence Detection: Derivatization of the keto acid with a fluorescent tag can significantly improve the limit of detection, as has been demonstrated for phenylpyruvic acid.[17]

  • Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[18][19] It is considered the gold standard for metabolic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile derivatives of these compounds. It offers high resolution and sensitivity.

Experimental Protocol: A Generalized LC-MS/MS Workflow

The following outlines a typical workflow for the simultaneous analysis of phenylpyruvic acid and imidazolepyruvic acid in urine or serum.

  • Sample Preparation:

    • Extraction: Liquid-liquid extraction using a solvent like ethyl acetate or dichloromethane is commonly performed to isolate the organic acids from the biological matrix.[17][18]

    • Derivatization (Optional): To improve chromatographic properties and ionization efficiency, the extracted analytes may be derivatized.

    • Reconstitution: The dried extract is reconstituted in a suitable solvent compatible with the LC mobile phase.

  • Chromatographic Separation:

    • A C18 or a phenyl-based reversed-phase column is typically used for separation.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is employed to achieve optimal separation.

  • Mass Spectrometric Detection:

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions are monitored for each analyte and their corresponding internal standards.

Sample Biological Sample (Urine/Serum) Extraction Liquid-Liquid Extraction Sample->Extraction LC LC Separation (Reversed-Phase) Extraction->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

A typical LC-MS/MS workflow for metabolite analysis.

Correlation and Clinical Relevance in PKU

The primary clinical relevance of phenylpyruvic acid is its direct correlation with elevated phenylalanine levels in PKU.[4][20] Its measurement is a cornerstone of newborn screening and monitoring of dietary therapy effectiveness.

The correlation of imidazolepyruvic acid with phenylpyruvic acid in PKU is an area of ongoing investigation. While not a direct byproduct of phenylalanine metabolism, its levels could be indirectly affected by the profound metabolic dysregulation characteristic of PKU. The altered amino acid profile in PKU patients is well-documented, and it is plausible that the metabolism of other amino acids, including histidine, may also be perturbed.[3]

Further research is needed to establish a definitive correlation and understand the potential clinical utility of measuring imidazolepyruvic acid in conjunction with phenylpyruvic acid in the context of PKU. Such studies could provide novel insights into the broader metabolic consequences of the disease and may lead to the identification of new biomarkers for disease severity or treatment response.

Conclusion

Phenylpyruvic acid and imidazolepyruvic acid are distinct metabolic products with different biochemical origins. While phenylpyruvic acid is a well-established and critical biomarker for the diagnosis and management of PKU, the role and correlative significance of imidazolepyruvic acid in this disorder remain to be fully elucidated. The application of advanced analytical techniques like LC-MS/MS provides the necessary tools to accurately quantify these metabolites and explore their potential interplay in the complex metabolic landscape of phenylketonuria. Continued research in this area holds the promise of a more nuanced understanding of PKU pathophysiology and the development of more comprehensive diagnostic and therapeutic strategies.

References

  • National Center for Biotechnology Information. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem. [Link]

  • Wikipedia. Histidine. [Link]

  • PathWhiz. Phenylalanine Metabolism. [Link]

  • Roberts, W. Phenylketonuria - The Biochemistry and Effects. [Link]

  • MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]

  • ResearchGate. Metabolic pathway of histidine biosynthesis in bacteria. [Link]

  • Reactome Pathway Database. Phenylalanine metabolism. [Link]

  • Schuck, P. F., Malgarin, F., Cararo, J. H., Cardoso, F., Streck, E. L., & Ferreira, G. C. (2015). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and disease, 6(5), 387–397. [Link]

  • Robertson, S. (2018). Histidine Metabolism. News-Medical.Net. [Link]

  • Stepansky, A., & Leustek, T. (2011). Histidine Biosynthesis. BioOne Complete. [Link]

  • The Medical Biochemistry Page. Phenylketonuria: PKU. [Link]

  • Wikipedia. Phenylketonuria. [Link]

  • YouTube. (2024, October 4). Alternative Degradative Pathway for Phenylalanine (Transmination) &Tests to Diagnose Phenylketonuria. [Link]

  • Tsuchiya, H., Hayashi, T., Tatsumi, M., Takagi, N., & Naruse, H. (1981). Determination of phenylpyruvic acid in urine and serum by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 226(1), 25–31. [Link]

  • Human Metabolome Database. Showing metabocard for Imidazolepropionic acid (HMDB0002271). [Link]

  • DergiPark. Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. [Link]

  • HealthMatters.io. Phenylpyruvic acid - Organic Acids - Lab Results explained. [Link]

  • ResearchGate. The metabolic pathway of imidazole propionate. Histidine is converted... [Link]

  • Hughes, A. T., Milan, A. M., Christensen, P., Ross, G. A., & Ranganath, L. R. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease, 45(3), 342–350. [Link]

  • Brown, G. K. (1982). Biochemical and biomedical aspects of metabolic imidazoles. Biochemical Society transactions, 10(6), 441–442. [Link]

  • Sád, R. M. S., & Tita, B. (2023). Phenylketonuria (PKU). In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (PDF) Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. [Link]

  • Evans, S., Daly, A., MacDonald, J., & MacDonald, A. (2021). Protein Substitutes in PKU; Their Historical Evolution. Nutrients, 13(2), 557. [Link]

  • Adamska, E., Kleniewska, P., Skórkowska, A., & Adamski, M. (2024). Amino Acid Profile Alterations in Phenylketonuria: Implications for Clinical Practice. International Journal of Molecular Sciences, 25(14), 7708. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Measurement of Imidazolepyruvic Acid in Clinical Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Imperative for Precision

Imidazolepyruvic acid (IPA) is a keto acid intermediate in the catabolism of histidine.[1] In healthy individuals, the primary pathway for histidine degradation is initiated by the enzyme histidase. However, in certain metabolic disorders, such as histidinemia, or under conditions of high histidine load, the transamination pathway becomes more active, leading to elevated levels of IPA in urine and plasma.[1] The accurate and reproducible measurement of this biomarker is therefore critical for researchers investigating amino acid metabolism, inborn errors of metabolism, and potentially other conditions where histidine pathways are dysregulated.

This guide provides an in-depth comparison of analytical methodologies for IPA quantification, grounded in the principles of scientific integrity and field-proven experience. We will dissect the causal factors behind experimental choices, from sample collection to data analysis, to empower researchers to generate reliable and reproducible data in their own laboratories.

Pillar 1: Foundational Principles of Reproducibility in Clinical Assays

Before comparing methods, we must establish what defines "reproducibility." In clinical chemistry, precision is the cornerstone of a reliable assay. It describes the closeness of agreement between independent test results obtained under stipulated conditions. This is typically expressed as the coefficient of variation (CV%), which normalizes the standard deviation to the mean. We evaluate precision at two levels, guided by standards from the Clinical and Laboratory Standards Institute (CLSI).[2][3]

  • Intra-assay Precision (Repeatability): This measures the variability within a single analytical run. It is determined by analyzing replicates of the same sample on the same instrument by the same operator on the same day. Generally, an intra-assay CV of less than 10% is considered acceptable for most immunoassays and chromatographic methods.[4][5]

  • Inter-assay Precision (Reproducibility): This assesses the variability between different analytical runs. It is measured by analyzing the same samples on different days, with different operators, or with different reagent lots. This metric captures the long-term consistency of the assay. An acceptable inter-assay CV is typically below 15%.[4][6]

Achieving these benchmarks is not merely a function of the analytical instrument; it is the result of a holistically controlled process.

cluster_Preanalytical Pre-Analytical Phase cluster_Analytical Analytical Phase cluster_Postanalytical Post-Analytical Phase P1 Patient State (Diet, etc.) P2 Sample Collection (Tube, Technique) P1->P2 P3 Sample Handling (Transport, Temp) P2->P3 P4 Sample Processing (Centrifugation) P3->P4 P5 Storage (Temp, Duration) P4->P5 A1 Sample Preparation (Precipitation, Derivatization) P5->A1 A2 Instrumentation (LC-MS, HPLC) A1->A2 A3 Calibration & Quality Control A2->A3 A4 Data Acquisition A3->A4 Post1 Data Processing A4->Post1 Post2 Result Interpretation Post1->Post2 Title Fig 1. The Assay Reproducibility Cascade.

Caption: Fig 1. The Assay Reproducibility Cascade.

Pillar 2: Analytical Methodologies - A Comparative Analysis

The choice of analytical platform is a critical determinant of assay performance. For imidazolepyruvic acid, a polar keto acid, the primary options are Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold standard for quantifying small molecules in complex biological matrices due to its superior specificity and sensitivity.[7]

  • Principle of Causality: The power of LC-MS/MS lies in its ability to physically separate the analyte from matrix components via chromatography before detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This dual-filter approach minimizes interferences, a common cause of irreproducibility.

  • Performance Insights: While specific validation data for imidazolepyruvic acid is sparse, studies on similar keto acids demonstrate the high precision achievable with this technique. A validated LC-MS/MS method for ten different keto acids in rat plasma reported reproducibility with CVs between 1.1% and 4.7% .[8][9] Another method for 3-phenylpyruvic acid in urine achieved intraday repeatability below 7% and interday repeatability below 10%.[10] It is reasonable to expect that a well-developed LC-MS/MS assay for IPA could achieve similar performance.

  • Challenges & Mitigation: Keto acids like IPA are often polar and can exhibit poor retention on standard reversed-phase columns. Furthermore, their inherent instability can be a challenge. To overcome this, a chemical derivatization step is often employed pre-analysis. This process converts the keto acid into a more stable, less polar derivative, improving chromatographic behavior and ionization efficiency. While adding a step, a consistent and complete derivatization reaction is key to maintaining high reproducibility.

High-Performance Liquid Chromatography (HPLC)

HPLC, typically coupled with Ultraviolet (UV) detection, is another viable method. It is more widely available than LC-MS/MS but presents different challenges.

  • Principle of Causality: HPLC relies on chromatographic separation, but UV detection is far less specific than mass spectrometry. Any compound that co-elutes with IPA and absorbs light at the same wavelength will interfere with the measurement, compromising accuracy and reproducibility.

  • Performance Insights: Achieving adequate separation of IPA from other endogenous compounds in plasma or urine can be complex. Method development often requires significant optimization of the column chemistry, mobile phase composition, and gradient. Reproducibility is heavily dependent on the success of this chromatographic separation.

  • Challenges & Mitigation: The lack of a strong chromophore in IPA can limit sensitivity. As with LC-MS/MS, derivatization can be used to attach a UV-active tag to the molecule, enhancing detection. However, the primary challenge remains chromatographic specificity.

Enzymatic Assays

Enzymatic assays offer a different approach, leveraging the high specificity of enzyme-substrate interactions.

  • Principle of Causality: A specific enzyme would be used to convert IPA into a product that can be easily measured, often through a coupled reaction that produces a colorimetric or fluorescent signal. For example, a common enzymatic assay for pyruvate involves its conversion to lactate by lactate dehydrogenase, with the corresponding decrease in NADH measured spectrophotometrically.[11]

  • Performance Insights: The primary advantage is the potential for high throughput and automation. However, the development of a specific and validated enzymatic assay for IPA for clinical use is a significant undertaking.[12] The precision of such an assay would depend on the purity of the enzyme, the stability of reagents, and the absence of interfering substances in the sample that might inhibit or activate the enzyme. For a well-developed enzymatic assay, intra- and inter-day CVs below 2.0% have been reported for other analytes.[13]

  • Challenges & Mitigation: The key challenge is the availability of a highly specific enzyme for imidazolepyruvic acid. Cross-reactivity with other keto acids (e.g., pyruvic acid, α-ketoglutarate) could lead to significant measurement errors. Each clinical sample matrix (plasma, urine) would require rigorous validation to test for interfering substances according to CLSI guideline EP07.[14]

Performance Comparison Summary
Parameter LC-MS/MS HPLC-UV Enzymatic Assay
Specificity Very HighModerate to HighHigh (if specific enzyme exists)
Sensitivity Very HighModerateModerate to High
Expected Inter-Assay CV% < 7% (inferred)[8][9][10]< 15%< 10%
Throughput ModerateModerateHigh
Key Challenge Potential need for derivatizationChromatographic interferenceEnzyme specificity & availability

Pillar 3: The Critical Role of Pre-Analytical Variables

Even the most precise analytical method will produce irreproducible results if the integrity of the sample is compromised before it reaches the instrument. For unstable metabolites like keto acids, the pre-analytical phase is the largest source of potential error.[15]

cluster_factors Key Influencing Factors center_node Measurement Reproducibility F1 Sample Stability (Analyte Degradation) F1->center_node Temp, Time, Light [20] F2 Matrix Effects (Ion Suppression) F2->center_node Sample Prep [8] F3 Method Specificity (Interference) F3->center_node Method Choice F4 Calibration Accuracy F4->center_node Standard Quality F5 Consistent Protocol Execution F5->center_node Operator Training Title Fig 2. Factors Governing Reproducibility.

Caption: Fig 2. Factors Governing Reproducibility.

Sample Collection and Handling
  • Anticoagulant Choice: For plasma, the choice of anticoagulant can matter. While data for IPA is not available, different anticoagulants can influence the stability and measurement of other metabolites. Consistency is key.

  • Hemolysis: Hemolyzed samples should be avoided. The release of intracellular components can interfere with the assay, for instance, by increasing the concentration of pyruvate by over 30% in some enzymatic assays.[11]

Temperature and Time Sensitivity

The stability of keto acids is highly dependent on temperature. Due to their chemical nature, IPA is likely susceptible to degradation.

  • Immediate Processing: Blood samples should be processed promptly after collection. Centrifugation to separate plasma or serum should ideally occur within one hour.

  • Storage Temperature: For short-term storage (up to 24 hours), 4°C is preferable to room temperature.[16] However, for any long-term storage, -80°C is mandatory .[15] Studies on other metabolites have shown significant concentration changes when samples are stored at -20°C or left at room temperature for more than 8 hours.[16]

  • Freeze-Thaw Cycles: These should be minimized. Aliquoting samples into single-use volumes after initial processing is a critical step to prevent the degradation that can occur with repeated freezing and thawing.

Variable Recommendation Causality / Rationale
Time to Process < 1-2 hours post-collectionMinimizes enzymatic degradation of the analyte at room temperature.[11]
Short-Term Storage 4°C (up to 24h)Slows metabolic activity and degradation compared to room temperature.[16]
Long-Term Storage -80°CEffectively halts biological and chemical degradation processes.[15]
Light Exposure Protect from lightAnalytes like porphyrin precursors are known to be light-sensitive; this is a prudent precaution for IPA.[17]
Freeze-Thaw Avoid; aliquot samplesRepeated cycling can cause analyte degradation and sample precipitation.

Experimental Protocols: A Representative Workflow

The following section provides a representative protocol for the measurement of IPA in human plasma using LC-MS/MS. This protocol is a composite based on best practices for keto acid analysis and should be fully validated in-house before use in clinical studies.[8][18]

Objective: To quantify imidazolepyruvic acid in human plasma with high precision and accuracy.
Materials:
  • Human plasma (collected in K2-EDTA tubes)

  • Imidazolepyruvic acid certified reference standard

  • Stable isotope-labeled internal standard (e.g., Imidazolepyruvic acid-¹³C₃,¹⁵N₁)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Derivatization Agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, PFBHA)

  • Pyridine

  • Microcentrifuge tubes, 1.5 mL

  • LC-MS/MS system with ESI source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Step-by-Step Methodology:
  • Sample Thawing & Preparation:

    • Thaw frozen plasma samples on ice. Vortex briefly once thawed.

    • Prepare a working solution of the internal standard (IS) in 50:50 ACN:H₂O.

    • Prepare calibration standards by spiking known concentrations of the IPA reference standard into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Protein Precipitation (Crash):

    • To 50 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 200 µL of cold ACN containing the internal standard.

    • Causality: Acetonitrile disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution, releasing small molecule analytes into the supernatant. The cold temperature further aids precipitation and minimizes enzymatic activity.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer & Evaporation:

    • Carefully transfer 150 µL of the supernatant to a new tube, avoiding the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a freshly prepared solution of PFBHA (e.g., 10 mg/mL) in 2% pyridine/water.

    • Causality: PFBHA reacts with the keto group of IPA to form a stable oxime derivative. This derivative is less polar, improving retention on a C18 column, and the polyfluorinated benzyl group enhances ionization in negative mode ESI-MS.

    • Vortex and incubate at room temperature for 30-60 minutes.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the derivatized sample onto the LC-MS/MS system.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient would start at low %B, ramp up to elute the analyte, followed by a high %B wash and re-equilibration.

    • MS Detection: Operate in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for both the native IPA and the stable isotope-labeled internal standard.

Conclusion

The reproducible measurement of imidazolepyruvic acid in clinical samples is an achievable goal but demands a rigorous and holistic approach. While LC-MS/MS currently offers the most promising combination of specificity, sensitivity, and precision, its successful implementation is critically dependent on a validated protocol and, most importantly, strict control over pre-analytical variables. The instability inherent to keto acids means that sample integrity is paramount. By adhering to the principles of controlled sample handling, robust method validation according to established guidelines like those from CLSI, and understanding the causality behind each step of the analytical process, researchers can generate high-quality, reproducible data that will advance our understanding of histidine metabolism in health and disease.

References

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Chromatography B. Available at: [Link][8][9]

  • Guidelines on Clinical Method Validation & Verification. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link][14]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • CLSI Guidelines for IVD Precision and Validation. Scribd. Available at: [Link][2]

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. The Capital Region of Denmark's Research Portal. Available at: [Link][15]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link][18]

  • Rapid and simultaneous determination of histidine metabolism intermediates in human and mouse microbiota and biomatrices. Ovid. Available at: [Link]

  • LC-MS analysis of the plasma metabolome–a novel sample preparation strategy. Analytical and Bioanalytical Chemistry. Available at: [Link][19]

  • CLSI Standards. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Statistics services: Method validation according to CLSI guidelines. ACOMED statistik. Available at: [Link]

  • Method Evaluation. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link][3]

  • Reproducibility assessment of relative quantitation strategies for LC-MS based proteomics. Analytical Chemistry. Available at: [Link]

  • Histidine Metabolism and Function. The Journal of Nutrition. Available at: [Link][1]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal. Available at: [Link][12]

  • Analytical Methods for the Quantification of Histamine and Histamine Metabolites. Methods in Molecular Biology. Available at: [Link][7]

  • Quantitative Analysis of Biomarkers to Distinguish Between Korean and Chinese Mud Loaches. MDPI. Available at: [Link]

  • Intra-assay and interassay accuracy (bias) and precision (CV)... ResearchGate. Available at: [Link]

  • Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. Association of American Feed Control Officials (AAFCO). Available at: [Link]

  • Calculating Inter- and Intra-Assay Coefficients of Variability. Salimetrics. Available at: [Link][4]

  • Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage. Journal of Clinical Pathology. Available at: [Link][17]

  • Impact of analyte stability on the urine analysis of porphyrins and their precursors. News-Medical.net. Available at: [Link]

  • Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics. Available at: [Link][16]

  • Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles. National Institutes of Health (NIH). Available at: [Link]

  • Direct enzymatic determination of urea in plasma and urine with a centrifugal analyzer. Clinical Chemistry. Available at: [Link]

  • Sample Processing and Stability for Urine Biomarker Studies. Journal of Applied Laboratory Medicine. Available at: [Link]

  • Current Practices in LC-MS Untargeted Metabolomics: A Scoping Review on the Use of Pooled Quality Control Samples. MDC Repository. Available at: [Link]

  • Interference and blood sample preparation for a pyruvate enzymatic assay. ResearchGate. Available at: [Link][11]

  • A multicenter analytical performance evaluation of a multiplexed immunoarray for the simultaneous measurement of biomarkers of micronutrient deficiency, inflammation and malarial antigenemia. PLOS ONE. Available at: [Link][6]

  • How to control the accuracy of assay. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Inter and Intra as Say Coefficients of Variability. Scribd. Available at: [Link][5]

  • Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. MDPI. Available at: [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. National Institutes of Health (NIH). Available at: [Link]

  • Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. DergiPark. Available at: [Link][10]

  • UPLC-MS/MS method for the simultaneous determination of imatinib, voriconazole and their metabolites concentrations in rat plasma. ResearchGate. Available at: [Link]

  • Development and Validation of Micro-Azocasein Assay for Quantifying Bromelain. MDPI. Available at: [Link][13]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(1H-imidazol-5-yl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(1H-imidazol-5-yl)-2-oxopropanoic acid, also known as Imidazole-5-pyruvic acid. As a research chemical, specific regulatory disposal data is often scarce. Therefore, this guide is built upon established principles of chemical safety, analysis of the compound's functional groups, and adherence to federal and institutional hazardous waste protocols. Our primary goal is to empower laboratory personnel to manage this waste stream with the highest degree of safety and environmental stewardship.

Important Preliminary Note: This guide provides a framework based on best practices. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health & Safety (EHS) department before handling or disposing of any chemical waste. Their guidance supersedes any information presented here.

Part 1: Hazard Assessment and Waste Characterization

  • Imidazole Moiety: The imidazole ring is a component of many biologically active molecules. The parent compound, imidazole, is classified as corrosive, capable of causing severe skin burns and eye damage, and is harmful if swallowed.[1][2][3] It is prudent to assume the imidazole group in our compound confers similar irritant or corrosive properties.

  • α-Keto Acid Moiety: The pyruvic acid (2-oxopropanoic acid) portion of the molecule is a carboxylic acid. Pyruvic acid itself is a corrosive liquid that can cause severe skin and eye burns.[4] The acidic nature of this functional group requires specific handling to prevent corrosive damage and incompatible reactions.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that ensures safety from the moment the chemical is deemed "waste" until its final disposition by trained professionals.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing:

  • Eye Protection: Chemical safety goggles or safety glasses with side shields.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[7]

  • Designate as Acidic Organic Waste: This compound should be collected in a waste stream designated for acidic organic compounds.

  • Avoid Mixing Incompatibles: Critically, do not mix this waste with:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): To prevent a potentially violent acid-base neutralization reaction.

    • Strong Oxidizers (e.g., nitrates, permanganates): To avoid unpredictable and energetic reactions.[1][3]

    • Cyanides or Sulfides: To prevent the generation of highly toxic hydrogen cyanide or hydrogen sulfide gas.[8]

Step 3: Select a Compatible Waste Container

The integrity of the waste container is paramount to prevent leaks and spills.[8]

  • Material: Use a container made of compatible material, typically high-density polyethylene (HDPE) or borosilicate glass. Avoid metal containers, as acids can cause corrosion over time.[6][7]

  • Condition: The container must be in good condition, with no cracks or signs of deterioration.

  • Closure: It must have a leak-proof, screw-on cap.[8] Containers should remain closed at all times except when adding waste.[5][9]

Step 4: Proper Labeling

Regulatory compliance and safety demand that all hazardous waste is meticulously labeled from the moment the first drop of waste is added.

  • Mandatory Information: The label must include:

    • The words "Hazardous Waste" .[10][11]

    • The full, unabbreviated chemical name: "this compound" . List all components if it is a mixture.[8]

    • An indication of the hazards (e.g., "Corrosive," "Irritant").[10]

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA pending pickup.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][8][12] Waste should not be moved from one lab room to another for storage.[5]

  • Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons of hazardous waste.[5][11]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to contain any potential leaks.[7]

Step 6: Arranging for Disposal

Laboratory personnel are not responsible for the ultimate transport and disposal of the waste.

  • Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS or Hazardous Waste Management department to request a pickup.[5][9]

  • Do Not Transport: Never transport hazardous waste across campus or on public roads yourself. This must be done by trained professionals.[9][11]

Part 3: Prohibited Disposal Methods

To ensure safety and environmental protection, the following disposal methods are strictly prohibited:

  • NO Drain Disposal: As an acidic compound with unknown environmental effects, it must not be poured down the sink.[9][13] Sewer disposal is only permissible for small quantities of specific, pre-approved chemicals, which this is not.[13]

  • NO Trash Disposal: Solid waste contaminated with this chemical cannot be disposed of in the regular trash.[9][13] Empty containers must be thoroughly triple-rinsed with a suitable solvent, with the rinseate collected as hazardous waste, before the container can be discarded as regular trash.[9]

  • NO Evaporation: Allowing the waste to evaporate in a fume hood is not a permissible disposal method and is a violation of environmental regulations.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Waste Generated (Solid or Liquid) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (Glass or HDPE, Screw Cap) B->C D Affix 'Hazardous Waste' Label C->D E Add Waste to Container D->E F Write Full Chemical Name on Label: 'this compound' E->F G Keep Container Securely Capped F->G H Store in Designated SAA (At Point of Generation) G->H I Container Full or Project Complete? H->I J Contact EHS/Waste Management for Pickup I->J Yes K Continue to Store Safely in SAA I->K No

Sources

Navigating the Safe Handling of 3-(1H-imidazol-5-yl)-2-oxopropanoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of our researchers and scientists is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(1H-imidazol-5-yl)-2-oxopropanoic acid, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust in your laboratory practices.

Understanding the Hazards: A Proactive Approach to Safety

The imidazole moiety, as seen in its parent compound, is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[2] Furthermore, imidazole is suspected of damaging the unborn child.[1]

The alpha-keto acid functionality suggests that the compound may be reactive. While some α-keto acids are relatively stable, they can be sensitive to factors such as temperature, pH, and moisture.[3] As a solid, this compound is likely to be a powder, which poses a risk of forming airborne dust during handling.[4][5] Inhalation of dust from corrosive solids can lead to irritation or burns of the respiratory tract.[6]

Therefore, we must treat this compound as a corrosive solid with potential for respiratory irritation and reproductive toxicity .

Core Principles for Safe Handling

Given the hazardous nature of this compound, a multi-layered approach to safety is essential. This includes engineering controls, administrative controls, and, as the last line of defense, appropriate Personal Protective Equipment (PPE).

  • Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood.[6][7][8] This is particularly crucial when handling the solid powder to minimize the inhalation of dust.[6] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the work area.[2][7]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on the potential hazards and the correct use of PPE. Minimize the quantity of the compound handled at any given time.

Personal Protective Equipment (PPE): Your Shield Against Exposure

The selection of PPE depends on the specific task being performed. The following table summarizes the recommended PPE for handling this compound.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Full-length lab coatN95 respirator or higher, used within a chemical fume hood
Preparing Solutions Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a full-length lab coatWork performed in a chemical fume hood
General Laboratory Operations Chemical safety gogglesChemical-resistant gloves (Nitrile)Full-length lab coatNot generally required if work is in a fume hood
Detailed PPE Recommendations
  • Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes and airborne particles.[6] Always wear chemical safety goggles that provide a complete seal around the eyes.[7][9] When handling the solid powder or preparing solutions where splashing is possible, a full-face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Chemical-resistant gloves are mandatory.[9] Nitrile or neoprene gloves are generally suitable for handling corrosive substances.[9] It is crucial to check the glove manufacturer's compatibility chart for the specific chemical class. Always inspect gloves for any signs of degradation or perforation before use.[10] Contaminated gloves should be removed immediately and disposed of properly.[8]

  • Body Protection: A full-length lab coat should be worn to protect the skin and personal clothing.[8] When there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8][11]

  • Respiratory Protection: Due to the potential for respiratory irritation from dust, all handling of the solid compound should be performed in a chemical fume hood.[6][7][8] If a fume hood is not available or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[9][12]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on a clean, full-length lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Face Shield and Goggles: Remove the face shield from the back of the head. Remove goggles.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator (if used): Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[13]

Operational and Disposal Plans

Spill Response: In the event of a spill, evacuate the area and alert others. For small spills of the solid, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[7] Avoid generating dust.[7] For larger spills, or any spill of a solution, follow your institution's hazardous material spill response procedures. Do not attempt to clean up a large spill without proper training and equipment.

Disposal: All waste contaminated with this compound, including used PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[13]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the intended laboratory task.

PPE_Decision_Process cluster_start Start: Task Assessment cluster_tasks Task Categories cluster_ppe Required Personal Protective Equipment Start Identify the task: Handling this compound Weighing Weighing/Transferring Solid Start->Weighing Is it a solid? SolutionPrep Preparing Solutions Start->SolutionPrep Involving liquids? GeneralOps General Lab Operations (in fume hood) Start->GeneralOps Routine work? PPE_High Goggles + Face Shield Chemical-Resistant Gloves Lab Coat + Apron N95 Respirator (in fume hood) Weighing->PPE_High PPE_Medium Goggles + Face Shield Chemical-Resistant Gloves Lab Coat + Apron SolutionPrep->PPE_Medium PPE_Low Goggles Chemical-Resistant Gloves Lab Coat GeneralOps->PPE_Low caption PPE Selection Workflow

Caption: PPE Selection Workflow for handling this compound.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • Princeton University Environmental Health & Safety. Corrosive Materials. [Link]

  • West Liberty University. Chemical Product and Company Identification MSDS Name: Imidazole. [Link]

  • Stanford Environmental Health & Safety. General Use SOP - Corrosive Materials. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Ribble Technology. Essential PPE for the Paint Stripping and Powder Coating Industry. [Link]

  • Powder Coated Tough. Personal Protective Equipment—What a Finisher Needs to Know. [Link]

  • Pneu Powders Systems. Elevating Workplace Safety in Powder Handling Systems. [Link]

  • NSP Coatings. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-5-yl)-2-oxopropanoic acid
Reactant of Route 2
3-(1H-imidazol-5-yl)-2-oxopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.